molecular formula C9H7BrN2 B1519120 5-Bromoisoquinolin-1-amine CAS No. 852570-80-0

5-Bromoisoquinolin-1-amine

Cat. No.: B1519120
CAS No.: 852570-80-0
M. Wt: 223.07 g/mol
InChI Key: ATENCABMFYJWGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromoisoquinolin-1-amine is a useful research compound. Its molecular formula is C9H7BrN2 and its molecular weight is 223.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATENCABMFYJWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2N)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652881
Record name 5-Bromoisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852570-80-0
Record name 5-Bromoisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-5-bromoisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromoisoquinolin-1-amine: Properties, Synthesis, and Applications

In the landscape of modern drug discovery and organic synthesis, the isoquinoline core is a privileged scaffold, forming the backbone of numerous biologically active compounds. When functionalized with both a reactive amine and a versatile bromine atom, as in this compound (CAS No: 852570-80-0), the resulting molecule transcends its identity as a simple chemical to become a strategic building block.[1][2] The presence of the amino group at the 1-position and the bromine atom at the 5-position creates a bifunctional platform, enabling sequential and site-selective modifications.[1] This guide offers a deep dive into the chemical properties, synthesis, reactivity, and applications of this compound, providing researchers, scientists, and drug development professionals with the technical insights required to leverage its full synthetic potential.

Physicochemical and Structural Characteristics

This compound is a solid, typically appearing white to faint orange, at room temperature.[3] Its structure features a fused bicyclic aromatic system, which imparts a degree of rigidity and planarity.[1] The bromine substituent enhances the compound's lipophilicity, a key parameter in modulating pharmacokinetic properties, while the amino group can participate in crucial hydrogen bonding interactions with biological targets.[1]

PropertyValueSource(s)
CAS Number 852570-80-0[1][3][4]
Molecular Formula C₉H₇BrN₂[1][3]
Molecular Weight ~223.07 g/mol [1][5]
Appearance White to faint orange solid[3]
Boiling Point (Predicted) 380.7 ± 27.0 °C[3]
pKa (Predicted) 6.50 ± 0.43[3]
Storage Conditions 2–8 °C, under inert gas (Nitrogen or Argon)[3][6]

Synthesis and Manufacturing

While a direct, one-pot synthesis from simple precursors is not widely documented, a logical and effective synthetic strategy involves a two-step process starting from isoquinoline. This approach leverages established methodologies for the functionalization of the isoquinoline core. The causality behind this choice rests on the high yields and regioselectivity achievable in the initial bromination step, which provides a key intermediate for subsequent amination.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Nucleophilic Amination cluster_2 Purification & Verification Start Isoquinoline Reagent1 N-Bromosuccinimide (NBS) Conc. H₂SO₄ Start->Reagent1 Reaction Product1 5-Bromoisoquinoline Reagent1->Product1 Product1_ref 5-Bromoisoquinoline Reagent2 Aminating Agent (e.g., Sodamide) Product2 This compound Reagent2->Product2 Product2_ref This compound Product1_ref->Reagent2 Reaction Purification Column Chromatography Analysis HPLC, NMR, MS Purification->Analysis Product2_ref->Purification

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol describes a generalized, verifiable procedure for the synthesis.

Part 1: Synthesis of 5-Bromoisoquinoline [7]

  • Reaction Setup: In a flask equipped with a mechanical stirrer and a cooling bath, slowly add isoquinoline to concentrated sulfuric acid at a temperature maintained below 8°C.

  • Bromination: Cool the mixture to -20°C. Add N-bromosuccinimide (NBS) in portions, ensuring the internal temperature does not exceed -15°C. The choice of NBS over elemental bromine offers handling advantages and controlled reactivity.

  • Reaction Monitoring: Stir the mixture at -20°C and monitor the consumption of isoquinoline by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the mixture onto crushed ice and carefully basify with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Isolation: Filter the resulting solid, wash with water, and dry under vacuum. The crude 5-bromoisoquinoline can be purified by recrystallization or column chromatography.

Part 2: Amination of 5-Bromoisoquinoline

  • Reaction Setup: Dissolve the 5-bromoisoquinoline intermediate in an appropriate anhydrous solvent (e.g., toluene or xylene) under an inert atmosphere (N₂ or Ar).

  • Amination: Add a strong aminating agent, such as sodamide (NaNH₂) or a related reagent. The reaction may require heating to proceed at a reasonable rate. This step is a Chichibabin-type reaction, where a nucleophilic amine source attacks the electron-deficient C1 position.

  • Quenching and Extraction: After completion (monitored by TLC/HPLC), carefully quench the reaction with water or an aqueous ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate or dichloromethane.[5]

  • Purification and Verification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield this compound.[5] The identity and purity of the final product must be confirmed by analytical techniques such as NMR and Mass Spectrometry.

Spectroscopic Profile for Characterization

Accurate characterization is essential for confirming the structure and purity of the synthesized compound. The following is a summary of the expected spectroscopic data.

TechniqueExpected Features
¹H NMR Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the isoquinoline ring. A broad singlet for the -NH₂ protons, the chemical shift of which is concentration and solvent-dependent.[8]
¹³C NMR Aromatic carbon signals (approx. 110-160 ppm). The carbon atom directly attached to the nitrogen (C1) will be shifted downfield.[9]
IR Spectroscopy Characteristic N-H stretching vibrations for a primary amine, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region.[9][10] C-N stretching absorptions are expected between 1200-1350 cm⁻¹.[8]
Mass Spectrometry The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom. The molecular weight should be odd, consistent with the "nitrogen rule" for a compound containing an odd number of nitrogen atoms (in this case, two).[10]

Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its dual reactivity, which allows for precise and varied molecular construction.

Reactions at the 1-Amino Group

The amino group at the C1 position is a potent nucleophile and a Brønsted-Lowry base.[11][12] It readily undergoes standard amine reactions such as:

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.[11]

  • Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (Sandmeyer-type reactions).

Reactions at the 5-Bromo Position

The bromine atom at C5 is an excellent leaving group, making it an ideal handle for transition-metal-catalyzed cross-coupling reactions. This functionality is the cornerstone of its utility in modern synthetic chemistry, enabling the construction of complex molecules from simpler precursors.[2][13]

Reactivity cluster_0 This compound cluster_1 Synthetic Transformations cluster_2 Resulting Scaffolds Molecule Key Reactive Sites Coupling Suzuki, Heck, Sonogashira, Buchwald-Hartwig Coupling (at C5-Br) Molecule->Coupling Pd-Catalysis AmineChem Acylation, Alkylation, Diazotization (at C1-NH₂) Molecule->AmineChem Nucleophilic Attack Products Diverse Functionalized Isoquinolines Coupling->Products AmineChem->Products

Caption: Key reactive sites and synthetic transformations of the molecule.

Key Cross-Coupling Reactions:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

The ability to perform these reactions makes this compound a powerful precursor for creating libraries of substituted isoquinolines for high-throughput screening in drug discovery programs.[13]

Applications in Drug Development

Nitrogen-containing heterocyclic compounds are ubiquitous in pharmaceuticals due to their ability to interact with biological targets like proteins and enzymes.[14] The isoquinoline framework itself is present in many approved drugs. The strategic placement of the amino and bromo groups on this compound allows medicinal chemists to rapidly explore the chemical space around this scaffold. By modifying the C1 and C5 positions, they can fine-tune properties such as solubility, lipophilicity, metabolic stability, and target binding affinity, accelerating the hit-to-lead optimization process.[15]

Safety and Handling

As with any halogenated aromatic amine, proper safety precautions are mandatory.

  • Health Hazards: This compound is expected to cause skin, eye, and respiratory irritation.[16][17]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood.[18] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[19]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as recommended.[3][16]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[16][20]

Conclusion

This compound is more than a mere chemical reagent; it is a sophisticated molecular tool. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, its dual-mode reactivity make it an exceptionally valuable asset for synthetic and medicinal chemists. The ability to leverage both classic amine chemistry and modern cross-coupling reactions from a single, stable scaffold provides a direct and efficient route to novel and complex molecular architectures, paving the way for the discovery of next-generation therapeutics and functional materials.

References

An In-Depth Technical Guide to 5-Bromoisoquinolin-1-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromoisoquinolin-1-amine (CAS No. 852570-80-0), a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical identity, physicochemical properties, synthesis protocols, reactivity profile, and strategic applications, particularly as a foundational scaffold in the synthesis of targeted therapeutics.

Core Compound Identification and Physicochemical Profile

This compound is a bifunctional aromatic heterocycle. Its structure, featuring an isoquinoline core substituted with a bromine atom at the 5-position and an amine group at the 1-position, offers two distinct points for chemical modification, making it a highly versatile building block in synthetic chemistry.[1] The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, while the primary amine is a key nucleophile for forming amides, ureas, and other critical linkages.

Chemical Identifiers

A clear identification is paramount for sourcing and regulatory purposes. The key identifiers for this compound are summarized below.

IdentifierValue
CAS Number 852570-80-0
Chemical Name This compound
IUPAC Name This compound
Molecular Formula C₉H₇BrN₂
Molecular Weight 223.07 g/mol
Synonyms 1-Amino-5-bromoisoquinoline, 5-Bromo-1-isoquinolinamine
Physicochemical Properties

The physical and chemical properties dictate the compound's handling, storage, and reaction conditions. While extensive experimental data is not publicly available, predicted values and qualitative descriptions provide essential guidance.

PropertyValue / Description
Physical Form White to faint orange or brown solid.[2]
Boiling Point 380.7 ± 27.0 °C (Predicted).[3]
Density ~1.65 g/cm³ (Predicted).[3]
pKa 6.50 ± 0.43 (Predicted).[3]
Solubility Expected to have moderate solubility in polar organic solvents like DMSO, DMF, and alcohols.[1]
Storage Conditions Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C.[3]

Synthesis and Manufacturing

The primary route to this compound involves the amination of a pre-functionalized isoquinoline precursor. The most common industrial synthesis starts from 5-bromo-1-chloroisoquinoline.

Reactivity_Diagram cluster_coupling Palladium-Catalyzed Cross-Coupling Start This compound Prod_Suzuki 5-Aryl-isoquinolin-1-amine Start->Prod_Suzuki Suzuki Coupling [Pd catalyst, Base] Prod_Buchwald 5-(Amino)-isoquinolin-1-amine Start->Prod_Buchwald Buchwald-Hartwig [Pd catalyst, Base] Suzuki Arylboronic Acid (R-B(OH)2) Suzuki->Prod_Suzuki Buchwald Amine (R'-NHR'') Buchwald->Prod_Buchwald

References

A Comprehensive Technical Guide to the Synthesis of 5-Bromoisoquinolin-1-amine from Isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromoisoquinolin-1-amine is a valuable heterocyclic building block in medicinal chemistry and materials science, often serving as a key intermediate for more complex molecular architectures. This guide provides an in-depth, field-proven methodology for its synthesis starting from the readily available isoquinoline. We present a robust and efficient two-step synthetic pathway, prioritizing regiochemical control, yield, and operational simplicity. The core of this strategy involves a highly regioselective electrophilic bromination of isoquinoline to yield 5-bromoisoquinoline, followed by a direct nucleophilic amination via the Chichibabin reaction. This document elucidates the mechanistic underpinnings of each transformation, provides detailed, step-by-step experimental protocols, and discusses critical process parameters. The causality behind the selection of this specific route over alternative methods is thoroughly explained, offering researchers a validated and reliable approach for the preparation of this important scaffold.

Strategic Overview: Pathway to this compound

The synthesis of this compound from isoquinoline necessitates two distinct transformations: the introduction of a bromine atom at the C5 position and an amine group at the C1 position. The order and method of these introductions are critical for an efficient synthesis.

Retrosynthetic Analysis and Rationale

A retrosynthetic analysis reveals two primary strategic disconnections. The most logical approach involves a sequential functionalization of the isoquinoline core.

  • Route A: Bromination then Amination. This involves first establishing the C5 bromo-substituent, followed by the introduction of the C1 amine.

  • Route B: Amination then Bromination. This route would first generate 1-aminoisoquinoline, followed by bromination. This is less favorable, as the activating amino group would likely direct bromination to other positions on the ring, leading to a mixture of products.

Therefore, Route A is the strategically superior choice. The challenge lies in achieving high regioselectivity in both steps. Electrophilic substitution on the isoquinoline ring typically occurs on the benzene portion (positions 5 and 8), while nucleophilic substitution is favored at the C1 position of the pyridine ring. Our selected pathway leverages this inherent reactivity.

Selected Synthetic Pathway

The chosen methodology is a two-step synthesis designed for efficiency and control.

  • Step 1: Electrophilic Bromination. Direct bromination of isoquinoline under strongly acidic conditions to selectively install the bromine atom at the 5-position.

  • Step 2: Nucleophilic Amination. A Chichibabin reaction on the resulting 5-bromoisoquinoline to introduce the amine group at the 1-position.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Regioselective Bromination cluster_intermediate Intermediate cluster_step2 Step 2: Nucleophilic Amination cluster_final Final Product Isoquinoline Isoquinoline Reagents1 1. H₂SO₄ (conc.) 2. NBS (-25°C to -18°C) Bromination Electrophilic Aromatic Substitution Bromoisoquinoline 5-Bromoisoquinoline Bromination->Bromoisoquinoline Yield: ~47-72% Reagents1->Bromination Reagents2 1. NaNH₂ in Toluene (Heat) 2. Aqueous Workup Amination Chichibabin Reaction FinalProduct This compound Amination->FinalProduct Reagents2->Amination

Figure 1. Overall synthetic workflow from Isoquinoline to this compound.

Step 1: Regioselective Bromination of Isoquinoline

Mechanistic Rationale and Causality

Direct electrophilic bromination of isoquinoline can result in a mixture of 5-bromo and 8-bromo isomers.[1] However, performing the reaction in a strong protic acid, such as concentrated sulfuric acid, provides exceptional regiochemical control.

  • Activation of the Electrophile : The reaction utilizes N-Bromosuccinimide (NBS) as the bromine source. In the highly acidic medium, NBS is protonated, generating a potent electrophilic bromine species (Br+).

  • Deactivation of the Heterocycle : In concentrated H₂SO₄, the isoquinoline nitrogen is protonated to form the isoquinolinium cation. This protonation strongly deactivates the pyridine ring towards electrophilic attack.

  • Regioselectivity : Consequently, electrophilic substitution occurs exclusively on the less deactivated benzene ring. The 5- and 8-positions are electronically favored. Under carefully controlled low-temperature conditions, the formation of 5-bromoisoquinoline is kinetically favored over the 8-bromo isomer, which is more difficult to separate.[1] Strict temperature control is therefore paramount to ensure high purity and regioselectivity.[1]

Validated Experimental Protocol: Synthesis of 5-Bromoisoquinoline

This protocol is adapted from a reliable and scalable procedure published in Organic Syntheses.[1]

Table 1: Reagents and Materials for Step 1

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
Isoquinoline129.1644.0 g (40 mL)330Starting material
N-Bromosuccinimide (NBS)177.9864.6 g363Recrystallize before use for best results[1]
Sulfuric Acid (H₂SO₄), conc. (96%)98.08340 mL-Solvent and catalyst
25% Aqueous Ammonia (NH₃)-As needed (~1 L)-For neutralization
Diethyl Ether (Et₂O)74.12~1.2 L-Extraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed-Drying agent

Procedure:

  • Reaction Setup : Equip a 1-L three-necked, round-bottomed flask with a mechanical stirrer, an internal thermometer, and an addition funnel. Charge the flask with concentrated sulfuric acid (340 mL) and cool to 0°C in an ice bath.

  • Substrate Addition : Slowly add isoquinoline (40 mL, 330 mmol) to the stirred acid, ensuring the internal temperature remains below 30°C.

  • Cooling : Cool the resulting solution to -25°C using a dry ice/acetone bath.

  • Brominating Agent Addition : Add recrystallized N-bromosuccinimide (64.6 g, 363 mmol) in portions to the vigorously stirred solution. Critically, maintain the internal temperature between -26°C and -22°C during the addition.[1]

  • Reaction : Stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C. The mixture should become a homogeneous solution.

  • Quenching : Pour the reaction mixture onto 1.0 kg of crushed ice in a 5-L flask.

  • Neutralization : While stirring and maintaining the temperature below 25°C (using an external ice bath), carefully adjust the pH to ~9 by slowly adding 25% aqueous ammonia.

  • Extraction : Transfer the resulting alkaline suspension to a separatory funnel and extract with diethyl ether (1 x 800 mL, then 2 x 200 mL).

  • Washing & Drying : Combine the organic layers, wash with 1M NaOH (200 mL) and then water (200 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a light brown solid.

  • Purification : The crude solid can be purified by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to furnish 34-36 g (47-49% yield) of 5-bromoisoquinoline as a white solid.[1] Alternatively, chromatography can be used.[2]

Step 2: Chichibabin Amination of 5-Bromoisoquinoline

Mechanistic Rationale and Causality

The Chichibabin reaction is a classic method for the direct amination of electron-deficient N-heterocycles.[3] It proceeds via a nucleophilic aromatic substitution mechanism where a hydride ion is formally displaced.[4]

  • Nucleophilic Attack : The powerful nucleophile, the amide anion (NH₂⁻), generated from sodium amide (NaNH₂), attacks the most electron-deficient carbon in the 5-bromoisoquinoline ring. Due to the electron-withdrawing nature of the ring nitrogen, this is the C1 position.[5]

  • Intermediate Formation : This addition temporarily breaks the aromaticity of the pyridine ring, forming a negatively charged σ-complex (a Meisenheimer-like adduct), which is stabilized by the sodium cation.[4]

  • Aromatization : The system rearomatizes by eliminating a hydride ion (H⁻). The hydride ion is a very poor leaving group but is expelled under the harsh, anhydrous reaction conditions.

  • Final Steps : The expelled hydride reacts with another molecule of amide or the product to form hydrogen gas.[4] An aqueous workup then protonates the resulting sodium salt of the product to yield this compound.

Chichibabin_Mechanism sub 5-Bromoisoquinoline step1 Nucleophilic Attack at C1 sub->step1 plus1 + NaNH₂ adduct σ-complex intermediate (Meisenheimer Adduct) step1->adduct step2 Hydride Elimination (Rearomatization) adduct->step2 product_salt Sodium salt of product step2->product_salt step3 Aqueous Workup (H₃O⁺) product_salt->step3 plus2 + H₂ final_product This compound step3->final_product

Figure 2. Simplified mechanism of the Chichibabin amination reaction on 5-bromoisoquinoline.

Experimental Protocol: Synthesis of this compound

Table 2: Reagents and Materials for Step 2

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
5-Bromoisoquinoline208.0510.4 g50From Step 1
Sodium Amide (NaNH₂)39.012.9 g75Highly reactive with water. Handle with care.
Toluene, anhydrous92.14150 mL-Dry solvent is essential.
Ammonium Chloride (NH₄Cl), sat.53.49~50 mL-For quenching
Dichloromethane (CH₂Cl₂)84.93~200 mL-Extraction solvent

Procedure:

  • Reaction Setup : Under a nitrogen atmosphere, equip a 250-mL three-necked flask with a reflux condenser and a mechanical stirrer.

  • Reagent Addition : Charge the flask with anhydrous toluene (150 mL) and sodium amide (2.9 g, 75 mmol).

  • Substrate Addition : Add 5-bromoisoquinoline (10.4 g, 50 mmol) to the suspension.

  • Reaction : Heat the mixture to reflux (approx. 110°C) with vigorous stirring. The reaction progress can be monitored by TLC. The reaction is typically complete within 4-6 hours.

  • Cooling and Quenching : Cool the reaction mixture to room temperature. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium amide.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Washing & Drying : Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : The resulting crude solid can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound.

Alternative Synthetic Approaches

While the described two-step bromination/amination sequence is robust, other methods exist for the synthesis of substituted 1-aminoisoquinolines.

  • N-Oxide Activation : Isoquinoline can be converted to isoquinoline-N-oxide. The N-oxide functionality activates the C1 position for nucleophilic amination with various amines in the presence of an activating agent like triflic anhydride, offering a metal-free alternative.

  • Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful modern method for C-N bond formation. A potential, albeit longer, route could involve the synthesis of 1,5-dibromoisoquinoline followed by a selective Buchwald-Hartwig coupling with an ammonia equivalent at the more reactive C1 position.

These alternatives, however, generally involve more steps or more expensive reagents compared to the classic and effective Chichibabin approach for this specific transformation.

Safety and Handling

  • Concentrated Sulfuric Acid : Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS) : A lachrymator and irritant. Avoid inhalation of dust.

  • Sodium Amide (NaNH₂) : Extremely reactive with water, releasing flammable ammonia gas. It can form explosive peroxides upon storage. Use only fresh, clean material and handle strictly under an inert atmosphere. Quench reactions carefully.

  • Low Temperatures : The use of a dry ice/acetone bath requires insulated gloves and careful handling to avoid frostbite.

Conclusion

This guide details a reliable and scalable two-step synthesis of this compound from isoquinoline. The pathway leverages a regioselective low-temperature bromination followed by a direct Chichibabin amination. The mechanistic principles governing the selectivity and reactivity of each step have been explained, providing a strong causal basis for the chosen experimental conditions. By following the validated protocols herein, researchers and drug development professionals can confidently produce this valuable synthetic intermediate with good yield and high purity.

References

Spectroscopic Data of 5-Bromoisoquinolin-1-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromoisoquinolin-1-amine, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Introduction: The Significance of this compound

This compound is a substituted isoquinoline derivative. The isoquinoline scaffold is a prominent feature in many biologically active natural products and synthetic pharmaceuticals. The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications through cross-coupling reactions, while the amine group at the 1-position is crucial for forming various functional groups and engaging in hydrogen bonding interactions. Accurate characterization of this molecule is paramount for ensuring the purity and identity of synthetic intermediates and final products in drug discovery and development pipelines. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A well-defined protocol is crucial for obtaining high-resolution and reproducible NMR data.

Sample Preparation:

  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and a homogeneous solution.

¹H and ¹³C NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Temperature: 298 K (25 °C).

    • Spectral Width: Approximately 12 ppm, centered around 5-6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence.

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

The following diagram illustrates the workflow for NMR analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 process Fourier Transform & Phasing acquire_h1->process acquire_c13->process reference Reference Spectra process->reference integrate Integrate & Peak Pick reference->integrate assign Assign Signals integrate->assign

Caption: General workflow for NMR spectral analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the amine group.

Expected Chemical Shifts (δ) and Coupling Constants (J):

Proton AssignmentExpected δ (ppm)MultiplicityCoupling Constant (J) in Hz
NH₂5.0 - 6.0Broad singlet-
H-36.8 - 7.0DoubletJ ≈ 6.0
H-47.5 - 7.7DoubletJ ≈ 6.0
H-67.8 - 8.0Doublet of doubletsJ ≈ 8.0, 1.0
H-77.3 - 7.5TripletJ ≈ 8.0
H-88.0 - 8.2Doublet of doubletsJ ≈ 8.0, 1.0

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The broadness of the NH₂ signal is due to quadrupole broadening and/or chemical exchange. The protons on the pyridine ring (H-3 and H-4) will appear as doublets due to coupling with each other. The protons on the benzene ring (H-6, H-7, and H-8) will exhibit a more complex splitting pattern due to their respective couplings.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Expected Chemical Shifts (δ):

Carbon AssignmentExpected δ (ppm)
C-1155 - 160
C-3110 - 115
C-4135 - 140
C-4a120 - 125
C-5115 - 120
C-6130 - 135
C-7125 - 130
C-8128 - 133
C-8a140 - 145

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The carbon attached to the bromine (C-5) will be significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the amino group (C-1) will be shifted downfield.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their vibrational frequencies.

Experimental Protocol: Acquiring an IR Spectrum

Sample Preparation:

  • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • An FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum of this compound will display characteristic absorption bands corresponding to the N-H, C-H, C=N, C=C, and C-Br bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupIntensity
3400 - 3250N-H stretchPrimary AmineMedium (two bands)
3100 - 3000C-H stretchAromaticMedium to Weak
1650 - 1580N-H bendPrimary AmineMedium
1620 - 1580C=N and C=C stretchIsoquinoline RingMedium to Strong
1335 - 1250C-N stretchAromatic AmineStrong
~1050C-Br stretchAryl BromideMedium

The presence of two distinct bands in the N-H stretching region is a hallmark of a primary amine. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that are unique to the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol: Acquiring a Mass Spectrum

Ionization Method:

  • Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.

  • Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed through a charged capillary, producing protonated or deprotonated molecular ions with minimal fragmentation. ESI is a "soft" ionization technique.

Mass Analyzer:

  • Quadrupole or Time-of-Flight (TOF): These are common mass analyzers used to separate the ions based on their m/z ratio.

Mass Spectral Analysis

The mass spectrum of this compound will provide crucial information for its identification.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): The molecular weight of this compound is approximately 223.07 g/mol . Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z values corresponding to [C₉H₇⁷⁹BrN₂]⁺ and [C₉H₇⁸¹BrN₂]⁺. This isotopic pattern is a definitive indicator of the presence of one bromine atom.

  • High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₉H₇BrN₂). The calculated exact mass is 221.97926 Da.[1]

  • Fragmentation Pattern: Under EI conditions, the molecular ion will fragment in a characteristic manner. Common fragmentation pathways for isoquinolines may involve the loss of HCN or other small neutral molecules. The fragmentation of bromo-substituted aromatic compounds can also involve the loss of the bromine radical.

The following diagram illustrates the key information obtained from each spectroscopic technique:

Spectroscopic_Data cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry compound This compound nmr_info ¹H: Proton environments, connectivity (J-coupling) ¹³C: Carbon skeleton compound->nmr_info ir_info Identifies functional groups: -NH₂ (primary amine) - Aromatic C-H - C=N, C=C - C-Br compound->ir_info ms_info Molecular Weight (M⁺) Elemental Formula (HRMS) Isotopic pattern (Br) Fragmentation compound->ms_info

Caption: Information derived from different spectroscopic techniques.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary approach to the comprehensive structural characterization of this compound. This guide has outlined the key experimental considerations and the expected spectral features for each technique. By understanding and applying these principles, researchers can confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their scientific endeavors.

References

The Bromoisoquinoline Core: A Technical Guide to its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bromoisoquinoline scaffold is a cornerstone in synthetic and medicinal chemistry, serving as a versatile intermediate in the development of a vast array of pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the discovery and historical synthesis of bromoisoquinolines, tailored for researchers, scientists, and drug development professionals. We will delve into the evolution of synthetic strategies, from classical ring-forming reactions to direct halogenation approaches, offering field-proven insights into the causality behind experimental choices. This guide emphasizes scientific integrity, with self-validating protocols and authoritative grounding through comprehensive citations to seminal and contemporary literature.

Introduction: The Strategic Importance of the Bromoisoquinoline Moiety

The isoquinoline nucleus is a privileged scaffold, present in numerous natural alkaloids with potent biological activities, including morphine, codeine, and papaverine. The introduction of a bromine atom onto this core dramatically enhances its synthetic utility. The carbon-bromine bond serves as a versatile handle for a multitude of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1] This capability allows for the late-stage functionalization of the isoquinoline skeleton, enabling the rapid generation of diverse molecular libraries for drug discovery and the synthesis of complex molecular architectures. Bromoisoquinoline derivatives are key intermediates in the synthesis of compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective agents.[2][3]

Historical Perspectives on the Synthesis of the Isoquinoline Ring

The journey to access bromoisoquinolines is intrinsically linked to the development of methods to construct the parent isoquinoline ring itself. Three classical, name reactions form the historical bedrock of isoquinoline synthesis, each offering a unique approach to the formation of the bicyclic system.

The Bischler-Napieralski Reaction (1893)

Discovered by August Bischler and Bernard Napieralski in 1893, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][4][5] The reaction involves an intramolecular electrophilic aromatic substitution, where the amide is cyclized using a dehydrating agent. The resulting dihydroisoquinoline can then be oxidized to the corresponding isoquinoline.

Causality of Experimental Choices: The choice of a dehydrating agent is critical and is often dictated by the electronic nature of the aromatic ring. For electron-rich systems, milder reagents like phosphorus oxychloride (POCl₃) are effective.[6] However, for substrates lacking electron-donating groups, more potent conditions, such as phosphorus pentoxide (P₂O₅) in refluxing POCl₃, are necessary to drive the cyclization to completion.[1][7]

Bischler_Napieralski cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product start β-Arylethylamide intermediate Nitrilium Ion start->intermediate Activation reagent Dehydrating Agent (e.g., POCl₃, P₂O₅) product 3,4-Dihydroisoquinoline intermediate->product Intramolecular Electrophilic Substitution

Figure 1: Conceptual workflow of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction (1911)

Discovered by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline.[8] This method is particularly significant as it often proceeds under mild conditions, including physiological pH, making it relevant to the biosynthesis of many alkaloids.[8]

Causality of Experimental Choices: The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. β-Arylethylamines with electron-donating substituents undergo cyclization with high yields.[8] The choice of the carbonyl component allows for the introduction of a substituent at the 1-position of the resulting tetrahydroisoquinoline.

Pictet_Spengler cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product amine β-Arylethylamine schiff Schiff Base amine->schiff carbonyl Aldehyde or Ketone carbonyl->schiff iminium Iminium Ion schiff->iminium + H⁺ product Tetrahydroisoquinoline iminium->product Intramolecular Electrophilic Substitution

Figure 2: Key steps in the Pictet-Spengler synthesis.

The Pomeranz-Fritsch Reaction (1893)

Independently described by Cäsar Pomeranz and Paul Fritsch, this reaction provides a direct route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal.[9][10] The benzalaminoacetal is formed by the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine.[10][11]

Causality of Experimental Choices: The classical Pomeranz-Fritsch reaction often requires harsh acidic conditions, such as concentrated sulfuric acid, which can limit its applicability to sensitive substrates.[10][12] Consequently, several modifications have been developed. The Schlittler-Müller modification, for instance, uses a substituted benzylamine and glyoxal acetal, offering an alternative entry to the required intermediate.[11] The presence of electron-donating groups on the benzaldehyde starting material generally leads to higher yields.[13]

Synthetic Strategies for Bromoisoquinolines

The synthesis of bromoisoquinolines can be broadly categorized into two main approaches: the construction of a pre-brominated aromatic precursor followed by isoquinoline ring formation, or the direct bromination of a pre-formed isoquinoline ring.

Synthesis from Brominated Precursors

This strategy leverages the classical isoquinoline syntheses, starting with appropriately brominated benzaldehydes or β-phenylethylamines. The primary advantage of this approach is the unambiguous placement of the bromine atom. However, the synthesis of the required brominated starting materials can sometimes be lengthy.

Table 1: Examples of Bromoisoquinoline Synthesis from Brominated Precursors

Reaction TypeBrominated PrecursorReagentsProductYield (%)Reference
Pomeranz-Fritsch4-BromobenzaldehydeAminoacetaldehyde diethyl acetal, H₂SO₄6-BromoisoquinolineVaries[11]
Bischler-NapieralskiN-Acetyl-2-(4-bromophenyl)ethylaminePOCl₃7-Bromo-1-methyl-3,4-dihydroisoquinolineGood[6]
Pictet-Spengler2-(3-Bromophenyl)ethylamineFormaldehyde, HCl6-BromotetrahydroisoquinolineHigh[8]
Direct Bromination of Isoquinoline

The direct electrophilic bromination of the isoquinoline ring presents a more atom-economical approach. However, controlling the regioselectivity can be a significant challenge due to the electronic nature of the bicyclic system. The pyridine ring is generally deactivated towards electrophilic attack, especially under acidic conditions where the nitrogen is protonated. Therefore, substitution typically occurs on the benzene ring.

Regioselectivity in Isoquinoline Bromination:

Under acidic conditions, electrophilic attack on isoquinoline preferentially occurs at the C5 and C8 positions.[14] Bromination of isoquinoline in concentrated sulfuric acid with N-bromosuccinimide (NBS) regioselectively yields the 5-bromo derivative.[14] Careful temperature control is crucial to suppress the formation of the 8-bromo isomer.[15]

Table 2: Direct Bromination Methods for Isoquinoline

Brominating AgentCatalyst/SolventMajor Product(s)Yield (%)Reference
Br₂AlCl₃5-Bromoisoquinoline43-46[16]
NBSH₂SO₄5-BromoisoquinolineGood[14][15]
Br₂Nitrobenzene, 180°C4-BromoisoquinolineModerate[17]
Synthesis of Specific Isomers

The synthetic strategy is often tailored to the desired substitution pattern.

  • 1-Bromoisoquinolines: These are often prepared from isoquinoline-N-oxide by treatment with phosphorus oxybromide (POBr₃) and dimethylformamide (DMF).[18]

  • 3-Bromoisoquinolines: The synthesis of 3-bromoisoquinolines can be more challenging. One approach involves the Sandmeyer reaction of 3-aminoisoquinoline.

  • 4-Bromoisoquinolines: Direct bromination of isoquinoline hydrochloride in a high-boiling solvent like nitrobenzene can yield 4-bromoisoquinoline.[17] More modern methods involve transition-metal-catalyzed reactions, such as the palladium-catalyzed cyclization of 2-alkynyl benzyl azides in the presence of a bromine source.[19]

Experimental Protocols

General Procedure for the Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline Derivative

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Amide Formation: To a solution of the appropriate β-phenylethylamine (1.0 equiv) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add triethylamine (1.2 equiv). Cool the mixture to 0 °C and add the desired acyl chloride (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude amide in anhydrous DCM or toluene. Add phosphorus oxychloride (POCl₃, 2.0-5.0 equiv) and heat the mixture to reflux for 2-12 hours, monitoring the reaction by TLC.

  • Final Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated ammonium hydroxide or sodium hydroxide to pH > 10. Extract the product with DCM or ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.[6]

Detailed Protocol for the Synthesis of 5-Bromoisoquinoline via Direct Bromination

This protocol is adapted from Organic Syntheses.[15]

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid (96%). Cool the acid to 0 °C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline to the stirred acid, ensuring the internal temperature remains below 30 °C.

  • Bromination: Once the isoquinoline has completely dissolved, add N-bromosuccinimide (NBS) (recrystallized, 1.1 equiv) portion-wise, maintaining the temperature between 0 and 5 °C. Stir the mixture at this temperature for the specified time.

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. Basify the cold solution with concentrated ammonium hydroxide until the pH is approximately 10.

  • Extraction and Purification: Extract the aqueous mixture with diethyl ether or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[15]

Modern Synthetic Developments

While the classical methods remain valuable, the field has seen significant advancements with the advent of transition-metal catalysis. These modern techniques often offer milder reaction conditions, greater functional group tolerance, and novel pathways to construct the isoquinoline core.

  • Palladium-Catalyzed Annulations: These reactions have emerged as powerful tools for the synthesis of substituted isoquinolines, including brominated derivatives.[19]

  • C-H Activation/Annulation: Rhodium(III)-catalyzed C-H activation and annulation of arenes with alkynes provides an atom-economical route to isoquinolines.[20]

These newer methods are continuously expanding the synthetic chemist's toolbox for accessing this important class of compounds.

Conclusion

The synthesis of bromoisoquinolines has a rich history, evolving from foundational ring-closure reactions to more sophisticated direct functionalization and transition-metal-catalyzed methods. Understanding the principles and practical considerations of these historical and modern synthetic strategies is crucial for researchers in drug discovery and materials science. The ability to strategically introduce a bromine atom onto the isoquinoline scaffold provides a powerful gateway to a vast chemical space, enabling the development of novel molecules with significant therapeutic and technological potential.

References

An In-depth Technical Guide to the Structural Elucidation of 5-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Bromoisoquinolin-1-amine is a heterocyclic aromatic amine of significant interest in medicinal chemistry and materials science. Its utility as a scaffold for novel molecular entities necessitates a robust and unambiguous methodology for its structural confirmation. This guide provides a comprehensive, in-depth analysis of the techniques and rationale employed in the complete structural elucidation of this compound. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, establishing a self-validating system of protocols. We will explore detailed synthetic routes and a multi-faceted analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a definitive single-crystal X-ray diffraction study remains the gold standard for absolute structure determination, the synergistic application of the techniques described herein provides unequivocal evidence for the molecular structure of this compound.

Introduction: The Significance of the Isoquinoline Core

The isoquinoline moiety is a prevalent structural motif in a vast array of natural products and synthetic compounds exhibiting diverse biological activities. The introduction of an amino group at the 1-position and a bromine atom at the 5-position imparts unique electronic and steric properties to the molecule, making this compound a versatile building block in drug discovery. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the amino group provides a site for amide bond formation and other derivatizations. Accurate and thorough characterization is paramount to ensure the integrity of subsequent synthetic transformations and to understand structure-activity relationships.

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound typically proceeds through a multi-step sequence, beginning with the bromination of isoquinoline followed by the introduction of the amino group. Understanding the synthetic route is crucial for anticipating potential impurities and for the logical interpretation of spectroscopic data.

Synthesis of the Precursor: 5-Bromoisoquinoline

A common and efficient method for the synthesis of 5-bromoisoquinoline involves the electrophilic bromination of isoquinoline using N-Bromosuccinimide (NBS) in concentrated sulfuric acid. Careful temperature control is critical to favor the formation of the 5-bromo isomer over the 8-bromo isomer.[1][2][3]

Experimental Protocol: Synthesis of 5-Bromoisoquinoline [4]

  • To a mechanically stirred solution of concentrated H₂SO₄ (42.5 mL) at 0 °C, slowly add isoquinoline (5 mL, 42.5 mmol).

  • Cool the mixture to -25 °C.

  • Add N-Bromosuccinimide (NBS) (9.83 g, 55.2 mmol) at a rate that maintains the reaction temperature between -25 °C and -22 °C.

  • Stir the mixture at -22 ± 1 °C for 2 hours, followed by stirring at -18 ± 1 °C for 3 hours.

  • Work up the reaction mixture by pouring it into an ice/water mixture and basifying with ammonia solution to a pH of 8-10.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-bromoisoquinoline.

Amination of the Isoquinoline Ring

The introduction of the amino group at the 1-position can be achieved through various methods, including the amination of a suitable precursor like 5-bromo-1-chloroisoquinoline.

Experimental Protocol: Synthesis of this compound (from 5-bromo-1-chloroisoquinoline)

This protocol is adapted from a similar synthesis of 5-amino-1-chloroisoquinoline and represents a viable route.[5]

  • Prepare 5-bromo-1-chloroisoquinoline from 5-bromoisoquinolin-1(2H)-one.

  • To a solution of 5-bromo-1-chloroisoquinoline in a suitable solvent (e.g., a sealed tube with ethanolic ammonia or in a solvent like dioxane with an ammonia source), heat the reaction mixture.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After cooling, remove the solvent under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield this compound.

Spectroscopic Elucidation

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its elemental composition through high-resolution mass spectrometry (HRMS).

Expected Data:

  • Molecular Formula: C₉H₇BrN₂

  • Molecular Weight: 223.07 g/mol [6]

  • High-Resolution Mass (ESI-TOF): Calculated for [M+H]⁺: 223.9869, Found: (A value close to the calculated mass would be expected). The presence of bromine would be confirmed by the characteristic M+2 isotopic peak of nearly equal intensity to the M peak.

Fragmentation Pattern: The fragmentation of isoquinoline alkaloids can be complex. For this compound, key fragmentation pathways would likely involve the loss of HCN from the pyridine ring and potentially the loss of the bromine radical.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR-ATR

  • Background Collection: Record a background spectrum of the empty, clean ATR crystal.

  • Sample Spectrum Collection: Place a small amount of the solid sample on the ATR crystal and apply pressure to ensure good contact. Collect the sample spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background to generate the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.[7]

Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300 & 3330-3250Medium, SharpAsymmetric and symmetric N-H stretching (primary amine)[8]
3100-3000Medium to WeakAromatic C-H stretching[9]
1650-1580MediumN-H bending (scissoring)[8]
1600-1450Medium to StrongC=C and C=N ring stretching
1335-1250StrongAromatic C-N stretching[8]
900-675StrongAromatic C-H out-of-plane bending
~700-500Medium to StrongC-Br stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

  • 2D NMR (Optional but Recommended): Acquire COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to definitively assign proton-proton and proton-carbon correlations.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.8-8.0d~8.0H-8
~7.5-7.7d~8.0H-7
~7.3-7.5t~8.0H-6
~7.0-7.2d~6.0H-4
~6.8-7.0d~6.0H-3
~5.0-5.5br s-NH₂

Rationale for ¹H NMR Predictions:

  • The protons on the benzene ring (H-6, H-7, H-8) will form an AMX or similar coupled system. H-8 is expected to be the most downfield due to its peri-relationship with the nitrogen at position 2.

  • The protons on the pyridine ring (H-3 and H-4) will appear as doublets, coupled to each other.

  • The amino protons (NH₂) will likely appear as a broad singlet and will exchange with D₂O.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~155-160C-1
~140-145C-8a
~135-140C-4a
~130-135C-6
~125-130C-8
~120-125C-7
~115-120C-5
~110-115C-4
~100-105C-3

Rationale for ¹³C NMR Predictions:

  • C-1, being attached to the amino group and adjacent to the ring nitrogen, will be significantly downfield.

  • The quaternary carbons (C-4a and C-8a) will also be downfield.

  • The carbon bearing the bromine atom (C-5) will be shifted to a characteristic range.

  • The remaining aromatic carbons will appear in the typical aromatic region (110-140 ppm).

Visualization of Workflow and Structure

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Structural Elucidation Workflow

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Structural Analysis Isoquinoline Isoquinoline Bromination Bromination Isoquinoline->Bromination NBS, H₂SO₄ 5-Bromoisoquinoline 5-Bromoisoquinoline Bromination->5-Bromoisoquinoline Amination Amination 5-Bromoisoquinoline->Amination NH₃ source This compound (Crude) This compound (Crude) Amination->this compound (Crude) Column Chromatography Column Chromatography This compound (Crude)->Column Chromatography Pure Compound Pure Compound Column Chromatography->Pure Compound MS MS Pure Compound->MS Molecular Weight & Formula IR IR Pure Compound->IR Functional Groups NMR NMR Pure Compound->NMR C-H Framework Structure Confirmed Structure Confirmed NMR->Structure Confirmed

References

A Technical Guide to the Theoretical and Computational Analysis of 5-Bromoisoquinolin-1-amine: From Electronic Structure to Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromoisoquinolin-1-amine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics.[1][2] Its unique structure, featuring an isoquinoline core with a bromine atom at the 5-position and an amino group at the 1-position, provides distinct electronic and steric properties that are crucial for molecular recognition and reactivity.[1] This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We delineate a multi-faceted computational workflow, beginning with quantum mechanical calculations to elucidate its fundamental electronic structure, reactivity, and spectroscopic characteristics. Subsequently, we detail protocols for applying this molecule in a drug discovery context, specifically through molecular docking and molecular dynamics simulations, using its potential as a kinase inhibitor as an illustrative example.[2][3] This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the exploration and optimization of isoquinoline-based compounds.

Introduction: The Strategic Importance of this compound

The isoquinoline framework is a privileged structure in medicinal chemistry, appearing in a wide array of natural alkaloids and synthetic drugs with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The title compound, this compound, is a strategic starting material for several reasons. The amine group at the C1 position serves as a key nucleophilic center and a hydrogen bond donor, enabling facile derivatization and interaction with biological targets.[1] Conversely, the bromine atom at the C5 position acts as a valuable synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of molecular complexity.[6]

A thorough understanding of the molecule's intrinsic properties is paramount for its rational application. Computational and theoretical studies provide a powerful, cost-effective means to predict its geometry, electronic landscape, and reactivity, thereby guiding synthetic efforts and the design of potent derivatives.

G cluster_info Molecular Information cluster_quantum Part I: Quantum Mechanics cluster_drugdisc Part II: Drug Discovery Mol This compound C9H7BrN2 CAS: 852570-80-0 DFT DFT Calculations (Geometry, Electronics) Mol->DFT Input Structure Spectra Spectroscopic Prediction (NMR, IR) DFT->Spectra Reactivity Reactivity Indices (Fukui, MEP) DFT->Reactivity Docking Molecular Docking (Binding Pose Prediction) Reactivity->Docking Guides Ligand Design MD Molecular Dynamics (Stability & Energetics) Docking->MD Output Rational Drug Design MD->Output Binding Free Energy

Caption: A comprehensive computational workflow for this compound.

Part I: Quantum Chemical Investigation of Molecular Properties

Density Functional Theory (DFT) stands as the cornerstone of modern computational chemistry for molecules of this size, offering an optimal balance of accuracy and computational cost.[7] These calculations provide foundational insights into the molecule's structure, stability, and electronic nature.

Geometric Optimization and Structural Parameters

The first essential step is to determine the molecule's most stable three-dimensional conformation.

Protocol: Geometry Optimization

  • Input Structure: Build the 2D structure of this compound and convert it to a 3D format.

  • Method Selection: Employ the B3LYP hybrid functional. This functional is widely validated for organic molecules and provides reliable geometric and electronic properties.[8][9]

  • Basis Set Selection: Use the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on the nitrogen atoms, and polarization functions (d,p) are necessary for capturing the correct bond angles and lengths.[7]

  • Solvation Model: If properties in solution are desired, incorporate a continuum solvation model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), specifying the solvent (e.g., DMSO, Chloroform).

  • Execution: Perform the geometry optimization calculation. Confirm that the optimization has converged to a true energy minimum by performing a subsequent frequency calculation and ensuring no imaginary frequencies are present.

Expected Data Output: The primary outputs are the optimized Cartesian coordinates, from which key structural parameters can be measured.

ParameterPredicted Value (Å or °)Rationale & Significance
C1-N (Amine) Bond Length~1.37 ÅShorter than a typical C-N single bond, indicating partial double bond character due to resonance with the aromatic system.
C5-Br Bond Length~1.90 ÅA key parameter influencing reactivity in cross-coupling reactions.
N-H Bond Lengths~1.01 ÅImportant for hydrogen bonding interactions with protein targets.
Ring Planarity< 1° Dihedral DeviationThe isoquinoline core is expected to be highly planar, which influences stacking interactions in biological systems.
Electronic Structure and Reactivity Descriptors

Understanding the distribution of electrons is key to predicting chemical behavior.

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. For this compound, the HOMO is expected to have significant density on the amino group and the aromatic rings, while the LUMO will be distributed across the bicyclic system.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. Regions of negative potential (red/yellow) indicate electron-rich areas, prime for electrophilic attack, and are expected around the nitrogen atoms. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

  • Fukui Functions: This DFT-derived descriptor provides a more quantitative prediction of reactivity sites.[10] The Fukui function, f(r), identifies where the electron density changes most significantly upon the addition or removal of an electron.[11]

    • f+(r): Predicts sites for nucleophilic attack (where an electron is added).

    • f-(r): Predicts sites for electrophilic attack (where an electron is removed).[12]

    • f0(r): Predicts sites for radical attack.

For this compound, the condensed Fukui function analysis is expected to confirm the C1-amino group as a primary site for electrophilic attack and various ring carbons as potential sites for nucleophilic attack.

In Silico Spectroscopy

Computational methods can predict spectroscopic data, which is invaluable for validating experimental results and assigning complex spectra.

Protocol: NMR Chemical Shift Calculation

  • Optimized Geometry: Use the B3LYP/6-311++G(d,p) optimized structure as the input.

  • Methodology: Employ the Gauge-Including Atomic Orbital (GIAO) method, which is the standard for accurate NMR predictions.[13]

  • Functional/Basis Set: Use a functional known to perform well for shielding constants, such as B3LYP or PBE0, with a suitable basis set like 6-311+G(2d,p).[14][15]

  • Reference Standard: Perform the same calculation on Tetramethylsilane (TMS) using the identical level of theory.

  • Chemical Shift Calculation: The predicted chemical shift (δ) is calculated as δ = σ_ref - σ_calc, where σ_ref is the isotropic shielding value of TMS and σ_calc is the value for the nucleus of interest.[16]

This protocol allows for the assignment of each ¹H and ¹³C signal in the experimental spectrum, aiding in structural confirmation.

Part II: Application in Drug Discovery - A Kinase Inhibitor Case Study

Isoquinoline derivatives are known to act as kinase inhibitors, a critical class of anticancer drugs.[3][17] Computational tools can guide the design of this compound derivatives as potent and selective inhibitors.

Molecular Docking: Predicting Binding Conformation

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target, estimating its binding affinity.[18]

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation PDB 1. Select Target PDB (e.g., CDK2) PrepProt 2. Prepare Protein (Add H, Remove Water) PDB->PrepProt Grid 3. Define Binding Site & Generate Grid PrepProt->Grid Dock Molecular Docking (e.g., Glide, AutoDock) Grid->Dock Ligand2D 1. Draw Ligand (this compound) Ligand3D 2. Generate 3D Conformer & Minimize Energy Ligand2D->Ligand3D Ligand3D->Dock Analysis Analyze Results (Scoring, Pose Visualization) Dock->Analysis

Caption: Workflow for a typical molecular docking experiment.

Protocol: Molecular Docking into a Kinase Active Site (e.g., CDK2)

  • Protein Preparation:

    • Obtain a high-resolution crystal structure of the target kinase (e.g., from the Protein Data Bank).

    • Prepare the protein using a standard tool (e.g., Protein Preparation Wizard in Maestro, or AutoDock Tools). This involves adding hydrogen atoms, assigning bond orders, removing water molecules beyond a certain distance from the active site, and optimizing the hydrogen bond network.

    • Define the active site by generating a receptor grid around the co-crystallized native ligand or based on known catalytic residues.

  • Ligand Preparation:

    • Generate the 3D structure of this compound.

    • Perform a thorough conformational search and energy minimization using a suitable force field (e.g., OPLS, MMFF).

  • Docking Execution:

    • Run the docking algorithm (e.g., Glide, AutoDock Vina). The software will systematically place the ligand conformers into the active site grid and score them based on a scoring function that estimates binding affinity.

  • Post-Docking Analysis:

    • Analyze the top-scoring poses. Key interactions to look for in a kinase hinge region include hydrogen bonds from the ligand to the backbone NH and CO groups of key residues.

    • The primary amino group of this compound is a prime candidate for forming these critical hydrogen bonds.

Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot, MD simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time.[19][20]

Protocol: MD Simulation of the Docked Complex

  • System Setup:

    • Take the best-docked pose from the previous step as the starting structure.

    • Place the complex in a periodic box of explicit solvent (e.g., TIP3P water).

    • Add counter-ions to neutralize the system's charge.

    • Select an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand (this compound) using a tool like Antechamber or CGenFF.

  • Simulation Execution (using software like GROMACS, AMBER, or NAMD): [1][2]

    • Minimization: Perform energy minimization of the entire system to remove steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.

    • Production Run: Remove the restraints and run the simulation for a significant duration (e.g., 100-500 nanoseconds) to sample conformational space.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is stably bound.

    • Root Mean Square Fluctuation (RMSF): Analyze the fluctuation of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor key hydrogen bonds and other interactions between the ligand and protein throughout the simulation to assess their stability.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust, multi-scale approach to characterizing this compound. By integrating quantum mechanics, molecular docking, and molecular dynamics, researchers can gain deep insights into its electronic properties, reactivity, and potential as a therapeutic agent. This in silico framework enables the rational design of novel derivatives with enhanced potency and selectivity, significantly accelerating the drug discovery and development pipeline for this important class of heterocyclic compounds.

References

reactivity of the amino group in 5-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Amino Group in 5-Bromoisoquinolin-1-amine

Abstract

This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its unique molecular architecture, featuring a nucleophilic amino group and an electrophilic C-Br bond on an electron-deficient isoquinoline scaffold, offers a rich and tunable reactivity profile. This guide provides a comprehensive analysis of the factors governing the reactivity of the primary amino group at the C-1 position. We will dissect the interplay of electronic effects, steric hindrance, and basicity that define its nucleophilic character. Furthermore, this document furnishes detailed, field-proven protocols for key chemical transformations, including N-acylation, N-sulfonylation, and its participation in palladium-catalyzed cross-coupling reactions. By explaining the causality behind experimental choices and providing self-validating methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage the synthetic potential of this versatile molecule.

Chapter 1: Fundamental Principles of Reactivity

The chemical behavior of the amino group in this compound is not merely that of a simple aromatic amine. Its reactivity is profoundly influenced by the electronic and steric environment imposed by the bicyclic isoquinoline system and the C-5 bromo substituent.

Electronic Landscape: A Tale of Induction and Resonance

The nucleophilicity of the C-1 amino group is a direct consequence of the availability of the nitrogen's lone pair of electrons. This availability is modulated by several competing electronic factors.[1][2][3]

  • The Isoquinoline Core: The isoquinoline ring system is inherently electron-deficient due to the presence of the electronegative nitrogen atom. This creates a net inductive pull of electron density away from the carbocyclic ring and its substituents, including the C-1 amino group. This delocalization reduces the electron density on the exocyclic nitrogen, thereby decreasing its basicity and nucleophilicity compared to a simple aniline.[4]

  • The C-5 Bromo Substituent: The bromine atom exerts a dual electronic influence. Its primary effect is a strong -I (negative inductive) effect, further withdrawing electron density from the ring system and deactivating the amino group. This is partially offset by a weaker +R (positive resonance) effect, where its lone pairs can donate into the aromatic π-system. The net result is a further reduction in the amino group's reactivity.

  • Position of the Amino Group (C-1): Being directly adjacent to the heterocyclic nitrogen (a so-called α-position), the amino group's reactivity is distinct. It is part of an aminal-like system within the aromatic context, which influences its participation in both nucleophilic and electrophilic reactions.

electronic_effects cluster_molecule This compound cluster_effects Electronic Influences mol Structure Ring_N Ring Nitrogen (-I) Amino_Group C1-NH2 Group Ring_N->Amino_Group Reduces e- density Bromo_I Bromine (-I) Bromo_I->Amino_Group Reduces e- density Bromo_R Bromine (+R) Bromo_R->Amino_Group Slightly increases e- density reaction_workflow cluster_acylation N-Acylation Workflow cluster_sulfonylation N-Sulfonylation Workflow A1 Dissolve Amine in DCM A2 Add Base (e.g., TEA) A1->A2 A3 Cool to 0°C A2->A3 A4 Add Acyl Chloride A3->A4 A5 Stir at RT A4->A5 A6 Aqueous Workup A5->A6 A7 Purification A6->A7 S1 Dissolve Amine in Pyridine S2 Cool to 0°C S1->S2 S3 Add Sulfonyl Chloride S2->S3 S4 Stir at RT S3->S4 S5 Precipitate in Ice Water S4->S5 S6 Filter & Dry S5->S6 suzuki_cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-Br) PdII_Complex R-Pd(II)L2-Br Transmetal Transmetalation (Ar-B(OH)2 + Base) PdII_Complex->Transmetal ArB(OH)2 PdII_Aryl R-Pd(II)L2-Ar RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R-Ar) RedElim->Product

References

Methodological & Application

The Strategic deployment of 5-Bromoisoquinolin-1-amine in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] The strategic functionalization of this core is paramount in the exploration of new chemical space for drug discovery. Among the various substituted isoquinolines, 5-Bromoisoquinolin-1-amine stands out as a particularly versatile and valuable building block. Its structure is characterized by an isoquinoline core with a bromine atom at the 5-position and an amino group at the 1-position, offering two distinct points for chemical modification. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents, while the amino group can be engaged in further synthetic transformations.[2]

This technical guide provides detailed application notes and representative protocols for the use of this compound in several key palladium-catalyzed cross-coupling reactions. The methodologies presented herein are designed to serve as a robust starting point for researchers in organic synthesis and drug development, enabling the efficient generation of diverse libraries of novel isoquinoline derivatives.

The Cornerstone of Modern Synthesis: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These reactions share a common mechanistic pathway, the palladium catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

In the first step, a low-valent palladium(0) species inserts into the carbon-bromine bond of this compound, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[5] The subsequent transmetalation step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center. Finally, reductive elimination from the palladium(II) complex forms the new carbon-carbon or carbon-heteroatom bond in the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative Addition Complex R-Pd(II)L₂(Br) Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-Br) Transmetalation Complex R-Pd(II)L₂(R') Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-M) Product R-R' Transmetalation Complex->Product Regenerated Catalyst Pd(0)L₂ Transmetalation Complex->Regenerated Catalyst Reductive Elimination

Figure 1: A generalized workflow of the palladium-catalyzed cross-coupling cycle.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and vinyl-substituted aromatic systems.[6] The reaction's popularity stems from its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the requisite boronic acids and their derivatives.[7][8]

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for an efficient reaction. For electron-rich and potentially coordinating substrates like this compound, a catalyst system that is both active and resistant to catalyst poisoning is required. A common and effective choice is a pre-catalyst like Pd(dppf)Cl₂, where the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides both steric bulk and electron-donating properties, which can facilitate the reductive elimination step.[9]

  • Base: A base is required to activate the boronic acid for transmetalation.[10] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.

  • Solvent System: A mixture of an organic solvent and water is typically employed. Solvents like 1,4-dioxane or DME (1,2-dimethoxyethane) are common, and the presence of water can aid in the dissolution of the base and facilitate the transmetalation step.[11]

Representative Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific boronic acids.

  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and cesium carbonate (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (2-5 mol%).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. Then, add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Robust and effective for a range of substrates.[9]
Ligand dppf, PPh₃Provides stability and promotes catalytic activity.
Base Cs₂CO₃, K₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[10]
Solvent 1,4-Dioxane/H₂O, DME/H₂OA polar aprotic/aqueous mixture often enhances reactivity.[11]
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and a vast array of amines.[7][12] This reaction has largely superseded classical methods which often require harsh conditions and have limited substrate scope.[13] For a substrate like this compound, this reaction could be used to introduce a second amino group at the 5-position, leading to diaminoisoquinoline derivatives of significant interest in medicinal chemistry.

Causality Behind Experimental Choices in Buchwald-Hartwig Amination
  • Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), are essential.[7] These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step.[14]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[7] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent unwanted side reactions.

Representative Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a generalized procedure and may require optimization for specific amine coupling partners.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), and a strong base like sodium tert-butoxide (1.5-2.0 eq.) to a flame-dried reaction vessel.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the mixture to 80-110 °C and stir until complete consumption of the starting material is observed by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective sources of Pd(0).
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands are crucial for this transformation.[7]
Base NaOtBu, K₃PO₄, LiHMDSA strong, non-nucleophilic base is required for amine deprotonation.[7]
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are necessary.
Temperature 80-110 °CTo overcome the activation energy of the catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the most widely employed method for the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[15][16] This reaction typically utilizes a dual catalytic system of palladium and copper(I).[17] The introduction of an alkynyl group at the 5-position of this compound can serve as a linchpin for further transformations, such as cycloadditions or the synthesis of conjugated systems.

Causality Behind Experimental Choices in Sonogashira Coupling
  • Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium center than the alkyne itself, thus accelerating the reaction.[15][16]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[15]

  • Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF.

Sonogashira Coupling Workflow cluster_reactants Reactants cluster_catalysts Catalytic System Aryl_Halide This compound Reaction_Vessel Reaction under Inert Atmosphere Aryl_Halide->Reaction_Vessel Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Catalyst->Reaction_Vessel Base Amine Base (e.g., Et₃N) Base->Reaction_Vessel Product 5-Alkynylisoquinolin-1-amine Reaction_Vessel->Product Heat

Figure 2: Workflow for a typical Sonogashira coupling experiment.

Representative Protocol: Sonogashira Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific terminal alkynes.

  • Reaction Setup: To a Schlenk tube, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-3 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent and Reagents: Add a degassed solvent such as THF or DMF, followed by the amine base (e.g., triethylamine, 2-3 eq.) and the terminal alkyne (1.2-1.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete.

  • Work-up: Dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard and effective catalysts for Sonogashira couplings.[15]
Copper Co-catalyst CuIActivates the terminal alkyne for transmetalation.[16]
Base Et₃N, i-Pr₂NHDeprotonates the alkyne and neutralizes the HBr byproduct.[15]
Solvent THF, DMF, or neat amineProvides a suitable reaction medium.
Temperature Room Temperature to 60 °COften proceeds under mild thermal conditions.

Palladium-Catalyzed Cyanation: Installation of a Nitrile Group

The introduction of a nitrile group via palladium-catalyzed cyanation transforms an aryl bromide into a versatile synthetic intermediate. The resulting aryl nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems.

Causality Behind Experimental Choices in Palladium-Catalyzed Cyanation
  • Cyanide Source: Due to the high toxicity of cyanide salts like KCN or NaCN, alternative, safer cyanide sources are often preferred in modern synthetic chemistry. Zinc cyanide (Zn(CN)₂) is a popular choice as it is less toxic and its lower solubility can help to maintain a low concentration of free cyanide in solution, which can otherwise poison the palladium catalyst.[18]

  • Catalyst and Ligand: As with other cross-coupling reactions, the choice of ligand is critical. Electron-rich and bulky phosphine ligands are generally effective.

  • Solvent: Anhydrous polar aprotic solvents like DMF or DMA are typically used.

Representative Protocol: Cyanation of this compound

This protocol is a generalized procedure and should be performed with appropriate safety precautions due to the use of cyanide reagents.

  • Reaction Setup: In a well-ventilated fume hood, add this compound (1.0 eq.), zinc cyanide (0.6-0.8 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃ with a suitable ligand like dppf) to a flame-dried reaction vessel.

  • Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.

  • Solvent Addition: Add an anhydrous, degassed polar aprotic solvent like DMF.

  • Reaction: Heat the reaction mixture to 100-120 °C and monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully quench with an aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Cyanide Source Zn(CN)₂A safer and effective source of cyanide for palladium catalysis.[18]
Palladium Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃/dppfRobust catalyst systems for cyanation reactions.
Solvent DMF, DMAPolar aprotic solvents that can dissolve the reactants.
Temperature 100-120 °CHigher temperatures are often required for C-CN bond formation.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel and diverse molecular architectures. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation—provide a robust toolkit for the strategic functionalization of the isoquinoline core. By understanding the underlying principles of the catalytic cycle and the rationale behind the choice of reagents and conditions, researchers can effectively leverage this key intermediate to accelerate their drug discovery and development programs. The protocols provided herein should serve as a solid foundation for further exploration and optimization in the laboratory.

References

The Versatile Scaffold: Application of 5-Bromoisoquinolin-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the isoquinoline core stands as a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic aromatic nature provides a well-defined three-dimensional arrangement for appended functional groups to interact with biological targets. Within this important class of heterocycles, 5-Bromoisoquinolin-1-amine has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents.

This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices in key synthetic transformations and provide detailed, field-proven protocols for its derivatization.

The Strategic Importance of Functional Group Placement

The synthetic utility of this compound stems from the strategic placement of its two key functional groups: the bromine atom at the 5-position and the primary amine at the 1-position.[2]

  • The 5-Bromo Group: A Handle for Carbon-Carbon Bond Formation: The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, and alkyl substituents at this position, enabling extensive exploration of the structure-activity relationship (SAR). The Suzuki-Miyaura coupling is a prominent example of a reaction that leverages this functionality.[3]

  • The 1-Amino Group: A Nucleophilic Center and Hydrogen Bond Donor: The primary amine at the 1-position is a key pharmacophoric element. It can act as a hydrogen bond donor, crucial for anchoring a molecule within the binding site of a biological target. Furthermore, its nucleophilic character allows for a variety of chemical modifications, including acylation, sulfonylation, and, notably, palladium-catalyzed C-N bond formation through reactions like the Buchwald-Hartwig amination.[4]

The presence of these two distinct and reactive functional groups on a rigid scaffold provides chemists with orthogonal handles for molecular elaboration, making this compound an ideal starting material for the construction of diverse compound libraries for high-throughput screening and lead optimization.

Application in Kinase Inhibitor Synthesis: Targeting Rho-Associated Coiled-Coil Kinase (ROCK)

A significant application of the isoquinolin-1-amine scaffold is in the development of inhibitors for Rho-associated coiled-coil kinase (ROCK).[5][6] ROCK is a serine/threonine kinase that plays a critical role in various cellular processes, and its dysregulation is implicated in cardiovascular diseases such as hypertension.[7][8]

The general structure of many ROCK inhibitors features a substituted isoquinoline core that occupies the ATP-binding site of the kinase. The 1-amino group often forms a key hydrogen bond with the hinge region of the kinase, while substitutions at other positions of the isoquinoline ring are tailored to enhance potency and selectivity. 6-substituted isoquinolin-1-amine derivatives, in particular, have been identified as potent ROCK-I inhibitors.[9] While the direct use of 5-substituted analogs is less common in the cited literature for ROCK inhibitors, the synthetic accessibility of diverse 5-substituted isoquinolin-1-amines through the protocols described below makes this an important area for further exploration in kinase inhibitor design.

The ROCK Signaling Pathway and Point of Inhibition

The diagram below illustrates a simplified representation of the ROCK signaling pathway and highlights the point of intervention for isoquinoline-based inhibitors.

ROCK_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation Substrates Downstream Substrates (e.g., MLCP) ROCK->Substrates Phosphorylation Response Cellular Response (e.g., Smooth Muscle Contraction) Substrates->Response Inhibitor Isoquinoline-based Inhibitor Inhibitor->ROCK Inhibition

Caption: Inhibition of the ROCK signaling pathway by isoquinoline-based inhibitors.

Experimental Protocols: Key Synthetic Transformations

The following protocols provide detailed, step-by-step methodologies for the two most common and powerful reactions used to derivatize this compound: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a representative Suzuki-Miyaura reaction to synthesize 5-arylisoquinolin-1-amines, which are valuable intermediates for further functionalization or direct biological evaluation. The reaction couples this compound with an arylboronic acid.[10][11]

Reaction Scheme:

Materials:

Reagent/MaterialPurposeTypical Supplier
This compoundStarting materialCommercial
Arylboronic acid (e.g., Phenylboronic acid)Coupling partnerCommercial
Tetrakis(triphenylphosphine)palladium(0)Palladium(0) catalystCommercial
Potassium Carbonate (K₂CO₃)BaseCommercial
1,4-DioxaneAnhydrous solventCommercial
WaterCo-solventIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agentCommercial
Ethyl AcetateExtraction solventCommercial
HexanesChromatography eluentCommercial
Silica GelStationary phase for column chromatographyCommercial
Round-bottom flaskReaction vesselStandard labware
Reflux condenserTo prevent solvent lossStandard labware
Magnetic stirrer and stir barFor agitationStandard labware
Inert atmosphere setup (Nitrogen or Argon)To prevent catalyst oxidationStandard labware

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe. The water is essential for the transmetalation step of the catalytic cycle.

  • Catalyst Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-arylisoquinolin-1-amine.

Causality of Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that generates the active Pd(0) species in situ.

  • Base: Potassium carbonate is a mild inorganic base that is effective in promoting the transmetalation step without causing unwanted side reactions.

  • Solvent System: The mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol details the synthesis of 5-(amino-substituted)isoquinolin-1-amines via a Buchwald-Hartwig amination. This reaction is a powerful tool for forming C-N bonds and is widely used in the synthesis of pharmaceuticals.[4][12]

Reaction Scheme:

Materials:

Reagent/MaterialPurposeTypical Supplier
This compoundStarting materialCommercial
Amine (e.g., Morpholine)Coupling partnerCommercial
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium(0) sourceCommercial
XantphosBuchwald-Hartwig ligandCommercial
Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic baseCommercial
TolueneAnhydrous solventCommercial
Anhydrous Sodium Sulfate (Na₂SO₄)Drying agentCommercial
Ethyl AcetateExtraction solventCommercial
HexanesChromatography eluentCommercial
Silica GelStationary phase for column chromatographyCommercial
Schlenk tube or sealed vialReaction vessel for air-sensitive reactionsStandard labware
Magnetic stirrer and stir barFor agitationStandard labware
Glovebox or Schlenk lineFor handling air-sensitive reagentsStandard labware

Procedure:

  • Reaction Setup (in a glovebox or under an inert atmosphere): To an oven-dried Schlenk tube or sealed vial, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Addition of Reactants: Add this compound (1.0 equiv.) and the desired amine (e.g., morpholine, 1.2 equiv.) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C. Stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(amino-substituted)isoquinolin-1-amine.

Causality of Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for Buchwald-Hartwig aminations. The ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is required to deprotonate the amine and form the palladium-amido intermediate.

  • Solvent: Toluene is a common high-boiling, non-polar solvent for this reaction. It is crucial that the solvent is anhydrous as water can interfere with the reaction.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the derivatization of this compound using the protocols described above.

Synthetic_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Protocol 1) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Protocol 2) Start->Buchwald Product_Suzuki 5-Arylisoquinolin-1-amine Suzuki->Product_Suzuki Product_Buchwald 5-(Amino-substituted)isoquinolin-1-amine Buchwald->Product_Buchwald Downstream Further Derivatization & Biological Screening Product_Suzuki->Downstream Product_Buchwald->Downstream

Caption: General workflow for derivatizing this compound.

Potential Application in PARP Inhibitor Synthesis

While the primary and well-established application of this compound discussed here is in the synthesis of kinase inhibitors, the isoquinoline scaffold is also a key feature in some Poly(ADP-ribose) polymerase (PARP) inhibitors.[13][14] PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms. Although direct synthetic routes from this compound to PARP inhibitors are not as prominently documented as for ROCK inhibitors, its potential as a starting material for novel PARP inhibitors should not be overlooked. The synthetic methodologies described in this guide provide the necessary tools to explore the synthesis of isoquinoline-based PARP inhibitors.

Conclusion

This compound is a high-value building block in medicinal chemistry, offering a robust and versatile platform for the synthesis of novel therapeutic agents. Its strategic functionalization allows for the efficient and controlled introduction of molecular diversity through powerful cross-coupling reactions. The detailed protocols provided herein for the Suzuki-Miyaura and Buchwald-Hartwig reactions serve as a practical guide for researchers and drug development professionals to harness the full potential of this privileged scaffold in the quest for new and improved medicines.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using the 5-Bromoisoquinolin-1-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Bromoisoquinolin-1-amine Scaffold

In the landscape of medicinal chemistry and drug discovery, the isoquinoline core is recognized as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a multitude of biological targets with high affinity.[1] The inherent structural features of the this compound scaffold, specifically the strategic placement of a bromine atom at the C-5 position and a primary amine at the C-1 position, render it an exceptionally versatile and valuable starting material for the synthesis of novel bioactive molecules.[2]

The primary amine at the C-1 position serves as a key handle for a variety of chemical transformations, including amide bond formation and the construction of more complex heterocyclic systems.[3] Concurrently, the bromine atom at the C-5 position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This dual functionality allows for the systematic and diverse functionalization of the isoquinoline core, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Notably, this scaffold has been instrumental in the development of kinase inhibitors, which are at the forefront of targeted cancer therapies.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of the this compound scaffold. We will delve into detailed, field-proven protocols for key synthetic transformations and discuss the application of these methods in the generation of libraries of potential therapeutic agents.

Core Synthetic Strategies: Functionalization of the this compound Scaffold

The true synthetic power of the this compound scaffold is unlocked through two principal classes of palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds at the C-5 position.

Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is a robust and highly versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[4] In the context of our scaffold, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the C-5 position, which is crucial for modulating the pharmacological properties of the resulting molecules.

Underlying Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Solvent Addition & Reaction cluster_3 Work-up cluster_4 Purification A Combine this compound, Arylboronic Acid, Base (e.g., K2CO3), and Pd Catalyst (e.g., Pd(dppf)Cl2) in a flask. B Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) (repeat 3x). A->B Establish Inert Atmosphere C Add degassed solvent (e.g., 1,4-Dioxane/Water). Heat the reaction mixture (e.g., 90-100 °C) with stirring for 12-24 h. B->C Initiate Reaction D Cool to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate). Wash with water and brine. C->D Quench and Extract E Dry the organic layer (e.g., Na2SO4). Concentrate under reduced pressure. Purify by column chromatography. D->E Isolate Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for similar brominated heterocyclic compounds.[5]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed 1,4-Dioxane

  • Degassed Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 5-arylisoquinolin-1-amine derivative.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[6] This reaction is particularly useful for coupling aryl halides with a wide range of amines. For the this compound scaffold, this allows for the introduction of substituted anilines, alkylamines, or other nitrogen-containing heterocycles at the C-5 position.

Underlying Principle: The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[7]

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Solvent Addition & Reaction cluster_3 Work-up cluster_4 Purification A Combine this compound, Amine, Base (e.g., NaOtBu), Pd Pre-catalyst, and Ligand (e.g., Xantphos) in a Schlenk flask. B Evacuate and backfill the flask with Argon (repeat 3x). A->B Establish Inert Atmosphere C Add anhydrous, degassed solvent (e.g., Toluene). Heat the reaction mixture (e.g., 110 °C) with stirring for 16-24 h. B->C Initiate Reaction D Cool to room temperature. Dilute with Ethyl Acetate. Filter through Celite. C->D Quench and Filter E Wash filtrate with water and brine. Dry the organic layer (e.g., Na2SO4). Concentrate and purify by column chromatography. D->E Isolate Product

Caption: Generalized workflow for a Buchwald-Hartwig amination experiment.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is based on established methods for the amination of related bromo-isoquinoline systems.[5]

Materials:

  • This compound

  • Aniline or alkylamine derivative (1.2 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Phosphine ligand (e.g., Xantphos, 0.04 equivalents)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous, degassed Toluene

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Celite

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Evacuate the flask and backfill with argon gas. Repeat this cycle three times.

  • Add anhydrous, degassed toluene (10 mL) to the flask via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired 5-(substituted-amino)isoquinolin-1-amine derivative.

Application in Bioactive Molecule Synthesis: A Focus on Kinase Inhibitors

The functionalized isoquinolin-1-amine derivatives synthesized via the protocols above are excellent candidates for screening as kinase inhibitors. Many successful kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the kinase, with various substituents projecting into specificity pockets to achieve potency and selectivity. The diverse aryl, heteroaryl, and amino substituents that can be introduced at the C-5 position of the this compound scaffold are ideal for probing these interactions.

Illustrative Data Presentation

The following table presents a hypothetical series of compounds derived from this compound and their potential biological activity against a representative kinase, such as a receptor tyrosine kinase (RTK). This data is for illustrative purposes to demonstrate the application of the synthetic protocols.

Compound IDR Group (at C-5)Synthetic MethodYield (%)Kinase Inhibition IC₅₀ (nM)
1a PhenylSuzuki-Miyaura85520
1b 4-FluorophenylSuzuki-Miyaura82250
1c 3-PyridylSuzuki-Miyaura75150
2a AnilinoBuchwald-Hartwig78410
2b 4-ChloroanilinoBuchwald-Hartwig7295
2c N-Methylpiperazin-1-ylBuchwald-Hartwig6550
Signaling Pathway Context

Many kinase inhibitors derived from isoquinoline scaffolds target key signaling pathways implicated in cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK pathway. The diagram below illustrates a potential point of inhibition for a novel kinase inhibitor within this cascade.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 5-Substituted-Isoquinolin-1-amine Derivative Inhibitor->RAF

Caption: Inhibition of the RAS-RAF-MEK-ERK signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable and versatile platform for the synthesis of novel bioactive molecules. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provided herein offer a robust starting point for the generation of diverse chemical libraries. The strategic functionalization of both the C-1 and C-5 positions allows for a comprehensive exploration of structure-activity relationships, paving the way for the discovery of potent and selective therapeutic agents, particularly in the realm of kinase inhibition. Future work should focus on expanding the repertoire of coupling partners and exploring further modifications of the C-1 amino group to generate novel chemical entities with enhanced pharmacological profiles.

References

Application Notes & Protocols: 5-Bromoisoquinolin-1-amine as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including a significant number of kinase inhibitors used in oncology and other therapeutic areas.[1][2] 5-Bromoisoquinolin-1-amine emerges as a particularly valuable starting material for the construction of kinase inhibitor libraries due to its dual-functional nature. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the amino group at the 1-position provides a second vector for diversification.[3] This guide provides a detailed exploration of the synthetic utility of this compound, complete with step-by-step protocols for key transformations and insights into the design of potent kinase inhibitors.

Introduction: The Strategic Advantage of the this compound Scaffold

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[5][6] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[5]

The this compound scaffold offers two distinct and orthogonally reactive sites, enabling a systematic and efficient exploration of chemical space around the isoquinoline core.

  • C-5 Position (Bromo Group): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which can be used to probe the hydrophobic pockets of the ATP-binding site of kinases and to modulate the pharmacokinetic properties of the molecule.[7]

  • C-1 Position (Amino Group): The primary amino group is a nucleophile and a hydrogen bond donor. It can be readily acylated, alkylated, or used in other condensation reactions to introduce functionalities that can interact with the hinge region of the kinase, a critical interaction for many ATP-competitive inhibitors.[1][3]

This dual reactivity makes it an ideal building block for creating diverse compound libraries for structure-activity relationship (SAR) studies.

G cluster_0 This compound Scaffold cluster_1 Diversification Points cluster_2 Synthetic Strategies cluster_3 Target Molecules Scaffold This compound C5 C-5 Bromo Group (Cross-Coupling) Scaffold->C5 C1 C-1 Amino Group (Acylation/Alkylation) Scaffold->C1 Suzuki Suzuki-Miyaura Coupling C5->Suzuki Buchwald Buchwald-Hartwig Amination C5->Buchwald Acylation Amide Bond Formation C1->Acylation Library Kinase Inhibitor Library Suzuki->Library Buchwald->Library Acylation->Library

Caption: Logical workflow for kinase inhibitor synthesis from this compound.

Core Synthetic Methodologies

The primary strategies for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful for their broad substrate scope and functional group tolerance.[8][9]

Suzuki-Miyaura Cross-Coupling

This reaction creates a new carbon-carbon bond by coupling the aryl bromide (at C-5) with an organoboron compound, typically a boronic acid or ester.[10] It is one of the most reliable methods for introducing aryl and heteroaryl moieties.

Buchwald-Hartwig Amination

This reaction forms a carbon-nitrogen bond between the aryl bromide and an amine.[9] It is invaluable for introducing substituted amino groups, which can serve as key pharmacophoric elements and influence solubility and cell permeability.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Halogenated compounds and palladium catalysts should be handled with care.[3]

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol details a representative Suzuki-Miyaura reaction to synthesize 5-(4-methoxyphenyl)isoquinolin-1-amine.

Reagents and Materials:

  • This compound (1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stir bar and stir plate with heating

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (e.g., 223 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times. Causality Note: This inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Causality Note: The aqueous base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes a representative C-N coupling reaction to synthesize 5-(morpholino)isoquinolin-1-amine.

Reagents and Materials:

  • This compound (1.0 equiv.)

  • Morpholine (1.5 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv.)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Toluene (Anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To an oven-dried Schlenk tube under argon, add Pd₂(dba)₃ (e.g., 18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add this compound (223 mg, 1.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL) followed by morpholine (131 µL, 1.5 mmol). Causality Note: A strong, non-nucleophilic base like NaOtBu is used to deprotonate the amine, making it a more effective nucleophile for the coupling reaction.

  • Seal the tube and heat the mixture to 100 °C for 16 hours.

  • Cool the reaction to room temperature and quench by carefully adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

Purification:

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated product.

Data Presentation & Biological Context

The true utility of this compound is demonstrated when these protocols are used to generate a library of analogs for biological screening.

Table 1: Representative Synthetic Data for a Kinase Inhibitor Library
EntryC-5 Substituent (R)Coupling ReactionYield (%)
1a 4-MethoxyphenylSuzuki-Miyaura85
1b 3-PyridylSuzuki-Miyaura78
1c MorpholinoBuchwald-Hartwig72
1d N-MethylpiperazinylBuchwald-Hartwig68

Data are for illustrative purposes only.

Table 2: Hypothetical Biological Activity Data (IC₅₀ Values)
CompoundC-5 Substituent (R)C-1 ModificationKinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)
1a 4-Methoxyphenyl-NH₂150>10,000
2a 4-Methoxyphenyl-NH-CO-CH₃25>5,000
1c Morpholino-NH₂890750
2c Morpholino-NH-CO-CH₃95450

Data are for illustrative purposes only. IC₅₀ is the half-maximal inhibitory concentration. This table illustrates how modifications at both C-1 and C-5 can significantly and differentially impact potency and selectivity.

Targeting Kinase Signaling Pathways

Many kinase inhibitors derived from isoquinoline and related scaffolds target receptor tyrosine kinases (RTKs) or downstream components of critical signaling cascades like the RAS-RAF-MEK-ERK pathway, which is frequently hyperactivated in cancer.[11]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor Isoquinoline-Based Kinase Inhibitor Inhibitor->RAF INHIBITS

References

Application Notes & Protocols: Strategic Derivatization of 5-Bromoisoquinolin-1-amine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Bromoisoquinolin-1-amine is a synthetically versatile building block of significant interest in medicinal chemistry and materials science.[1][2] Its bifunctional nature, featuring a nucleophilic primary amine at the C1 position and an electrophilic C-Br bond at the C5 position, allows for selective and orthogonal derivatization. This guide provides an in-depth analysis and detailed experimental protocols for key transformations of this scaffold, including N-acylation at the C1-amine and palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the C5-bromo position. The methodologies presented herein are designed to empower researchers, scientists, and drug development professionals to efficiently generate diverse libraries of novel isoquinoline derivatives for structure-activity relationship (SAR) studies and new lead compound discovery.

Core Principles of Derivatization

The strategic modification of this compound is predicated on its two distinct reactive sites. The C1-amino group readily participates in nucleophilic reactions, while the C5-bromo group is an ideal handle for transition-metal-catalyzed cross-coupling reactions.[3][4] This orthogonality allows for a modular approach to synthesis, where each site can be functionalized independently to explore chemical space systematically.

  • C1-Amine Derivatization: Primarily involves reactions like acylation and alkylation to introduce a variety of side chains, influencing properties such as solubility, hydrogen bonding capacity, and steric bulk.[3][5]

  • C5-Bromo Derivatization: Serves as a linchpin for building molecular complexity through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[4]

The following sections provide validated, step-by-step protocols for the most impactful of these transformations.

Protocol I: N-Acylation of the C1-Amine

N-acylation is a fundamental and robust method for modifying the C1-amino group.[6] This reaction proceeds via the nucleophilic attack of the primary amine on an activated acylating agent, such as an acyl chloride or anhydride. The choice of a mild base is critical to neutralize the acidic byproduct (e.g., HCl) generated during the reaction without promoting unwanted side reactions.[7]

Experimental Workflow: N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve this compound and Base (e.g., Et3N) in Anhydrous Solvent react Add Acylating Agent (e.g., Acetyl Chloride) dropwise at 0°C prep->react Inert Atmosphere (N2/Ar) stir Stir at Room Temperature Monitor by TLC react->stir workup Aqueous Work-up (e.g., H2O, brine) stir->workup Reaction Complete extract Extract with Organic Solvent (e.g., EtOAc, DCM) workup->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Isolate Pure N-Acylated Product purify->product

Caption: General workflow for the N-acylation of this compound.

Detailed Step-by-Step Protocol: Synthesis of N-(5-bromoisoquinolin-1-yl)acetamide
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq., e.g., 223 mg, 1.0 mmol) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (5-10 mL).

  • Base Addition: Add a suitable base, such as triethylamine (1.5 eq., 209 µL, 1.5 mmol) or pyridine (2.0 eq., 161 µL, 2.0 mmol), to the suspension and stir for 5 minutes.

  • Acylation: Cool the mixture to 0°C using an ice bath. Add the acylating agent, acetyl chloride (1.2 eq., 85 µL, 1.2 mmol), dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding deionized water (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(5-bromoisoquinolin-1-yl)acetamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterRecommended Reagent/ConditionRationale
Solvent Anhydrous DCM, THF, or AcetonitrileAprotic solvents prevent reaction with the acylating agent.
Base Triethylamine, Pyridine, DIPEAScavenges the HCl byproduct, driving the reaction to completion.
Acylating Agent Acetyl chloride, Benzoyl chloride, Acetic anhydrideProvides the acyl group for the transformation.
Temperature 0°C to Room TemperatureInitial cooling controls the exothermic reaction; room temperature ensures completion.

Protocol II: Suzuki-Miyaura C-C Cross-Coupling at the C5-Position

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[8] For this compound, this reaction provides a powerful route to 5-aryl or 5-heteroaryl isoquinoline derivatives. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[8][9]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Complex L | Ar-Pd(II)-Br | L OxAdd->PdII_Complex Transmetal Transmetalation PdII_R L | Ar-Pd(II)-R' | L Transmetal->PdII_R RedElim Reductive Elimination RedElim->Pd0 Product Ar-R' RedElim->Product ArBr Ar-Br ArBr->OxAdd Boronic R'-B(OH)2 + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol: Synthesis of 5-Phenylisoquinolin-1-amine
  • Preparation: In a Schlenk tube or microwave vial, combine this compound (1.0 eq., 223 mg, 1.0 mmol), Phenylboronic acid (1.2-1.5 eq., 146-183 mg, 1.2-1.5 mmol), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 1-3 mol%) and a ligand (e.g., SPhos, XPhos, 2-6 mol%).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water (e.g., 4:1 ratio, 5-10 mL).

  • Reaction: Heat the reaction mixture to 80-110°C (conventional heating) or 100-140°C (microwave irradiation) for 2-18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Isolation: Purify the crude material via column chromatography on silica gel to obtain the desired 5-phenylisoquinolin-1-amine.

  • Characterization: Confirm the product identity and purity via NMR and MS analysis.

ParameterRecommended Reagent/ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Provides the active Pd(0) species to initiate the catalytic cycle.[10]
Ligand PPh₃, SPhos, XPhos, RuPhosStabilizes the palladium center and facilitates the catalytic steps.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for the transmetalation step.[11]
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂OThe aqueous component is crucial for dissolving the base and facilitating the reaction.[10]

Protocol III: Buchwald-Hartwig C-N Cross-Coupling at the C5-Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines.[12] This transformation is invaluable for synthesizing complex diarylamines or aryl-alkylamines from this compound, which are structures frequently found in pharmacologically active molecules. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base.[13][14]

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep Add this compound, Amine, Base (e.g., NaOtBu), Pd Catalyst & Ligand to Flask react Add Anhydrous Solvent (e.g., Toluene, Dioxane) prep->react Degassed Solvent heat Heat Reaction Mixture (80-120°C) Monitor by LC-MS/TLC react->heat workup Cool, Filter through Celite heat->workup Reaction Complete extract Aqueous Wash & Extraction workup->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify product Isolate Pure C-N Coupled Product purify->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Detailed Step-by-Step Protocol: Synthesis of 5-(Anilino)isoquinolin-1-amine
  • Preparation: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with this compound (1.0 eq., 223 mg, 1.0 mmol), the desired amine (e.g., Aniline, 1.2 eq., 109 µL, 1.2 mmol), a strong base (e.g., Sodium tert-butoxide, 1.4 eq., 135 mg, 1.4 mmol), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent such as toluene or 1,4-dioxane (5-10 mL) via syringe.

  • Reaction: Seal the vessel and heat the mixture to 80-110°C for 4-24 hours, with stirring. Monitor the reaction's progress by LC-MS or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate or toluene and filter through a pad of Celite to remove palladium residues and inorganic salts, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Isolation: Purify the crude product by silica gel column chromatography to afford the pure 5-(anilino)isoquinolin-1-amine.

  • Characterization: Verify the structure and purity of the product by NMR and MS.

ParameterRecommended Reagent/ConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Precursors for the active Pd(0) catalyst.
Ligand BINAP, Xantphos, DavePhosBulky, electron-rich phosphine ligands are essential for promoting oxidative addition and reductive elimination.[12]
Base NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[13]
Solvent Anhydrous Toluene, Dioxane, THFAprotic, non-coordinating solvents are required for optimal catalyst performance.

Conclusion

This compound stands out as a high-value scaffold for the synthesis of diverse chemical entities. The protocols detailed in this guide for N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination provide a robust and reliable framework for researchers to generate novel derivatives efficiently. By strategically manipulating the C1-amino and C5-bromo positions, scientists can rapidly build libraries for biological screening, ultimately accelerating the discovery of new therapeutic agents and advanced materials.

References

Application Notes & Protocols: The Strategic Use of 5-Bromoisoquinolin-1-amine in the Synthesis of Advanced Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisoquinolin-1-amine is a pivotal building block in modern synthetic and medicinal chemistry. Its unique bifunctional nature—possessing a reactive bromine atom at the 5-position and a nucleophilic amino group at the 1-position—provides a versatile platform for constructing complex heterocyclic systems.[1] The bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents.[2] Concurrently, the amino group can participate in various cyclization and annulation reactions, leading to the formation of fused polycyclic scaffolds. These scaffolds are often "privileged structures" in drug discovery, appearing in a wide array of pharmacologically active agents with applications ranging from anticancer to antimicrobial.[3][4] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols, mechanistic insights, and practical considerations for its application in the laboratory.

Core Principles of Reactivity

The synthetic power of this compound stems from the orthogonal reactivity of its two key functional groups.

  • The 5-Bromo Group: This aryl bromide is an excellent substrate for transition-metal-catalyzed reactions. It allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of complex organic molecules.[2]

  • The 1-Amino Group: Positioned at an electron-deficient carbon adjacent to the ring nitrogen, this primary amine exhibits potent nucleophilicity. It can readily react with electrophiles and serves as a key component in intramolecular cyclization cascades to build fused heterocyclic rings, such as imidazo[2,1-a]isoquinolines.[3]

This dual functionality allows for a modular synthetic strategy: first, diversification at the 5-position via cross-coupling, followed by annulation involving the 1-amino group to construct complex, drug-like molecules.

Palladium-Catalyzed Cross-Coupling Reactions: Diversifying the Core

Palladium-catalyzed cross-coupling reactions are indispensable tools for modifying the 5-position of the isoquinoline core. Below are protocols for two of the most powerful and widely used transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds.[5][6] Its success is attributed to mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acids.[5][7][8]

Reaction Principle: The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst to the C-Br bond of this compound, (2) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[5][9]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)

  • Solvent: 1,4-Dioxane and Water (typically 4:1 or 5:1 ratio)

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow:

G cluster_0 Setup (Inert Atmosphere) cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Work-up & Purification A Combine this compound, Arylboronic acid, and Base in a Schlenk flask or reaction vial. B Evacuate and backfill the flask with inert gas (repeat 3x). A->B C Add degassed solvents (Dioxane/Water) via syringe. B->C D Add Palladium catalyst under a positive flow of inert gas. C->D E Heat the reaction mixture (e.g., 80-100 °C) with stirring. D->E F Monitor progress by TLC or LC-MS until starting material is consumed. E->F G Cool to room temperature. Dilute with Ethyl Acetate and Water. F->G H Separate organic layer, wash with brine, and dry over Na₂SO₄. G->H I Concentrate under reduced pressure. H->I J Purify by column chromatography. I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the corresponding arylboronic acid, and the base.

  • Inerting the System: Seal the flask and subject it to three cycles of evacuation and backfilling with argon or nitrogen. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe. The system should be maintained under a positive pressure of inert gas.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture. If adding a solid, do so quickly under a positive flow of inert gas to minimize air exposure.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the desired 5-arylisoquinolin-1-amine.

Data Summary: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)Toluene/EtOH/H₂O9075-90
Pd(dppf)Cl₂ (3%)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O10080-95
XPhos Pd G3 (2%)K₃PO₄ (3.0)THF/H₂O8085-98

Note: Yields are substrate-dependent and may require optimization.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[10] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, under relatively mild conditions.[11]

Reaction Principle: The catalytic cycle is similar to other cross-coupling reactions but is highly dependent on the choice of phosphine ligand, which facilitates the key steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.[10][12]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol details the coupling of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 equiv.)

  • Amine (1.1-1.3 equiv.)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ with a ligand, or a pre-formed catalyst like XPhos Pd G3, 1-3 mol%)

  • Ligand (e.g., BINAP, XPhos, if not using a pre-catalyst)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Glovebox Recommended: Due to the air- and moisture-sensitivity of many catalysts, ligands, and strong bases (like NaOt-Bu), performing the reaction setup in a glovebox is highly recommended.

  • Vessel Preparation: To an oven-dried reaction vial or flask, add the palladium source, ligand (if separate), and the base.

  • Reagent Addition: Add this compound, followed by the anhydrous, degassed solvent.

  • Final Addition: Add the amine coupling partner to the stirring mixture.

  • Reaction Execution: Seal the vessel tightly and remove it from the glovebox. Heat the reaction to the desired temperature (often 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction as described in Protocol 1. The work-up is also similar, typically involving dilution with an organic solvent, washing with water to remove salts, drying, and concentration.

  • Purification: Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Ligand Choice: Sterically hindered phosphine ligands (e.g., Buchwald or Hartwig ligands) are crucial. They promote the reductive elimination step, which is often rate-limiting, and prevent catalyst decomposition.[10]

  • Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle. Sodium tert-butoxide is common, but cesium carbonate is a milder alternative for base-sensitive substrates.[13]

  • Anhydrous Conditions: Water can hydrolyze the active catalyst and certain bases, diminishing reaction efficiency. Therefore, using anhydrous solvents and inert atmosphere techniques is critical for reproducibility and high yields.

Annulation and Cyclization Strategies

Once the 5-position has been functionalized, the 1-amino group becomes a powerful tool for constructing fused heterocyclic rings. This strategy is highly valuable for building molecular complexity rapidly.

Principle: An intermolecular reaction between the 1-amino group and a suitable bifunctional reagent, followed by an intramolecular cyclization (annulation), leads to the formation of a new ring fused to the isoquinoline core.[3]

Example Application: Synthesis of Imidazo[2,1-a]isoquinolines

A common and powerful application is the reaction of a 1-aminoisoquinoline derivative with an α-haloketone. The initial step is an Sₙ2 reaction, followed by intramolecular cyclodehydration to form the fused imidazole ring.[3]

G start 5-Substituted-isoquinolin-1-amine intermediate Intermediate Adduct start->intermediate + α-haloketone (Condensation) product Fused Heterocycle (e.g., Imidazo[2,1-a]isoquinoline) intermediate->product Intramolecular Cyclization (e.g., Heat, Acid)

Caption: General workflow for annulation to form a fused heterocycle.

Protocol 3: Generalized Synthesis of a Fused Imidazole Ring

Step-by-Step Methodology:

  • Condensation: Dissolve the 5-substituted-isoquinolin-1-amine (prepared via Protocol 1 or 2) in a suitable solvent such as ethanol or DMF.

  • Electrophile Addition: Add the α-haloketone (e.g., 2-bromoacetophenone) to the solution. The reaction may proceed at room temperature or require gentle heating.

  • Cyclization: The intermediate formed may spontaneously cyclize, or it may require heating or the addition of a dehydrating agent (like a catalytic amount of acid) to drive the intramolecular annulation to completion.

  • Isolation: Once the reaction is complete, the product often precipitates upon cooling or can be isolated by standard extractive work-up followed by crystallization or chromatography.

This modular approach—coupling followed by cyclization—provides access to vast chemical space, making this compound an exceptionally valuable starting material for discovery chemistry programs.

Conclusion

This compound is a cornerstone reagent for the synthesis of complex heterocyclic compounds. Its strategic utility is rooted in the ability to perform selective, high-yielding transformations at both its 5-bromo and 1-amino positions. By mastering palladium-catalyzed cross-coupling reactions and subsequent annulation strategies, researchers can efficiently generate diverse libraries of novel isoquinoline-based scaffolds for applications in drug discovery, materials science, and beyond. The protocols and principles outlined in this guide serve as a robust foundation for leveraging this powerful building block in innovative synthetic endeavors.

References

Application Note & Protocols: Strategic Purification of 5-Bromoisoquinolin-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

5-Bromoisoquinolin-1-amine and its derivatives are pivotal building blocks in medicinal chemistry, serving as key intermediates in the synthesis of pharmacologically active compounds.[1][2][3] The isoquinoline scaffold is embedded in numerous natural alkaloids and synthetic molecules with diverse therapeutic activities.[4] Given their intended use in drug development, achieving exceptionally high purity is not merely a procedural step but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of downstream applications and final active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of robust methods for the purification of this compound derivatives. It moves beyond simple step-by-step instructions to explain the underlying principles and strategic considerations behind each technique, empowering researchers to troubleshoot and optimize their purification workflows.

Understanding the Impurity Landscape

Effective purification begins with understanding the potential impurities. During the synthesis of this compound derivatives, impurities can arise from various sources:

  • Unreacted Starting Materials: Residual isoquinoline or brominating agents.[5]

  • Reaction By-products: Isomers (e.g., 8-bromoisoquinoline), over-brominated products, or products from side reactions.[1]

  • Reagents and Catalysts: Acids, bases, or metal catalysts used during the synthesis.[2]

  • Degradation Products: Compounds formed during workup or storage.

Regulatory bodies like the ICH require that impurities present above a 0.1% threshold be identified and quantified, making their removal a critical step in the drug development process.[6][7] Impurity profiling using techniques like HPLC and GC-MS is essential for characterizing the crude material and guiding the selection of an appropriate purification strategy.[8]

Core Purification Strategy I: Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[9] The principle is to dissolve the impure compound in a hot solvent to create a saturated solution and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, causing it to form pure crystals, while impurities remain dissolved in the mother liquor.[9]

Causality Behind Solvent Selection

The choice of solvent is the most critical parameter. An ideal solvent should:

  • Dissolve the target compound sparingly or not at all at room temperature.

  • Dissolve the target compound completely at its boiling point.

  • Either dissolve impurities very well at all temperatures or not at all, so they can be filtered off.

  • Have a boiling point below the melting point of the target compound.

  • Be chemically inert and easily removable from the purified crystals.

Patent literature demonstrates the successful recrystallization of bromoisoquinoline intermediates from non-polar and moderately polar solvents.[1][2]

Solvent/System Rationale & Use Case Reference
HeptaneEffective for removing more polar impurities. The crude product is suspended, heated to reflux, and filtered while hot to remove insoluble material.[2][2]
Heptane/TolueneA co-solvent system where toluene increases the solvating power to dissolve the target compound at high temperatures, while heptane acts as an anti-solvent upon cooling to promote crystallization.[2][3][2][3]
Protocol 1: Recrystallization of 5-Bromo-8-nitroisoquinoline

This protocol is adapted from a documented synthesis procedure.[2][3]

  • Dissolution: Suspend the crude solid (e.g., 27 g) in a suitable solvent system, such as a mixture of heptane (300 mL) and toluene (150 mL), in a flask equipped with a reflux condenser.[2]

  • Heating: Heat the mixture to reflux with stirring until the solid is fully dissolved.

  • Decolorization (Optional): If colored impurities are present, remove the flask from the heat source and add a small amount of activated charcoal. Return the mixture to a boil for 5-10 minutes.[10]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed Buchner or fluted filter funnel containing Celite or filter paper. This step is crucial to remove insoluble impurities and charcoal.[2]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Subsequently, place the flask in an ice-water bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (e.g., heptane) to remove any residual mother liquor.

  • Drying: Air-dry the crystals to a constant weight. Purity can be assessed by melting point and NMR spectroscopy.[2]

Core Purification Strategy II: Column Chromatography

For complex mixtures or when crystallization is ineffective, flash column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.

Method A: Standard Silica Gel Chromatography

Due to the basic nature of the amine group in this compound, it can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to peak tailing and poor separation. However, for less basic derivatives or precursors like 5-bromoisoquinoline, it is highly effective.[3]

This protocol is based on a verified Organic Syntheses procedure.[3]

  • Column Packing: Prepare a column with 60-200 µm silica gel. The amount of silica should be 50-100 times the weight of the crude sample. Pack the column as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel or Celite, evaporate the solvent to dryness, and carefully add the resulting free-flowing powder to the top of the packed column.[11]

  • Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A typical gradient for bromoisoquinolines is Dichloromethane/Diethyl Ether (from 9:1 to 6:1).[3]

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation p1 Pack Silica Gel Column p2 Adsorb Crude Sample onto Celite/Silica p1->p2 r1 Load Sample onto Column p2->r1 r2 Elute with Solvent Gradient (e.g., DCM/Et₂O) r1->r2 r3 Collect Fractions r2->r3 a1 Analyze Fractions by TLC r3->a1 a2 Combine Pure Fractions a1->a2 a3 Evaporate Solvent a2->a3 end end a3->end Pure Product

Caption: Workflow for Flash Column Chromatography.

Method B: Amine-Functionalized or Deactivated Silica Gel

To mitigate the issues of peak tailing with basic amines, two primary strategies are employed:

  • Mobile Phase Modification: Add a small amount (0.5-2%) of a competing base like triethylamine (TEA) or ammonium hydroxide to the eluent. This neutralizes the acidic silanol sites, improving the elution profile of the basic analyte.[11][12]

  • Specialized Stationary Phase: Use an amine-functionalized silica gel column. The surface is bonded with amino groups, creating a basic environment that repels the basic analyte, leading to sharper peaks and better separation with neutral solvent systems like hexane/ethyl acetate.[12]

  • Column Selection: Choose a pre-packed or self-packed column with amine-functionalized silica.

  • Solvent System Development: Develop a solvent system using TLC on amino-silica plates. A common system is a gradient of ethyl acetate in hexanes.

  • Sample Loading: Load the sample as described in Protocol 2.

  • Elution & Isolation: Elute the column with the developed solvent system. Collect and analyze fractions as previously described. This method avoids the need to remove basic additives like triethylamine from the final product.

Advanced Strategy: Chiral Purification

Many isoquinoline derivatives are chiral, and their enantiomers can exhibit vastly different pharmacological activities.[4][13] Therefore, the separation of enantiomers is a critical step in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[13][14]

The principle involves using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing one to be retained longer on the column than the other, thus enabling their separation.[15] Polysaccharide-based CSPs (e.g., Chiralcel® and Chiralpak® series) are highly effective for a wide range of compounds, including isoquinoline alkaloids.[13]

Caption: Principle of Chiral HPLC Separation.

Protocol 4: Chiral HPLC Method Development
  • Column Screening: Screen a set of polysaccharide-based CSPs (e.g., columns based on amylose and cellulose derivatives).

  • Mobile Phase Screening: For each column, test a range of mobile phases. Typical mobile phases consist of an alcohol (e.g., methanol, ethanol, isopropanol) mixed with an alkane (e.g., hexane or heptane).

  • Additive Optimization: For amine-containing compounds, the addition of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) to the mobile phase is often necessary to improve peak shape and resolution.[13]

  • Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and temperature to maximize resolution.

  • Scale-Up: The optimized analytical method can be scaled up to semi-preparative or preparative HPLC to isolate larger quantities of each pure enantiomer.[13]

Ancillary Technique: Acid-Base Extraction

Before chromatography, a simple acid-base extraction can be a highly effective preliminary purification step to remove neutral or acidic impurities from the basic this compound derivative.

G cluster_separation1 Separation 1 cluster_separation2 Separation 2 start Crude Product in Organic Solvent (e.g., DCM) step1 Extract with Aqueous Acid (e.g., 1M HCl) start->step1 org1 Organic Layer: Neutral/Acidic Impurities (Discard) step1->org1 aq1 Aqueous Layer: Protonated Amine Salt step1->aq1 step2 Basify Aqueous Layer (e.g., with NaOH to pH > 10) aq1->step2 step3 Extract with Fresh Organic Solvent step2->step3 aq2 Aqueous Layer (Discard) step3->aq2 org2 Organic Layer: Purified Amine step3->org2 end_node Dry and Evaporate Solvent org2->end_node final Partially Purified Product end_node->final

Caption: Workflow for Acid-Base Extraction.

Conclusion

The purification of this compound derivatives requires a strategic, multi-step approach. The optimal workflow often involves a combination of techniques: a preliminary acid-base extraction to remove bulk non-basic impurities, followed by either recrystallization for crystalline solids or column chromatography for more complex mixtures. For chiral molecules, chiral HPLC is indispensable for isolating enantiomerically pure compounds. The choice of method should be guided by impurity profiling and a thorough understanding of the physicochemical properties of the target molecule and its contaminants.

References

Application Note: Advanced Analytical Strategies for Monitoring Reactions of 5-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

5-Bromoisoquinolin-1-amine is a pivotal heterocyclic aromatic compound, serving as a versatile building block in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a reactive amine at the 1-position and a bromine atom at the 5-position, provides strategic points for chemical modification.[2] This intermediate is particularly crucial in the synthesis of kinase inhibitors for targeted therapies in oncology and immunology.[2] The success of these syntheses—often involving complex, multi-component reactions like palladium-catalyzed cross-couplings—hinges on the ability to accurately monitor reaction progress.[3][4]

This guide provides a comprehensive overview of robust analytical techniques for monitoring reactions involving this compound. We move beyond simple protocols to explain the causality behind methodological choices, enabling researchers, scientists, and drug development professionals to generate reliable, reproducible data for kinetic analysis, yield optimization, and impurity profiling. The self-validating protocols described herein are designed to ensure the highest level of scientific integrity.

Core Principles of Reaction Monitoring for this compound

The primary goals of monitoring reactions with this compound are to track the consumption of the starting material, the formation of the desired product, and the emergence of any intermediates or byproducts. The choice of analytical technique is dictated by the specific information required (e.g., quantitative kinetics vs. qualitative endpoint), the complexity of the reaction matrix, and the physicochemical properties of the species involved.

Common Synthetic Transformations: this compound is frequently employed in two major classes of palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: The bromine atom is coupled with an organoboron compound (boronic acid or ester) to form a new C-C bond. This is a powerful method for introducing aryl or heteroaryl substituents.[3][5] Monitoring these reactions is essential for understanding the catalytic cycle and optimizing conditions.[6]

  • Buchwald-Hartwig Amination: The bromine atom is coupled with a primary or secondary amine to form a new C-N bond. This reaction allows for the synthesis of complex diamine structures.[4][7][8]

Given the complexity of these reactions, which involve catalysts, ligands, bases, and solvents, a robust analytical strategy is non-negotiable.

Recommended Analytical Techniques & Methodologies

We will detail four primary analytical techniques, each offering distinct advantages for monitoring reactions of this substrate.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Causality & Application: HPLC is the workhorse for quantitative analysis in synthetic chemistry. For reactions involving aromatic compounds like this compound, UV or Diode-Array Detection (DAD) is ideal due to the strong chromophores present in the starting material and expected products.[9] A reversed-phase C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity. The consumption of the relatively polar amine starting material and the formation of a typically more non-polar product can be easily resolved and quantified over time.[10][11]

Workflow for Reaction Monitoring via HPLC:

HPLC_Workflow Reaction Reaction Mixture (Time = t) Aliquot 1. Withdraw Aliquot (~50 µL) Reaction->Aliquot Sampling Quench 2. Quench Reaction (e.g., in 1 mL ACN) Aliquot->Quench Filter 3. Filter Sample (0.22 µm Syringe Filter) Quench->Filter HPLC 4. Inject into HPLC-UV/DAD Filter->HPLC Analysis 5. Analyze Chromatogram (Peak Area vs. Time) HPLC->Analysis

Caption: General workflow for HPLC-based reaction monitoring.

Protocol 1: Quantitative HPLC-UV Analysis

  • Sample Preparation: a. At designated time points, withdraw a 50 µL aliquot from the reaction mixture. b. Immediately quench the aliquot in a vial containing 950 µL of acetonitrile (ACN) to stop the reaction and achieve a 20x dilution.[12] Vortex thoroughly. c. If an internal standard is used for precise quantification, add it to the quenching solvent. d. Filter the diluted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.[12]

  • HPLC Conditions: a. Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm particle size). b. Mobile Phase A: Water + 0.1% Formic Acid (enhances peak shape for amines). c. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. d. Flow Rate: 1.0 mL/min. e. Injection Volume: 5 µL. f. Detection: UV/DAD at 254 nm and 280 nm. Collect a full spectrum to verify peak purity. g. Column Temperature: 30 °C.

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
20.0595
20.1955
25.0955
  • Data Analysis: a. Identify peaks corresponding to the starting material, product, and any major byproducts by comparing retention times with pure standards. b. Plot the peak area (or area ratio relative to an internal standard) of the starting material and product against time to generate a reaction profile.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality & Application: When UV detection is insufficient to confirm product identity or identify unknown impurities, LC-MS is indispensable. It provides mass-to-charge ratio (m/z) data, offering unambiguous confirmation of molecular weights.[13] For a molecule like this compound (MW ≈ 223.07 g/mol ), MS can easily distinguish it from its coupled products and detect the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1 ratio).[1] This technique is exceptionally sensitive and selective, making it ideal for detecting trace-level intermediates and byproducts.[14]

Protocol 2: LC-MS for Product Confirmation and Impurity Profiling

  • Sample Preparation: Follow the same procedure as for HPLC (Protocol 1). The high sensitivity of MS may require further dilution.

  • LC-MS Conditions: a. LC System: Use the same column and mobile phase conditions as described in Protocol 1. b. MS Detector: Electrospray Ionization (ESI) in positive ion mode is typically effective for protonating the amine functionality. c. Mass Analyzer: Quadrupole or Time-of-Flight (TOF). d. Scan Range: m/z 100 - 1000. e. Data Acquisition: Collect both Total Ion Chromatogram (TIC) and Extracted Ion Chromatograms (EIC) for the expected masses of reactants and products.

  • Expected Mass Data:

CompoundFormulaExact Mass (Monoisotopic)Expected Ion [M+H]⁺
This compoundC₉H₇BrN₂221.98222.99 / 224.99
Example Suzuki ProductC₁₅H₁₁N₃ (coupled with phenylboronic acid)245.10246.10
Example Buchwald ProductC₁₅H₁₉BrN₂ (coupled with hexylamine)306.08307.09 / 309.09
  • Data Analysis: a. Extract the ion chromatograms for the [M+H]⁺ of your starting material and expected product. b. Analyze the mass spectrum of the product peak to confirm its molecular weight and check for the bromine isotopic pattern if applicable. c. Scrutinize the TIC for minor peaks and analyze their mass spectra to identify potential byproducts (e.g., debrominated starting material, biaryl homocoupling products).

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Application: GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. While the primary amine in this compound can exhibit poor peak shape on standard GC columns, this method is highly effective for detecting less polar, more volatile byproducts, such as debrominated isoquinoline or homocoupled species from a Suzuki reaction.[11] High-resolution GC provides excellent separation, and MS detection offers definitive identification.[15] For brominated compounds, GC-MS is particularly sensitive.[16]

Protocol 3: GC-MS for Volatile Byproduct Analysis

  • Sample Preparation: a. Withdraw a 100 µL aliquot from the reaction mixture. b. Quench in a vial containing 900 µL of a non-polar solvent like dichloromethane or ethyl acetate. c. Optional Derivatization: To improve the chromatography of the amine itself, the sample can be derivatized (e.g., silylation), but this is often unnecessary if the primary goal is byproduct analysis. d. Filter through a 0.22 µm syringe filter.

  • GC-MS Conditions: a. Column: A low-polarity column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness). b. Carrier Gas: Helium at a constant flow of 1.2 mL/min. c. Inlet Temperature: 280 °C, Splitless mode. d. Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min. e. MS Transfer Line: 280 °C. f. Ion Source: Electron Ionization (EI) at 70 eV. g. Scan Range: m/z 40 - 550.

  • Data Analysis: a. Analyze the total ion chromatogram to identify peaks not present in the starting material. b. Compare the mass spectra of unknown peaks against a library (e.g., NIST) to tentatively identify byproducts. Key fragments to look for include the molecular ion (M⁺) and fragments showing the loss of Br ([M-Br]⁺).

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Application: For mechanistic investigations and true kinetic profiling without the need for quenching and workup, in-situ NMR is unparalleled.[17][18] The reaction is initiated directly within an NMR tube inside the spectrometer, and spectra are acquired automatically at set time intervals.[19] This allows for the direct observation and quantification of all NMR-active species simultaneously, providing invaluable insight into reaction rates and the formation of transient intermediates.[20][21]

Decision Tree for Choosing an Analytical Technique:

Decision_Tree start What is the primary goal? q1 Need quantitative data on SM/Product conversion? start->q1 q2 Need to identify unknown byproducts or confirm product MW? q1->q2 No hplc Use HPLC-UV q1->hplc Yes q3 Need detailed kinetic data or to observe transient intermediates? q2->q3 No lcms Use LC-MS q2->lcms Yes q3->hplc No, just endpoint nmr Use In-situ NMR q3->nmr Yes gcms Consider GC-MS for volatile byproducts lcms->gcms

Caption: Decision tree for selecting the appropriate analytical method.

Protocol 4: In-situ ¹H NMR Reaction Monitoring

  • Sample Preparation: a. In an NMR tube, dissolve the this compound and other solid reagents (e.g., boronic acid, base) in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, THF-d₈). b. Add a known concentration of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) for quantification. c. Acquire an initial spectrum (t=0) before adding the final reagent that initiates the reaction.

  • Reaction Initiation & Data Acquisition: a. Initiate the reaction by injecting the final component (e.g., a solution of the palladium catalyst) directly into the NMR tube. b. Immediately place the tube in the pre-heated NMR spectrometer and begin acquiring spectra. c. Use an automated experiment array (e.g., pseudo-2D kinetics experiment) to collect a series of ¹H NMR spectra at regular time intervals.[17] d. Key Acquisition Parameters: Use a short acquisition time and minimal scans (e.g., ns=1, ds=0) per time point to maximize temporal resolution.[17] Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T₁ of interest).[18]

  • Data Analysis: a. Process the arrayed spectra. b. Identify non-overlapping, characteristic peaks for the starting material, product, and internal standard. c. Integrate these peaks for each time point. d. Calculate the concentration of each species relative to the internal standard and plot against time to determine reaction kinetics.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 5-Bromoisoquinolin-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromoisoquinolin-1-amine. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this synthesis. As a key intermediate in the development of various pharmaceutical compounds, achieving a high yield and purity of this molecule is paramount. This document provides in-depth, field-proven insights, moving beyond simple step-by-step instructions to explain the causality behind experimental choices.

The Synthetic Landscape: An Overview

The synthesis of this compound is typically not a single reaction but a two-step process. First, the commercially available isoquinoline is brominated to produce the key intermediate, 5-bromoisoquinoline. The subsequent, and more challenging, step is the introduction of the amine group at the C1 position. The efficiency of this second step is the primary determinant of the overall yield.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: C-N Bond Formation (Amination) Isoquinoline Isoquinoline Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->Bromoisoquinoline NBS, H₂SO₄ Temp. Control is Critical [1] FinalProduct This compound Bromoisoquinoline->FinalProduct Various Methods (e.g., Buchwald-Hartwig)

Caption: High-level synthetic workflow.

The primary strategies for the amination of 5-bromoisoquinoline are transition-metal-catalyzed cross-coupling reactions. Below is a comparative analysis of the most common methods.

FeatureBuchwald-Hartwig AminationUllmann CondensationChichibabin Amination
Metal Catalyst Palladium (Pd)[1]Copper (Cu)[2]None (uses NaNH₂ or KNH₂)[3]
Typical Conditions Milder (RT to ~110 °C), sensitive to air/moistureHarsher (often >150 °C), but modern ligands allow milder conditions[2][4]Very harsh (high temp.) or cryogenic (liquid NH₃)[3]
Substrate Scope Very broad, highly versatile, tolerates many functional groups[1][5]Traditionally required activated aryl halides; improved with ligands[2]Limited to electron-deficient N-heterocycles; not ideal for pre-halogenated substrates[6]
Common Issues Catalyst/ligand cost, catalyst decomposition, ligand screening requiredHigh temperatures, stoichiometric copper, sometimes lower yieldsLow yields, potential for ring-opening side reactions, safety concerns with NaNH₂[7]
Recommendation Primary choice for this synthesis due to its high efficiency and reliability.A viable, more economical alternative if optimized.Not recommended as a primary route from 5-bromoisoquinoline.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis, focusing primarily on the Buchwald-Hartwig amination as the recommended pathway.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Are reagents (solvent, amine, base) pure and anhydrous? Start->Check_Reagents Check_Atmosphere Was the reaction performed under a strict inert atmosphere? Check_Reagents->Check_Atmosphere Yes Solution_Reagents Purify solvent (e.g., distill from sodium/benzophenone for THF). Use fresh, high-purity amine and base. Check_Reagents->Solution_Reagents No Check_Catalyst Is the Pd pre-catalyst and ligand appropriate and active? Check_Atmosphere->Check_Catalyst Yes Solution_Atmosphere Degas solvent thoroughly. Use Schlenk techniques or a glovebox. Ensure positive inert gas pressure. Check_Atmosphere->Solution_Atmosphere No Check_Conditions Are temperature and reaction time optimized? Check_Catalyst->Check_Conditions Yes Solution_Catalyst Screen different ligands (e.g., XPhos, SPhos). Use a fresh bottle of catalyst/ligand. Consider a different Pd source (e.g., Pd₂(dba)₃). Check_Catalyst->Solution_Catalyst No Solution_Conditions Increase temperature in increments (e.g., 80°C -> 100°C). Extend reaction time and monitor by TLC/LC-MS. Check_Conditions->Solution_Conditions No

Caption: Troubleshooting workflow for low yield.

Q1: My Buchwald-Hartwig amination yield is consistently low. What are the primary factors to investigate?

A1: Low yields in this cross-coupling reaction are common when key parameters are not strictly controlled. The palladium catalyst is sensitive and requires an optimal environment to function. Here is a breakdown of the most critical factors:

  • Inert Atmosphere: The Pd(0) active species is highly sensitive to oxygen. Incomplete removal of air can lead to catalyst decomposition (observed as the formation of palladium black) and cessation of the catalytic cycle.[8]

    • Solution: Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes). Perform all reagent additions under a positive pressure of an inert gas like argon or nitrogen, preferably using Schlenk line techniques or in a glovebox.

  • Reagent Purity: The presence of water or other protic impurities can quench the strong base and interfere with the catalyst.

    • Solution: Use anhydrous solvents. If using THF, it is best to distill from a sodium/benzophenone ketyl. Ensure the amine and, critically, the base (e.g., NaOt-Bu) are fresh and have been stored properly under inert conditions.

  • Catalyst and Ligand Choice: Not all ligands are created equal for a given substrate. The 5-bromoisoquinoline system requires a ligand that can facilitate both the oxidative addition and the reductive elimination steps efficiently.

    • Solution: Bulky, electron-rich biarylphosphine ligands are often the most effective for aminations of aryl bromides.[9] If one ligand gives poor results, it is essential to screen others. See the table in Q2 for specific recommendations.

Q2: How do I select the optimal catalyst, ligand, and base for the amination of 5-bromoisoquinoline?

A2: This is the most critical question for reaction optimization. The choice of these three components is interdependent.

  • Catalyst (Palladium Pre-catalyst): The pre-catalyst is the source of the active Pd(0) species. Common, effective choices are Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[10] They are generally used in catalytic amounts, typically 1-5 mol%.

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For this transformation, bulky biarylphosphine ligands are the standard.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[10] The choice of base can also influence the reaction rate and selectivity.

The following table provides a starting point for optimization.

Palladium Pre-catalystRecommended LigandRecommended BaseSolventTypical Temp.
Pd₂(dba)₃XPhos or RuPhosSodium tert-butoxide (NaOt-Bu)Toluene or Dioxane80-110 °C
Pd(OAc)₂SPhos or BrettPhosLithium bis(trimethylsilyl)amide (LHMDS)THF or Toluene65-100 °C
Pd₂(dba)₃dppfCesium Carbonate (Cs₂CO₃)Dioxane100-110 °C

Rationale: Ligands like XPhos and SPhos are sterically demanding, which promotes the final reductive elimination step to release the product and regenerate the catalyst, a crucial step in the catalytic cycle.[1][5] NaOt-Bu is a strong, cost-effective base, while LHMDS is an excellent choice when a substrate may be sensitive to hydroxide impurities.

Q3: I'm observing a significant amount of a side product that appears to be isoquinoline. What is happening?

A3: The formation of isoquinoline indicates a hydrodehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom.[8] This is a common side reaction in palladium-catalyzed couplings and can be caused by:

  • Elevated Temperatures: Excessively high temperatures can promote this pathway.

  • β-Hydride Elimination: If the amine or other components in the reaction mixture can act as a hydride source, an intermediate palladium-hydride species can form, leading to hydrodehalogenation.[1]

  • Moisture: Water can be a proton source that facilitates the undesired reaction.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Try running the reaction at the lower end of the recommended range (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.

  • Strictly Anhydrous Conditions: Re-verify the dryness of your solvent and reagents.

  • Change the Ligand/Base Combination: Some ligands are better at suppressing this side reaction. Experiment with a different combination from the table in Q2.

Validated Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: Synthesis of 5-Bromoisoquinoline (Precursor)

This procedure is adapted from a reliable, peer-reviewed source.[11]

  • Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (96%, ~7.7 mL per 1 g of isoquinoline). Cool the flask to 0 °C in an ice bath.

  • Addition of Isoquinoline: Slowly add isoquinoline (1 equivalent) to the stirred acid, ensuring the internal temperature does not exceed 30 °C.

  • Cooling: Cool the resulting solution to -25 °C using a dry ice/acetone bath.

  • Bromination: Add N-bromosuccinimide (NBS) (1.1 equivalents), recrystallized and dried, in portions. Vigorously stir the mixture and maintain the internal temperature between -26 °C and -22 °C. This temperature control is critical to prevent the formation of the 8-bromo isomer.[11]

  • Stirring: Stir the suspension for 2 hours at -22 °C, then for 3 hours at -18 °C.

  • Quenching: Pour the reaction mixture onto crushed ice (~25 g of ice per 1 g of isoquinoline).

  • Basification: While keeping the mixture cool in an ice bath, adjust the pH to 9 by slowly adding 25% aqueous ammonia. Maintain the internal temperature below 25 °C.

  • Extraction: Extract the resulting alkaline suspension with diethyl ether or dichloromethane (3x volumes).

  • Workup: Combine the organic layers, wash with 1M NaOH and then with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel (eluting with a gradient of dichloromethane/ethyl acetate) to yield 5-bromoisoquinoline as a white solid (typical yields 47-49%).[11]

Protocol 2: Buchwald-Hartwig Amination of 5-Bromoisoquinoline

This is a generalized protocol; optimization of ligand, base, and temperature may be required.

  • Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents).

  • Reagent Addition: Add 5-bromoisoquinoline (1 equivalent).

  • Solvent and Amine Source: Add anhydrous, degassed toluene (~10 mL per 1 mmol of substrate). For the amine source, direct amination with ammonia is challenging. A common strategy is to use an ammonia surrogate. Add Benzophenone imine (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Cooling and Quenching: Cool the reaction to room temperature. Add THF (~5 mL) followed by 2M HCl (~5 mL). Stirring this mixture for 1-2 hours will hydrolyze the intermediate imine to the desired primary amine.

  • Basification & Extraction: Cool the mixture in an ice bath and carefully add 2M NaOH until the solution is basic (pH > 10). Extract the product with ethyl acetate or dichloromethane (3x volumes).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

References

Technical Support Center: Overcoming Challenges in the Bromination of Isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of isoquinoline. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize brominated isoquinolines as key intermediates in their synthetic workflows.[1][2][3] The electrophilic bromination of the isoquinoline scaffold, while fundamentally important, is fraught with challenges related to regioselectivity, reaction control, and product purity.

This document, presented in a troubleshooting-focused question-and-answer format, provides field-proven insights and detailed protocols to help you navigate these complexities, optimize your reactions, and achieve reliable, high-purity outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Regioselectivity and Isomer Control

Question 1: My bromination of isoquinoline is yielding an inseparable mixture of 5-bromo and 8-bromo isomers. How can I achieve high selectivity for 5-bromoisoquinoline?

Answer: This is the most common challenge in isoquinoline bromination. Achieving high regioselectivity for the 5-bromo isomer hinges on precise control of the reaction kinetics under strongly acidic conditions.

The Underlying Principle: In a strong acid like concentrated sulfuric acid (H₂SO₄), the isoquinoline nitrogen is protonated to form the isoquinolinium cation. This N-protonation strongly deactivates the entire heterocyclic system, particularly the pyridine ring, towards electrophilic attack.[4] Consequently, substitution occurs on the less deactivated carbocyclic (benzene) ring.[5][6][7]

Electrophilic attack at the C5 and C8 positions is favored due to the superior stability of the resulting cationic intermediates (Wheland intermediates) compared to attack at C6 or C7.[6] The selective formation of 5-bromoisoquinoline is a kinetically controlled process. By maintaining a very low reaction temperature, you favor the kinetic product (C5) over the thermodynamically more stable C8 isomer.

Troubleshooting Protocol for Selective 5-Bromination:

  • Strict Temperature Control is Paramount: The reaction temperature must be rigorously maintained between -25°C and -18°C.[4][8] Temperatures rising above -15°C will lead to a significant increase in the formation of the 8-bromo isomer, which is exceptionally difficult to remove.[1][8]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It acts as a mild source of electrophilic bromine under these acidic conditions.[9][10]

  • Purity of Reagents: Use freshly recrystallized NBS. Impurities in aged NBS can lead to radical side reactions and the formation of difficult-to-separate byproducts, including di-brominated species.[8]

  • Order and Rate of Addition: Dissolve the isoquinoline completely in cold (0°C) concentrated H₂SO₄ first, then cool the solution to -25°C before the portion-wise addition of NBS. Add the NBS slowly to the vigorously stirred solution, ensuring the internal temperature does not exceed -22°C.[8][11]

Question 2: I need to synthesize 8-bromoisoquinoline. Is direct bromination a viable strategy?

Answer: Direct bromination is generally not a practical or efficient method for preparing 8-bromoisoquinoline due to the kinetic preference for substitution at the C5 position.[10][12] While some 8-bromo isomer is formed, especially at slightly higher temperatures, isolating it in pure form and good yield from the dominant 5-bromo isomer is challenging.

Recommended Synthetic Strategies: The most reliable methods for synthesizing 8-bromoisoquinoline involve multi-step sequences that circumvent the direct bromination challenge. A common, albeit longer, route is:

  • Selective 5-Bromination: Synthesize 5-bromoisoquinoline as the major product.[12]

  • Nitration: Nitrate the 5-bromoisoquinoline to yield 5-bromo-8-nitroisoquinoline.

  • Reduction and Debromination: Reduce the nitro group to an amine. This step is often accompanied by the reductive removal of the bromine at the C5 position, yielding 8-aminoisoquinoline.[12]

  • Sandmeyer Reaction: Convert the 8-aminoisoquinoline to 8-bromoisoquinoline via diazotization followed by treatment with copper(I) bromide.[12]

Alternative approaches, such as the Pomeranz-Fritsch synthesis starting from 2-bromobenzaldehyde, have been explored but often suffer from very low and irreproducible yields.[12]

Section 2: Yield, Purity, and Side Reactions

Question 3: I am observing significant amounts of 5,8-dibromoisoquinoline in my product mixture. How can I prevent this over-bromination?

Answer: The formation of 5,8-dibromoisoquinoline is a classic example of over-bromination and typically results from using an excess of the brominating agent.

The Causality: The initial product, 5-bromoisoquinoline, is still susceptible to a second electrophilic attack. While the first bromine atom is deactivating, under the harsh reaction conditions, a second bromination can occur, primarily at the next most activated position, C8.

Prevention and Control Measures:

  • Control Stoichiometry: Do not use more than 1.1 to 1.3 equivalents of NBS for the mono-bromination.[8] Carefully weigh your reagents and ensure the purity of your NBS.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting isoquinoline is consumed to prevent the subsequent bromination of the product.

  • Temperature: While stoichiometry is the primary factor, maintaining the recommended low temperature (-25°C to -18°C) also helps suppress the rate of the second bromination, which requires a higher activation energy.

Decision Workflow for Troubleshooting Over-bromination

G start Problem: 5,8-Dibromoisoquinoline Detected check_stoich Verify NBS Stoichiometry (Target: 1.1 - 1.3 eq) start->check_stoich check_purity Assess Purity of NBS (Recrystallize if necessary) check_stoich->check_purity Stoichiometry Correct result_fail Re-run with Corrected Parameters check_stoich->result_fail > 1.3 eq Used check_monitoring Review Reaction Monitoring (Was reaction stopped promptly?) check_purity->check_monitoring NBS is Pure check_purity->result_fail NBS Impure result_ok Problem Resolved check_monitoring->result_ok Monitoring was Effective check_monitoring->result_fail Reaction Over-ran

Caption: Troubleshooting workflow for over-bromination.

Question 4: My reaction yield is consistently low, even when I see full conversion of the starting material. What are the likely causes?

Answer: Low isolated yields despite high conversion often point to issues during the reaction work-up and purification stages.

Common Causes and Solutions:

  • Product Loss During Work-up: The work-up for this reaction involves pouring the acidic mixture onto a large amount of crushed ice, followed by basification (typically with aqueous ammonia) to a pH of 8.[8][11]

    • Incomplete Precipitation: If the solution is not sufficiently cold during basification or if it is not stirred long enough in an ice bath after neutralization, the product may not fully precipitate, leading to loss in the aqueous phase.

    • Emulsion Formation: During extraction with an organic solvent (e.g., ethyl acetate), emulsions can form, trapping the product.

  • Mechanical Losses: The precipitated product is a fine solid. Ensure you are using an appropriate filter (e.g., a glass filter funnel) and washing the collected solids thoroughly with ice-cold water to remove inorganic salts without dissolving the product.[8]

  • Sub-optimal Purification:

    • Recrystallization: Heptane/toluene is a common solvent system for recrystallizing 5-bromo-8-nitroisoquinoline.[8] For 5-bromoisoquinoline, column chromatography is often effective.

    • Sublimation: 5-bromoisoquinoline can be effectively purified by sublimation, which can significantly improve purity and yield by removing non-volatile impurities.[4][11]

Section 3: Reagents and Mechanistic Insights

Question 5: Why is concentrated sulfuric acid used, and what is its role? Are there alternatives?

Answer: Concentrated sulfuric acid serves two critical functions in this reaction:

  • Solvent: It is one of the few solvents capable of dissolving both isoquinoline (as its sulfate salt) and the brominating agent at the required low temperatures.

  • Activating/Deactivating Medium: As discussed, it protonates the isoquinoline nitrogen. This protonation is the key to directing the electrophilic substitution to the carbocyclic ring (C5/C8) by deactivating the pyridine ring.[4]

Alternatives: While H₂SO₄ is the most common and cost-effective choice, other strong acids can be used. For instance, trifluoromethanesulfonic acid (CF₃SO₃H) has been used in combination with N,N'-dibromoisocyanuric acid (DBI) to achieve the same transformation.[4][9][10] However, these reagents are significantly more expensive and may not offer a substantial advantage for most standard applications.

Comparison of Bromination Systems

Reagent SystemAcidTemperatureKey AdvantagesKey Disadvantages
NBS conc. H₂SO₄-25°C to -18°CCost-effective, well-documented, high selectivity for C5.[4][8]Requires strict temperature control, corrosive.
DBI CF₃SO₃H-20°C to -15°CHighly reactive, can be effective.[4][9]Expensive reagents, potential for polybromination.[4]
Br₂ / AlCl₃ (Lewis Acid)75°CCan favor C5.[13][14]High temperature, potential for complex mixtures.

Question 6: Why does electrophilic substitution on the isoquinolinium ion favor positions 5 and 8?

Answer: The regioselectivity is determined by the stability of the cationic sigma complex (Wheland intermediate) that is formed upon attack by the electrophile (Br⁺).

Mechanistic Rationale: When an electrophile attacks the protonated isoquinoline, it disrupts the aromaticity of the benzene ring.

  • Attack at C5 or C8: The positive charge in the resulting intermediate can be delocalized across the carbocyclic ring through multiple resonance structures without disrupting the aromaticity of the already electron-deficient pyridinium ring.

  • Attack at C6 or C7: The positive charge in the intermediate for attack at C6 or C7 is less effectively stabilized. Critically, delocalizing the charge would involve resonance structures that place a positive charge adjacent to the already positive nitrogen or disrupt the pyridinium ring's stability, which is energetically unfavorable.[6]

This difference in intermediate stability makes the activation energy for attack at C5 and C8 significantly lower than for attack at C6 and C7, leading to the observed regioselectivity.

Electrophilic Attack on Isoquinolinium Ion

G cluster_0 Attack at C5 (Favored) cluster_1 Attack at C6 (Disfavored) C5_Intermediate Intermediate with charge delocalized on carbocyclic ring C5_Product 5-Bromo Product C5_Intermediate->C5_Product - H+ Isoquinolinium Isoquinolinium Ion Isoquinolinium->C5_Intermediate + Br+ C6_Intermediate Less stable intermediate Isoquinolinium->C6_Intermediate + Br+ C6_Product 6-Bromo Product (Minor) C6_Intermediate->C6_Product - H+

Caption: Stability of intermediates dictates C5/C8 selectivity.

Detailed Experimental Protocol

Synthesis of 5-Bromoisoquinoline[4][8][11]

Reagents & Equipment:

  • A three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel.

  • Isoquinoline (1.0 eq)

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS), recrystallized (1.1 eq)

  • Dry ice-acetone bath

  • Crushed ice, aqueous ammonia (25%)

Procedure:

  • Charge the flask with concentrated sulfuric acid (approx. 8 mL per 1 g of isoquinoline).

  • Cool the acid to 0°C in an ice bath.

  • Slowly add isoquinoline to the well-stirred acid, ensuring the internal temperature remains below 30°C.

  • Once the addition is complete and the isoquinoline has fully dissolved, cool the flask to -25°C using a dry ice-acetone bath.

  • Add the recrystallized NBS in small portions to the vigorously stirred solution. Meticulously control the rate of addition to maintain the internal temperature between -25°C and -22°C.

  • After the addition is complete, stir the reaction mixture at -22 ± 1°C for 2 hours.

  • Allow the temperature to rise to -18 ± 1°C and stir for an additional 3 hours.

  • Work-up: Pour the reaction mixture onto a large volume of crushed ice (approx. 25 g of ice per 1 g of isoquinoline) in a large beaker with stirring.

  • Place the beaker in an ice water bath and carefully adjust the pH to 8.0 by slowly adding 25% aqueous ammonia. Keep the internal temperature below 30°C during neutralization.

  • Stir the resulting suspension in the ice bath for 1-2 hours to ensure complete precipitation.

  • Isolate the precipitated solid by filtration through a glass filter funnel.

  • Wash the solid thoroughly with several portions of ice-cold water and air-dry to a constant weight.

  • The crude product can be further purified by column chromatography (Silica gel, CH₂Cl₂/Et₂O mixtures) or sublimation (75°C / 0.2 mmHg) to yield pure 5-bromoisoquinoline as a white solid.

References

Technical Support Center: Synthesis of 5-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromoisoquinolin-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we address common challenges and frequently encountered side reactions in a practical, question-and-answer format, grounded in mechanistic principles and field-proven experience. Our goal is to provide you with the insights needed to troubleshoot and optimize your synthetic routes effectively.

Troubleshooting Guide: Common Experimental Issues

This section tackles specific problems you might encounter during the synthesis of this compound. We diagnose the likely causes and provide actionable solutions.

Question 1: My amination of 1-chloro-5-bromoisoquinoline is giving a significant amount of 5-bromoisoquinolin-1-one. What is causing this hydrolysis?

Answer:

The formation of 5-bromoisoquinolin-1-one is a classic example of a competitive nucleophilic aromatic substitution (SNAr) reaction where water acts as the nucleophile instead of your desired amine source (e.g., ammonia). The C-1 position of the isoquinoline ring is highly activated towards nucleophilic attack, and even trace amounts of water in your reaction can lead to the formation of this lactam byproduct.

Causality and Prevention:

  • Source of Water: The primary culprit is often insufficiently dried solvents or reagents. Ammonia solutions, in particular, are aqueous and can introduce significant amounts of water.

  • Reaction Conditions: Elevated temperatures can increase the rate of hydrolysis.

  • Basicity: While a base is often required to neutralize the HCl generated during the amination, some bases can retain water or promote hydrolysis.

Troubleshooting Protocol:

  • Rigorous Drying of Solvents and Reagents:

    • Use freshly distilled, anhydrous solvents (e.g., dioxane, toluene, THF).

    • If using ammonia gas, pass it through a drying agent (e.g., KOH pellets) before bubbling it into the reaction mixture.

    • If using a sealed-tube reaction with an ammonia solution (e.g., NH3 in methanol or dioxane), ensure the solution is anhydrous.

  • Optimize Reaction Temperature:

    • Attempt the reaction at a lower temperature to favor the desired amination over hydrolysis. While this may slow down the reaction, it can significantly improve the product-to-byproduct ratio.

  • Choice of Base:

    • If a scavenger base is needed, use a non-hygroscopic organic base like proton sponge or a sterically hindered amine that is less likely to introduce water.

Question 2: I am attempting a Buchwald-Hartwig amination on 1,5-dibromoisoquinoline, but I'm observing a significant amount of 5-bromoisoquinoline (hydrodehalogenation) and some 1,5-diaminoisoquinoline. How can I improve selectivity?

Answer:

This is a common challenge in cross-coupling reactions involving di- or poly-halogenated heterocycles. You are facing two primary side reactions: hydrodehalogenation and double amination.[1] The choice of catalyst, ligand, and reaction conditions is critical to navigate the reactivity differences between the two bromine atoms.

Mechanistic Insight:

  • Hydrodehalogenation: This side reaction, where the bromine atom is replaced by hydrogen, can occur through various pathways in a palladium-catalyzed cycle.[1] It is often promoted by β-hydride elimination from the amide-palladium complex, which competes with the desired reductive elimination step.[2]

  • Double Amination: The C-1 position is generally more reactive than the C-5 position in isoquinoline towards nucleophilic attack. In a Buchwald-Hartwig reaction, the oxidative addition step is also typically faster for the C-1 halide. However, under forcing conditions (high temperature, long reaction times), the less reactive C-5 bromine can also react.

Optimization Strategy:

ParameterRecommendation to Minimize Side ReactionsRationale
Catalyst/Ligand Use a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos).These ligands promote the reductive elimination step, which leads to the desired C-N bond formation, outcompeting the pathways for hydrodehalogenation.[3]
Temperature Start with lower reaction temperatures (e.g., 80-100 °C) and monitor the reaction progress carefully.This will help to exploit the reactivity difference between the C-1 and C-5 positions, favoring mono-amination at the more reactive site.
Reaction Time Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.Prolonged reaction times, especially at elevated temperatures, will increase the likelihood of double amination.
Base Use a weaker base like Cs₂CO₃ or K₃PO₄ instead of strong bases like NaOtBu.Strong bases can sometimes promote catalyst decomposition and other side reactions.

Experimental Workflow for Optimization:

G cluster_0 Optimization Workflow start Start with 1,5-dibromoisoquinoline condition1 Initial Conditions: Pd₂(dba)₃ / XPhos Cs₂CO₃, Toluene, 90°C start->condition1 monitor Monitor by LC-MS at 1h intervals condition1->monitor decision Is starting material consumed? monitor->decision outcome1 High Yield of Mono-amine Low Side Products decision->outcome1 Yes outcome2 Significant Hydrodehalogenation or Double Amination decision->outcome2 No stop Work-up and Purify outcome1->stop adjust Adjust Parameters: - Lower Temperature (80°C) - Change Ligand (e.g., SPhos) - Screen different bases outcome2->adjust adjust->monitor

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound.

Question 3: What are the primary synthetic routes to this compound?

Answer:

There are two main strategies to synthesize this compound, primarily differing in the order of the bromination and amination steps.

  • Route A: Amination of a Pre-brominated Isoquinoline This is the most common approach. It typically starts with the bromination of isoquinoline to produce 5-bromoisoquinoline. The C-1 position is then functionalized with a leaving group (like chlorine) and subsequently displaced by an amine.

    • Step 1: Electrophilic bromination of isoquinoline to yield 5-bromoisoquinoline.

    • Step 2: Conversion to 1-chloro-5-bromoisoquinoline (e.g., using POCl₃).

    • Step 3: Nucleophilic aromatic substitution with an ammonia source.

  • Route B: Bromination of 1-Aminoisoquinoline This route starts with the readily available 1-aminoisoquinoline, which is then brominated.

    • Step 1: Synthesis of 1-aminoisoquinoline (often via the Chichibabin reaction on isoquinoline).[4]

    • Step 2: Electrophilic bromination of 1-aminoisoquinoline. The challenge here is controlling the regioselectivity of the bromination, as the amino group is a strong activating group.

G cluster_A Route A cluster_B Route B A1 Isoquinoline A2 5-Bromoisoquinoline A1->A2 Bromination A3 1-Chloro-5-bromoisoquinoline A2->A3 Chlorination A_final This compound A3->A_final Amination (SNAr) B1 Isoquinoline B2 1-Aminoisoquinoline B1->B2 Chichibabin Rxn B_final This compound B2->B_final Bromination

Caption: Primary synthetic routes to this compound.

Question 4: Can I synthesize this compound directly from 5-bromoisoquinoline using a Chichibabin reaction?

Answer:

Yes, a direct amination of 5-bromoisoquinoline using the Chichibabin reaction is theoretically plausible. The Chichibabin reaction involves the nucleophilic substitution of a hydride ion on an electron-deficient heterocycle using a strong base like sodium amide (NaNH₂).[5] For isoquinoline, the attack preferentially occurs at the C-1 position.[4]

Potential Challenges and Side Reactions:

  • Harsh Conditions: The Chichibabin reaction often requires high temperatures, which can lead to decomposition or other side reactions.[6]

  • Dimerization: A potential side reaction is the dimerization of the starting material.[5]

  • Reaction with the Bromo Group: While less likely than amination at C-1, the strong nucleophilic and basic conditions could potentially lead to reactions involving the bromo-substituent, such as elimination to form a benzyne-type intermediate, although this is less common for isoquinolines.

  • Safety: Sodium amide is a highly reactive and hazardous reagent that must be handled with extreme care.

Given these challenges, the route involving the conversion to a 1-halo-5-bromoisoquinoline followed by a more controlled SNAr or a Buchwald-Hartwig amination is often preferred for better control and higher yields.

References

Technical Support Center: Optimization of Reaction Conditions for 5-Bromoisoquinolin-1-amine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-Bromoisoquinolin-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to diagnose and resolve challenges encountered during palladium-catalyzed cross-coupling experiments. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize the 5-position is critical for developing novel molecular entities. This document provides in-depth, field-proven insights to streamline your reaction optimization efforts.

Core Challenges in Coupling this compound

The this compound substrate presents a unique set of challenges that must be carefully managed for successful cross-coupling. Understanding these potential issues is the first step toward rational reaction design.

  • Catalyst Inhibition/Coordination: The primary amine at the C1 position and the nitrogen atom of the isoquinoline ring can act as ligands for the palladium center. This coordination can inhibit the catalyst by occupying sites necessary for the catalytic cycle, leading to sluggish or failed reactions.

  • Substrate Reactivity: While the C-Br bond is a reliable handle for cross-coupling, the overall electronic nature of the amino-isoquinoline system can influence the rates of oxidative addition and reductive elimination.[1]

  • Side Reactions: Like many cross-coupling reactions involving heteroaromatic halides, this substrate is susceptible to side reactions such as hydrodehalogenation (replacement of bromine with hydrogen), which reduces the yield of the desired product and complicates purification.[2][3]

This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Problem 1: Low or No Conversion to Product

Q1: My reaction shows little to no consumption of the starting material. What are the first things I should verify?

A1: When faced with a stalled reaction, a systematic check of your setup and reagents is the most effective first step.[4] Before altering core reaction parameters, confirm the following:

  • Inert Atmosphere Integrity: Palladium(0) catalysts are sensitive to oxygen.[4] Ensure your reaction vessel was properly degassed (e.g., via 3-5 cycles of vacuum/backfill with argon or nitrogen) and that all solvents were rigorously deoxygenated.

  • Reagent and Solvent Quality: The presence of water or other protic impurities can be detrimental. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure your base is not excessively hydrated and that the amine or boronic acid coupling partners are of high purity.

  • Catalyst Activity: The palladium precatalyst and ligand are the heart of the reaction. If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state.[5] Inefficient reduction can halt the reaction before it begins. Consider using a pre-formed, air-stable Pd(0) precatalyst, such as a G3 or G4 Buchwald precatalyst, which generates the active LPd(0) species reliably.[6]

Q2: I've confirmed my setup is sound, but the reaction is still failing. How should I approach optimizing the catalyst system?

A2: The choice of ligand is paramount as it dictates the stability and reactivity of the palladium center. The this compound substrate benefits from bulky, electron-rich phosphine ligands.

  • For Suzuki-Miyaura (C-C) Coupling: Start with a robust ligand like XPhos or SPhos. These ligands promote efficient oxidative addition and reductive elimination. If reactivity is still low, consider more specialized ligands like RuPhos.

  • For Buchwald-Hartwig (C-N) Amination: This reaction class almost universally requires sterically hindered biarylphosphine ligands.[7] Excellent starting points are XPhos and the Josiphos-type ligands.[5][8] For particularly challenging couplings, BrettPhos has shown efficacy, especially with primary amines.[9]

The workflow below illustrates a logical approach to catalyst system optimization.

start Low Conversion Observed check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents choose_catalyst Select Precatalyst check_reagents->choose_catalyst Reagents OK choose_ligand Select Ligand choose_catalyst->choose_ligand Use Pd G3/G4 Precatalyst screen_base Screen Bases choose_ligand->screen_base Start with XPhos or SPhos screen_solvent Screen Solvents screen_base->screen_solvent Base OK optimize_temp Optimize Temperature screen_solvent->optimize_temp Solvent OK success Successful Reaction optimize_temp->success

Caption: General workflow for troubleshooting low reaction conversion.

Q3: Can the choice of base be the reason for failure?

A3: Absolutely. The base plays multiple critical roles: in the Buchwald-Hartwig amination, it deprotonates the amine nucleophile, and in the Suzuki-Miyaura reaction, it activates the boronic acid for transmetalation.[9][10]

  • For Suzuki Reactions: A common issue is poor solubility of inorganic bases. K₃PO₄ is often effective, but if solubility is an issue in solvents like dioxane or toluene, consider Cs₂CO₃. For base-sensitive functional groups, a weaker base like K₂CO₃ or even KF can be used, though this may require higher temperatures.[11]

  • For Buchwald-Hartwig Reactions: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a standard choice. However, if you observe base-mediated decomposition of your substrate, switching to a slightly weaker but still potent base like lithium bis(trimethylsilyl)amide (LHMDS) or Cs₂CO₃ can be beneficial.[5][12]

Problem 2: Significant Side Product Formation

Q4: I am observing a significant amount of the hydrodehalogenated byproduct (1-aminoisoquinoline). How can I suppress this?

A4: Hydrodehalogenation arises from the formation of a palladium-hydride (Pd-H) species, which can then reductively eliminate with the aryl halide.[3] To minimize this:

  • Eliminate Hydride Sources: The most common sources are trace water or alcohols in the solvent or reagents. Ensure all components are scrupulously dry.[2] Avoid using alcohol solvents unless the specific protocol calls for them.

  • Amine Quality: For C-N couplings, the amine coupling partner itself can sometimes be a source of hydrides, especially if it is not pure.[2]

  • Base Selection: The choice of base can influence the rate of Pd-H formation. In some systems, switching from an alkoxide base (like NaOtBu) to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) can reduce the amount of hydrodehalogenation.

Q5: In my Suzuki coupling, I'm losing my boronic acid to protodeboronation. What can I do?

A5: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond. This is often promoted by aqueous basic conditions and elevated temperatures.[11]

  • Minimize Water: While Suzuki reactions often benefit from a small amount of water, excess water can accelerate protodeboronation. Try reducing the amount of water or running the reaction under strictly anhydrous conditions.

  • Use a Milder Base: Switching to a non-hydroxide base like K₃PO₄ or KF can reduce the rate of this side reaction.[11]

  • Use Boronate Esters: Boronic acids are often more susceptible than their ester counterparts. Using a pinacol (BPin) or MIDA boronate ester can significantly improve stability and prevent premature decomposition.

Frequently Asked Questions (FAQs)

Q: Do I need to protect the 1-amino group on the isoquinoline?

A: In many cases, modern catalyst systems with bulky phosphine ligands are effective without protection. The steric hindrance of the ligand can prevent the amine from interfering with the catalytic center. However, if you are consistently seeing low yields or catalyst decomposition, a simple protection strategy (e.g., as a Boc-carbamate) could be beneficial. This would be a variable to explore if initial screening with the unprotected amine fails.

Q: What are the best general starting conditions for a Suzuki coupling with this compound?

A: A robust starting point is crucial for successful optimization. The following table provides recommended conditions that have proven effective for similar heteroaromatic systems.[13][14][15]

ParameterRecommended ConditionRationale & Notes
Pd Precatalyst XPhos Pd G3 (2-5 mol%)Air-stable, reliable generation of the active Pd(0) catalyst.[6]
Ligand XPhos (1.1 eq. relative to Pd)Bulky, electron-rich ligand that promotes high catalytic turnover.
Coupling Partner Aryl/Heteroaryl Boronic Acid or Ester (1.2-1.5 eq.)Using a slight excess drives the reaction to completion.
Base K₃PO₄ (2.0-3.0 eq.)Effective base with good solubility in mixed solvent systems.
Solvent 1,4-Dioxane / H₂O (10:1)A standard solvent system for Suzuki couplings.[13] Ensure it is degassed.
Temperature 80-100 °CA good starting range; adjust based on reaction progress.

Q: What are the best general starting conditions for a Buchwald-Hartwig amination?

A: C-N bond formation requires slightly different conditions, particularly a stronger base.[7][8][16]

ParameterRecommended ConditionRationale & Notes
Pd Precatalyst XPhos Pd G3 (2-5 mol%)Provides a reliable source of the active catalyst.
Ligand XPhos (1.1 eq. relative to Pd)A highly general and effective ligand for C-N coupling.
Coupling Partner Primary or Secondary Amine (1.2 eq.)Ensure high purity to avoid side reactions.
Base NaOtBu (1.4-2.0 eq.)A strong, non-nucleophilic base essential for amine deprotonation.
Solvent Toluene or DioxaneAnhydrous, non-protic, and degassed solvents are critical.[2]
Temperature 100-110 °CC-N couplings often require slightly higher thermal energy.

Catalytic Cycles & Key Mechanisms

Understanding the mechanism is key to rational troubleshooting. The following diagrams illustrate the accepted catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-R(L)₂ OxAdd->Transmetal Transmetalation (R-B(OR)₂ + Base) ReductElim Ar-R Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration center

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L)₂ Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)-Br(L)(HNR₂)] OxAdd->AmineCoord Amine Coordination Deprotonation Ar-Pd(II)-NR₂(L) AmineCoord->Deprotonation Deprotonation (Base) ReductElim Ar-NR₂ Deprotonation->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.[8]

Exemplary Experimental Protocols

The following are generalized procedures. They should be optimized for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), K₃PO₄ (2.0 eq.), and the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times.[13]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 10:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of argon, add sodium tert-butoxide (1.4 eq.) to an oven-dried Schlenk tube. Add the palladium precatalyst/ligand (e.g., XPhos Pd G3, 2 mol%) and this compound (1.0 eq.).

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe. Finally, add the amine coupling partner (1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture in an oil bath at 110 °C with vigorous stirring.

  • Monitoring: Monitor consumption of the starting material by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.[8]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography.

References

purification strategies for removing impurities from 5-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Bromoisoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues, explaining the causality behind experimental choices to ensure you can adapt these strategies to your unique experimental context.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

When synthesizing this compound, particularly from 5-bromo-1-chloroisoquinoline, the primary impurities to anticipate are:

  • Unreacted Starting Material: Residual 5-bromo-1-chloroisoquinoline is a common impurity.

  • Hydrolysis Byproducts: If water is present in the reaction, hydrolysis of the starting material or product can lead to the formation of 5-bromoisoquinolin-1(2H)-one.

  • Over-alkylation or Arylation Products: Depending on the specific synthetic route, side reactions can lead to di-substituted products or other derivatives.

  • Reagents and Catalysts: Residual catalysts or reagents from the synthetic steps can also contaminate the crude product.

Identifying the likely impurities based on your synthetic route is the first critical step in designing an effective purification strategy.

Q2: My crude this compound appears as a dark oil or tar. How can I get it to solidify?

This is a common issue, often due to the presence of residual solvents or low-melting point impurities. Here are a few strategies to induce solidification:

  • Trituration: This technique involves stirring the oil with a solvent in which the desired product is sparingly soluble, but the impurities are soluble. For this compound, try triturating with cold diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes. The solid product should precipitate out and can be collected by filtration.

  • Solvent Removal under High Vacuum: Ensure all volatile solvents from the reaction work-up are thoroughly removed using a rotary evaporator followed by a high-vacuum pump.

  • Seed Crystal Introduction: If you have a small amount of pure, solid this compound, adding a "seed" crystal to the oil can initiate crystallization.

Q3: I'm seeing significant streaking on my TLC plates when analyzing my crude product. What's causing this and how can I fix it?

Streaking of amine compounds on silica gel TLC plates is a frequent problem due to the acidic nature of the silica gel interacting with the basic amine.[1] This can be mitigated by:

  • Adding a Basic Modifier to the Eluent: Incorporate a small amount (0.5-2%) of a volatile base like triethylamine or pyridine into your mobile phase.[1] This will neutralize the acidic sites on the silica, leading to sharper spots.

  • Using an Alternative Stationary Phase: If streaking persists, consider using TLC plates coated with a less acidic stationary phase, such as neutral alumina.

A good starting solvent system for TLC analysis of this compound is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) with 1% triethylamine.

Troubleshooting Purification Strategies

The selection of a purification strategy depends on the nature and quantity of impurities, as well as the desired final purity of the this compound. The following decision tree can guide your choice:

Purification_Strategy start Crude this compound is_solid Is the crude product a solid? start->is_solid high_purity Is the purity >85% by TLC/NMR? is_solid->high_purity Yes trituration Trituration is_solid->trituration No (Oil/Tar) acid_base_impurities Are there significant acidic or neutral impurities? high_purity->acid_base_impurities No recrystallization Recrystallization high_purity->recrystallization Yes acid_base_extraction Acid-Base Extraction acid_base_impurities->acid_base_extraction Yes column_chromatography Column Chromatography acid_base_impurities->column_chromatography No trituration->is_solid Re-evaluate

Caption: Decision tree for selecting a purification strategy.

Detailed Purification Protocols

Strategy 1: Acid-Base Extraction

This is a powerful technique for separating basic compounds like this compound from acidic and neutral impurities.[2][3][4] The strategy relies on the differential solubility of the amine and its protonated salt form. The predicted pKa of this compound is approximately 6.50, which informs the choice of acidic solution for extraction.[5]

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated to form the hydrochloride salt, which is soluble in the aqueous layer. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer now contains neutral impurities and can be set aside.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (pH > 8, check with pH paper). The protonated amine will be neutralized, causing the free amine to precipitate out of the aqueous solution.

  • Product Extraction: Extract the basified aqueous solution with fresh organic solvent (DCM or ethyl acetate) 2-3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the organic and aqueous layers, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution).

  • Product Oiling Out: If the product "oils out" instead of precipitating upon basification, ensure the aqueous layer is fully saturated with a salt like NaCl before extraction to decrease the solubility of the organic product in the aqueous phase.

Strategy 2: Recrystallization

Recrystallization is an effective method for purifying solid compounds that are relatively pure (>85%).[6][7] The key is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Solvent Selection Table:

Solvent/Solvent SystemRationale
Heptane or Heptane/TolueneNon-polar solvents, often effective for aromatic compounds. 5-bromoisoquinoline has been successfully recrystallized from these.[8][9]
Methanol/WaterA polar protic solvent and a polar anti-solvent. Good for compounds with some polarity.
Acetone/WaterSimilar to methanol/water, offering a different polarity profile.
Ethyl Acetate/HexanesA versatile mid-polarity system where solubility can be finely tuned.

Experimental Protocol:

  • Dissolution: In a flask, add a minimal amount of the hot recrystallization solvent to the crude solid until it just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting:

  • No Crystals Form: The solution may not be saturated. Try evaporating some of the solvent and re-cooling. Scratching the inside of the flask with a glass rod can also induce crystallization.

  • Oiling Out: The compound may be melting in the hot solvent or its solubility is too high. Try using a lower boiling point solvent or a solvent system where the compound is less soluble.

Strategy 3: Column Chromatography

For complex mixtures or when high purity is required, silica gel column chromatography is the method of choice.[10][11][12][13]

Experimental Protocol:

  • TLC Optimization: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and increasing polarity) containing 1% triethylamine to prevent streaking.[1] An Rf value of 0.2-0.3 for the desired compound is ideal for good separation.

  • Column Packing: Pack a column with silica gel using the chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. If insoluble, adsorb it onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting:

  • Poor Separation: If compounds are co-eluting, try a less polar solvent system or a gradient elution, starting with a non-polar eluent and gradually increasing the polarity.

  • Compound Stuck on the Column: This can happen with basic amines on acidic silica. Ensure you have added triethylamine to your eluent. If the problem persists, consider using a different stationary phase like neutral alumina.

Visualization of a Typical Purification Workflow

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound extraction Acid-Base Extraction crude_product->extraction chromatography Column Chromatography extraction->chromatography recrystallization Recrystallization chromatography->recrystallization purity_check Purity Check (TLC, NMR, LC-MS) recrystallization->purity_check pure_product Pure this compound purity_check->pure_product

Caption: A standard workflow for the purification of this compound.

References

troubleshooting guide for reactions involving 5-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of reactions with 5-Bromoisoquinolin-1-amine, a key building block in modern synthetic chemistry. This technical support center provides detailed troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile heterocyclic compound widely utilized in medicinal chemistry and materials science. Its unique structure, featuring an isoquinoline core, a nucleophilic primary amine at the C1 position, and a bromine atom at the C5 position, makes it an ideal substrate for a variety of cross-coupling and derivatization reactions.[1] The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, while the amino group can be readily acylated, alkylated, or used to construct further heterocyclic systems.

However, the interplay between these functional groups can present unique challenges. The basicity of the amino group, the potential for chelation to metal catalysts, and the specific electronic properties of the isoquinoline ring system can influence reactivity in unexpected ways. This guide is designed to serve as a first line of technical support, addressing common issues encountered during the chemical modification of this important scaffold.

Section 1: General Handling and Properties

This section covers the fundamental properties of this compound and best practices for its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the basic properties of your starting material is the first step to successful experimentation. Key data is summarized in the table below.

PropertyValueSource
CAS Number 852570-80-0[1][2]
Molecular Formula C₉H₇BrN₂[1][2]
Molecular Weight ~223.07 g/mol [1][2][3]
Appearance White to faint orange or brown solid[1][2]
pKa 6.50 ± 0.43 (Predicted)[2][4]
Boiling Point 380.7 ± 27.0 °C (Predicted)[2]

Q2: How should I properly store this compound?

A2: Due to its potential sensitivity, proper storage is crucial. It is recommended to store this compound under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C).[2][4] This minimizes degradation from atmospheric moisture and oxygen, ensuring the integrity of the compound for your reactions.

Q3: I'm having trouble dissolving this compound. What solvents are recommended?

A3: The compound typically exhibits moderate solubility in polar organic solvents.[1] For reactions, common solvents like Dioxane, Toluene, DMF, and THF are often suitable, depending on the specific reaction conditions. Due to the basicity of the amine group, it can form salts with acids, which often increases its solubility in aqueous or protic media.[5] If you are experiencing solubility issues for a cross-coupling reaction, a mixture of solvents like Toluene/Water or Dioxane/Water may be effective, especially when using inorganic bases.[6]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

The C5-bromo position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds. However, the presence of the C1-amino group can complicate these transformations.

Logical Troubleshooting Workflow for Cross-Coupling

Below is a generalized workflow to diagnose and resolve common issues in Suzuki-Miyaura and Buchwald-Hartwig reactions.

G start Low Conversion or No Reaction reagent_check 1. Verify Reagent Quality - Boronic acid stable? - Solvent anhydrous & degassed? - Base freshly ground? start->reagent_check catalyst_check 2. Assess Catalyst System - Correct Pd source/ligand? - Catalyst deactivated? reagent_check->catalyst_check Reagents OK solution_reagent Try fresh reagents. Use MIDA or pinacol esters. reagent_check->solution_reagent Issue Found condition_check 3. Re-evaluate Conditions - Temperature too low? - Reaction time sufficient? catalyst_check->condition_check Catalyst OK solution_catalyst Screen different ligands. Use a pre-catalyst. catalyst_check->solution_catalyst Issue Found solution_conditions Increase temperature. Increase reaction time. condition_check->solution_conditions Issue Found side_products Side Products Observed dehalogenation Hydrodehalogenation? (Loss of Bromine) side_products->dehalogenation homocoupling Homocoupling? (Boronic acid dimer) side_products->homocoupling other_side_rxns Other Side Reactions? (e.g., decomposition) side_products->other_side_rxns solution_dehalogenation Use milder base (K₂CO₃). Ensure inert atmosphere. dehalogenation->solution_dehalogenation Solution solution_homocoupling Ensure thorough degassing. Use fresh Pd(0) source. homocoupling->solution_homocoupling Solution solution_other Lower temperature. Change solvent or base. other_side_rxns->solution_other Solution

Caption: A workflow for troubleshooting common cross-coupling issues.

A. Suzuki-Miyaura Coupling

Q4: My Suzuki-Miyaura coupling reaction with this compound has stalled or shows very low yield. What are the likely causes?

A4: This is a common issue that can often be traced back to one of four key areas: the catalyst system, the base, the boronic acid stability, or the reaction conditions.

  • Catalyst and Ligand Choice: The C1-amino group can act as a ligand and coordinate to the palladium center, potentially inhibiting the catalytic cycle.

    • Expert Insight: Using a pre-formed catalyst or a ligand that is a stronger binder than your substrate's amine can prevent this catalyst inhibition. Ligands with bulky, electron-rich phosphines (e.g., SPhos, XPhos, or dppf) are often effective as they promote the crucial oxidative addition and reductive elimination steps.[7] For a starting point, Pd(dppf)Cl₂ is a robust catalyst for coupling with bromoindazoles, a similar heterocyclic system.[8]

  • Base Selection: The choice of base is critical. A base that is too strong can lead to decomposition, while one that is too weak will not facilitate the transmetalation step effectively.

    • Expert Insight: Inorganic bases are generally preferred. K₂CO₃ and K₃PO₄ are excellent choices. They are strong enough to promote the reaction but mild enough to avoid significant degradation of the starting material.[8] Strong organic bases or hydroxides can sometimes promote unwanted side reactions.

  • Boronic Acid/Ester Instability: A primary cause of failed Suzuki reactions is the degradation of the boronic acid coupling partner, especially through protodeborylation.[6]

    • Expert Insight: Check the purity of your boronic acid. If it is old or has been stored improperly, it may have decomposed. To avoid this issue, you can use more stable boronic esters, such as pinacol or MIDA esters.[9]

  • Reaction Conditions (Solvent and Temperature): Inadequate solubility of reagents or insufficient thermal energy can halt the reaction.

    • Expert Insight: A mixture of an organic solvent and water (e.g., 1,2-dimethoxyethane (DME)/H₂O or Dioxane/H₂O) is often used to dissolve both the organic substrate and the inorganic base.[8] Ensure your reaction is heated sufficiently (typically 80-110 °C). Crucially, the reaction mixture must be thoroughly degassed with an inert gas (Argon or Nitrogen) before heating to prevent oxidation and deactivation of the Pd(0) catalyst.[9]

Example Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vial, add this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent system (e.g., DME/H₂O 4:1) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 90 °C).

  • Stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Buchwald-Hartwig Amination

Q5: I am attempting a Buchwald-Hartwig amination on the C5-bromo position, but I am observing significant hydrodehalogenation (loss of bromine) and other side products. What is going wrong?

A5: The Buchwald-Hartwig amination is notoriously sensitive to reaction parameters, and substrates with multiple nitrogen atoms like this compound add a layer of complexity.[10]

  • Ligand Selection is Key: The ligand determines the stability and reactivity of the palladium catalyst. For C-N bond formation, bulky, electron-rich phosphine ligands are essential.

    • Expert Insight: The choice of ligand is highly dependent on the amine coupling partner. For primary aliphatic amines, ligands like BrettPhos are often effective.[11] For secondary amines or anilines, Josiphos-type or Buchwald's biaryl phosphine ligands (e.g., RuPhos, XPhos) are common choices. It is often necessary to screen several ligand/catalyst systems to find the optimal one.[10]

  • Base Sensitivity and Choice: Strong bases are typically required for Buchwald-Hartwig reactions, but they can also cause problems.

    • Expert Insight: Sodium tert-butoxide (NaOtBu) is a very common and effective base, but it is very strong and can be incompatible with sensitive functional groups.[12] If you observe decomposition or hydrodehalogenation, consider switching to a weaker, non-nucleophilic base like LHMDS or a carbonate base such as Cs₂CO₃, which has good solubility in organic solvents.[12]

  • Catalyst Poisoning: The two nitrogen atoms on your substrate (the C1-amine and the N2 of the isoquinoline ring) can coordinate to the palladium center and act as catalyst poisons, shutting down the catalytic cycle.

    • Expert Insight: Using a higher catalyst loading (2-5 mol%) might be necessary to overcome this inhibition. Additionally, using a pre-catalyst, where the active Pd(0) species is generated in situ, can sometimes give more reproducible results than using sources like Pd(OAc)₂.[10][12]

G sub This compound c5_br C5-Br (Electrophilic site for cross-coupling) sub->c5_br Desired Reactivity c1_nh2 C1-NH₂ (Nucleophilic site for acylation/alkylation) sub->c1_nh2 Desired Reactivity n2_ring N2 (Ring) (Basic site, potential for catalyst coordination) sub->n2_ring Potential Side Reactions

Caption: Key reactive sites on this compound.

Section 3: Derivatization of the 1-Amino Group

The C1-amino group is a key site for diversification through reactions like acylation and alkylation.

Frequently Asked Questions (FAQs)

Q6: My acylation reaction with an acid chloride is messy and gives a low yield. How can I improve it?

A6: While the C1-amino group is nucleophilic, direct acylation can be complicated by side reactions and the formation of HCl.

  • Expert Insight: The HCl generated during the reaction will protonate the basic sites on the starting material (both the C1-amine and the ring nitrogen), forming an ammonium salt and effectively shutting down the reaction.[5] To prevent this, the reaction must be run with at least one equivalent of a non-nucleophilic base to act as an acid scavenger. Pyridine is an excellent choice as it can also serve as the solvent. Alternatively, a tertiary amine base like triethylamine (TEA) or DIPEA in a solvent like DCM can be used.[13]

Q7: I am trying to perform a reductive amination with an aldehyde, but the reaction is not working well.

A7: Reductive amination involves two steps: imine formation and reduction. The issue could be with either step.

  • Expert Insight: Imine formation is a reversible equilibrium reaction that generates water.[14] Adding a dehydrating agent, such as molecular sieves or anhydrous MgSO₄, can drive the equilibrium towards the imine product. For the reduction step, a mild reducing agent that selectively reduces the imine in the presence of the aldehyde is needed. Sodium triacetoxyborohydride (STAB) is an excellent choice for this transformation and is generally more effective and milder than sodium cyanoborohydride (NaBH₃CN).

Section 4: Purification Strategies

Q8: My crude product containing a this compound derivative is streaking badly on my silica gel column. What can I do?

A8: The basicity of the amine and the isoquinoline nitrogen is the most common cause of streaking on acidic silica gel.

  • Expert Insight: There are two effective solutions:

    • Neutralize the Silica: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or ammonia (in methanol) to the solvent system will neutralize the acidic sites on the silica gel, leading to sharp, well-defined bands.

    • Use a Different Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica gel for purifying basic compounds. Reversed-phase chromatography (C18) can also be an effective purification method.

References

stability and degradation of 5-Bromoisoquinolin-1-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromoisoquinolin-1-amine (CAS: 852570-80-0). This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and integrity of this valuable synthetic building block throughout its handling, storage, and experimental use. As a molecule featuring both a halogenated aromatic system and a primary amine, its stability is not always straightforward. This guide provides field-proven insights and troubleshooting protocols to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the stability and handling of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: For maximum shelf-life and to prevent degradation, this compound should be stored under an inert gas atmosphere (such as nitrogen or argon) at refrigerated temperatures of 2–8 °C.[1][2] The container must be sealed tightly to prevent moisture and air exposure. Additionally, storing the compound in a dark place is recommended to minimize the risk of photodegradation.

Q2: My solid sample has developed a brownish or orange tint over time. What causes this discoloration?

A2: The pristine compound is typically a white to faint orange solid.[2] A noticeable color change to brown or dark orange is a common indicator of degradation, most likely due to oxidation of the amine functional group or photodegradation from exposure to light and air. The isoquinoline ring system, particularly with an electron-donating amino group, can be susceptible to slow oxidation. Always handle the material quickly and reseal containers promptly under an inert atmosphere.

Q3: Is this compound sensitive to light?

A3: While specific photostability data is not extensively published, halogenated aromatic compounds and those with amino substituents can be light-sensitive.[3] The energy from UV or even visible light can potentially initiate degradation pathways. As a precautionary measure, we strongly advise protecting the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.[4]

Q4: How stable is the compound in common organic solvents?

A4: this compound exhibits moderate solubility in polar organic solvents.[5] For short-term experimental use, it is generally stable in common solvents like DMSO, DMF, and alcohols at room temperature. However, for storage in solution, we recommend preparing solutions fresh. If storage is necessary, flash-freeze aliquots and store them at -20°C or below. Avoid prolonged storage in chlorinated solvents, which can generate acidic impurities over time.

Q5: What are the primary chemical incompatibilities I should be aware of?

A5: The main incompatibilities stem from the amine and bromo-aromatic functionalities.

  • Strong Oxidizing Agents: These will readily attack the amine group and should be avoided.[6][7]

  • Strong Acids: As an amine, the compound is basic (predicted pKa of its conjugate acid is ~6.5) and will react with acids to form salts.[1][8] While this is not degradation, harsh acidic conditions could promote other unwanted side reactions.

  • Strong Bases: Strong bases should be used with caution, as they may promote side reactions, although dehydrohalogenation is less common for aryl halides than alkyl halides.[7]

  • Reducing Agents: The carbon-bromine bond is susceptible to cleavage via reductive dehalogenation.[9] Be mindful of reaction conditions that include catalytic metals (like Palladium or Nickel) with a hydrogen source, or other strong reducing agents, as this can lead to the formation of 1-aminoisoquinoline.[10]

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during experiments and links them to potential stability problems.

Observed Problem Potential Root Cause (Degradation-Related) Recommended Action & Explanation
Reaction yields are low or inconsistent. Degraded Starting Material: The this compound may have degraded during storage.Verify the purity of your starting material using LC-MS or ¹H NMR before use. A color change from off-white to brown is a visual red flag for degradation.
An unexpected byproduct lacking bromine is detected (mass difference of ~79/81 Da). Reductive Debromination: The C-Br bond has been cleaved. This is a common pathway for aryl bromides.[9]Review your reaction conditions. The presence of catalytic metals (Pd, Ni, Cu), certain reducing agents (e.g., borohydrides in some contexts, H₂), or even trace metal impurities can catalyze this process.[10]
TLC/LC-MS shows multiple new, unidentified spots after heating the reaction. Thermal Degradation: The compound may be decomposing at the reaction temperature.Amines can undergo complex thermal degradation pathways.[11][12] Run a control experiment by heating your starting material in the reaction solvent to the target temperature. If new spots appear, the temperature is too high for the compound's stability. Consider running the reaction at a lower temperature.
Reaction with a strong base gives a complex mixture. Base-Induced Degradation: While the compound is a base, strong, harsh basic conditions can lead to decomposition or side reactions.Use a milder, non-nucleophilic base if possible (e.g., an organic amine base like triethylamine or DIPEA).[13] Titrate the base slowly and maintain a low temperature to control the reaction.

Data & Stability Summary

The following table summarizes the key stability parameters for this compound based on its chemical properties and data from analogous compounds.

Condition Stability Profile Primary Degradation Pathway Prevention & Mitigation
Temperature Stable at 2-8°C. Generally stable at ambient temperature for short periods.[14] Degradation risk increases significantly at elevated temperatures.Thermal DecompositionStore refrigerated (2-8°C).[1] Avoid localized overheating in reactions; use an oil bath for uniform heating.
Light Potentially Unstable.Photodegradation (e.g., radical formation, oxidation)Store in amber containers or protect from light with foil.[4] Minimize exposure during experimental setup.
Atmosphere Sensitive to Oxygen.Oxidation of the amine group.Store and handle under an inert atmosphere (N₂ or Ar).[1][2] Use degassed solvents for reactions.
pH Unstable in strong acids and strong bases.Acid-base reactions are expected. Harsh conditions may cause ring or substituent degradation.Use appropriate buffer systems. Avoid prolonged exposure to highly acidic or basic aqueous solutions unless it is a required reaction condition.
Reducing Agents Unstable.Reductive DebrominationAvoid unintentional exposure to reducing agents, especially catalysts like Pd/C with H₂.[10]

Key Degradation Pathways & Analysis Workflow

The diagrams below visualize the most probable degradation routes and a suggested workflow for assessing stability in your own laboratory.

Figure 1: Potential Degradation Pathways A This compound B Oxidized Products (e.g., imines, amides) A->B O₂ / Oxidizing Agents C Debrominated Product (Isoquinolin-1-amine) A->C Reducing Conditions (e.g., H₂, Pd/C) D Photodegradation Products (Complex Mixture) A->D Light (UV/Visible) E Thermally Degraded Products (e.g., Ureas, Cyclized species) A->E High Temperature (>150°C)

Caption: Potential Degradation Pathways for this compound.

Figure 2: Workflow for Stability Assessment cluster_0 Sample Preparation cluster_1 Exposure Conditions cluster_2 Analysis & Evaluation A Prepare stock solution of This compound in relevant solvent B Aliquot into 3 sets of transparent vials (e.g., HPLC vials) A->B C Sample 1: Expose to Light Source (ICH Q1B compliant) [27] B->C D Sample 2: Wrap in foil (Dark Control) B->D E Sample 3: Heat at Test Temperature (with Dark Control) B->E F Analyze all samples by LC-MS or HPLC-UV at T=0 and after exposure period C->F D->F E->F G Compare chromatograms: - Loss of parent peak? - Appearance of new peaks? F->G H Quantify Purity/Degradation G->H

Caption: Experimental Workflow for Assessing Photostability and Thermal Stability.

Experimental Protocols

Protocol 1: Simplified Photostability Assessment

This protocol is adapted from ICH Q1B guidelines and is intended for a preliminary assessment of photostability in solution.[4]

  • Preparation: Prepare a ~1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Sample Aliquoting: Transfer the solution into two separate, chemically inert transparent containers (e.g., clear glass vials).

  • Controls: Wrap one vial completely in aluminum foil. This will serve as your "dark control." The unwrapped vial is your "test sample."

  • Exposure: Place both vials side-by-side in a photostability chamber. Expose them to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours/m².[15] If a chamber is unavailable, exposure to direct sunlight for several days can be an uncalibrated alternative, but a dark control is essential.

  • Analysis: After the exposure period, analyze the contents of both vials by HPLC or LC-MS.

  • Evaluation: Compare the chromatogram of the test sample to the dark control. Significant degradation is indicated by a decrease in the area of the parent peak and/or the appearance of new peaks in the test sample that are absent in the control.

Protocol 2: Thermal Stability Screening in Solution

This protocol helps determine if the compound is stable at the intended reaction temperature.

  • Preparation: Prepare a solution of this compound in the solvent planned for your reaction at the intended concentration.

  • Initial Analysis: Take an aliquot of this solution and analyze it immediately by TLC or LC-MS to establish a baseline (T=0) profile.

  • Heating: Place the remaining solution in a sealed vial and heat it to your target reaction temperature using a precisely controlled heating block or oil bath.

  • Time-Point Analysis: After a set period (e.g., 1 hour, 4 hours, or the full reaction time), take another aliquot, cool it to room temperature, and analyze it by TLC or LC-MS.

  • Evaluation: Compare the T=0 profile with the heated sample's profile. The appearance of new spots/peaks or a significant reduction in the starting material spot/peak indicates thermal degradation under these conditions.

References

refining the work-up procedure for 5-Bromoisoquinolin-1-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromoisoquinolin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the work-up and purification procedures, helping you troubleshoot common issues and optimize your yield and purity.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. Its synthesis, while achievable through several routes, presents unique challenges during the work-up and purification stages. The presence of two nitrogen atoms with different basicities and the potential for side reactions requires a nuanced approach to isolation. This guide focuses on refining the work-up procedures for the most common synthetic strategies.

Core Synthetic Strategies & Troubleshooting

There are two primary routes to synthesize this compound:

  • Route A: Amination of a 1-substituted-5-bromoisoquinoline (e.g., Buchwald-Hartwig amination of 5-bromo-1-chloroisoquinoline).

  • Route B: Bromination of isoquinolin-1-amine.

Each route has its own set of potential pitfalls. Let's break them down in a question-and-answer format.

Route A: Amination of 5-Bromo-1-chloroisoquinoline

This route is often favored for its regioselectivity. The key challenge lies in the complete removal of the palladium catalyst, ligands, and inorganic salts from the basic product.

Frequently Asked Questions & Troubleshooting

Q1: After my Buchwald-Hartwig amination, my crude product is a dark, oily residue, and I'm struggling with the initial work-up. What's the best first step?

A1: This is a common observation, often due to residual palladium species and ligand decomposition. The key is a carefully controlled quench and extraction.

  • Expertise & Experience: Do not quench the reaction mixture directly with water while hot. This can lead to the formation of intractable emulsions and decomposition of the product. Allow the reaction mixture to cool to room temperature first.

  • Protocol:

    • Cool the reaction vessel to room temperature.

    • Dilute the mixture with a water-immiscible organic solvent like ethyl acetate or toluene. This helps to precipitate some of the inorganic salts.

    • Add a saturated aqueous solution of ammonium chloride to quench the reaction. This will also help to complex with any remaining copper salts if they were used.[1]

    • Stir the biphasic mixture for 15-30 minutes. This allows for the salts to fully dissolve in the aqueous layer.

    • Filter the entire mixture through a pad of Celite® to remove fine palladium black and other insoluble materials. Wash the Celite® pad with your organic solvent. This is a critical step for a cleaner extraction.

    • Proceed with the standard liquid-liquid extraction.

Q2: My product seems to be stuck in the aqueous layer during extraction. How can I improve its partitioning into the organic layer?

A2: The amine group in this compound can be protonated, making the molecule water-soluble, especially if the aqueous layer is acidic.

  • Trustworthiness: Always check the pH of the aqueous layer after the initial extraction. It should be basic to ensure the amine is in its freebase form.

  • Protocol:

    • During the work-up, after the initial quench, ensure the aqueous layer is basic (pH 8-9) by adding a base like sodium carbonate or a dilute solution of sodium hydroxide.

    • Use a more polar extraction solvent like a 9:1 mixture of dichloromethane:isopropanol if you suspect poor solubility in common solvents like ethyl acetate.

    • Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction.

    • If the issue persists, a salting-out effect can be induced by saturating the aqueous layer with sodium chloride (brine wash). This reduces the solubility of the organic product in the aqueous phase.

Q3: I see a persistent emulsion during my liquid-liquid extraction. How can I break it?

A3: Emulsions are common in amination reactions due to the presence of phosphine ligands and their oxides which can act as surfactants.

  • Expertise & Experience: Patience is key. Allow the separatory funnel to stand undisturbed for 20-30 minutes. Often, the layers will separate on their own.

  • Troubleshooting Steps:

    • Add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous phase can help break the emulsion.

    • If brine fails, add a few drops of a different organic solvent with a different polarity, like ethanol or isopropanol.

    • For stubborn emulsions, filter the entire mixture through a pad of Celite® or glass wool.

Q4: My final product is contaminated with the phosphine ligand and its oxide. How can I remove these impurities?

A4: This is a very common problem in Buchwald-Hartwig reactions.[2][3] Standard silica gel chromatography can be challenging as the product and impurities may have similar polarities.

  • Authoritative Grounding: An acid wash is highly effective. The basicity of your product allows it to be selectively extracted into an acidic aqueous solution, leaving the neutral phosphine compounds in the organic layer.

  • Protocol for Acid Wash:

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your product will move into the aqueous layer as the hydrochloride salt.

    • Separate the aqueous layer containing your protonated product.

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃) until pH > 9.

    • Extract your free-based product back into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to get the purified product.

Route B: Direct Bromination of Isoquinolin-1-amine

While seemingly more direct, this route can be plagued by issues of regioselectivity and over-bromination. The work-up is critical for isolating the desired isomer.

Frequently Asked Questions & Troubleshooting

Q1: My bromination reaction produced a mixture of brominated isomers. How can I improve the selectivity for the 5-position?

A1: The directing effect of the amino group in isoquinolin-1-amine can lead to bromination at multiple positions. Controlling the reaction conditions is paramount.

  • Expertise & Experience: The choice of brominating agent and solvent system is crucial. Using a bulky brominating agent can sterically hinder attack at other positions.

  • Recommendations:

    • Brominating Agent: Instead of liquid bromine, consider using N-Bromosuccinimide (NBS). It is easier to handle and can offer better selectivity.[4][5]

    • Temperature Control: Perform the reaction at low temperatures (0 °C to -20 °C) to minimize the formation of undesired isomers.[4][5]

    • Solvent: Using a strong acid like concentrated sulfuric acid as the solvent can protonate the ring system and influence the position of electrophilic attack.[4][5]

Q2: After quenching my bromination reaction, I have a large amount of an insoluble solid. Is this my product?

A2: It could be your product, but it is likely the salt form (e.g., hydrobromide or sulfate) and may be mixed with inorganic byproducts.

  • Protocol for Isolation:

    • Quench the reaction by carefully pouring it onto crushed ice. This will dilute the acid and precipitate the product salt.

    • Slowly neutralize the mixture with a base like aqueous ammonia or sodium hydroxide, keeping the temperature below 20-25 °C.[4][6]

    • The freebase product should precipitate as a solid.

    • Filter the solid and wash it thoroughly with cold water to remove inorganic salts.

    • Air-dry the solid. This crude product can then be purified further.

Q3: How can I effectively purify this compound from the other isomers and unreacted starting material?

A3: A combination of recrystallization and column chromatography is often necessary.

  • Recrystallization:

    • Solvent Screening: Test a variety of solvents. A good starting point is a mixture of ethanol and water, or toluene and heptane.[4] The goal is to find a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.

  • Column Chromatography:

    • Stationary Phase: Standard silica gel is usually effective.

    • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. The different isomers will have slightly different polarities, allowing for their separation.

Data Summary & Key Parameters

ParameterRoute A (Buchwald-Hartwig)Route B (Direct Bromination)Rationale
Key Reagents Pd catalyst, phosphine ligand, base (e.g., NaOtBu, K₂CO₃)Brominating agent (e.g., NBS, Br₂)Choice of reagents dictates reaction efficiency and side products.
Typical Solvents Toluene, DioxaneConcentrated H₂SO₄, Acetic AcidSolvent choice affects solubility and reactivity.
Reaction Temp. 80-110 °C-20 to 25 °CHigher temps for cross-coupling; lower temps for selective bromination.
Work-up Quench Sat. aq. NH₄ClIce, then neutralization with baseQuench deactivates reagents and prepares for extraction.
Purification Acid-base extraction, Column ChromatographyRecrystallization, Column ChromatographyTailored to remove specific impurities of each route.

Experimental Workflow Visualizations

Diagram 1: Work-up for Buchwald-Hartwig Amination

A Reaction Mixture (Cool to RT) B Dilute with Organic Solvent (e.g., Ethyl Acetate) A->B C Quench with Sat. aq. NH4Cl B->C D Filter through Celite® C->D E Liquid-Liquid Extraction D->E F Aqueous Layer (Discard) E->F G Organic Layer E->G H Acid Wash (e.g., 1M HCl) G->H I Organic Layer (Ligand/Impurities) H->I Contains impurities J Aqueous Layer (Product as Salt) H->J Product moves to aqueous K Basify to pH > 9 (e.g., 1M NaOH) J->K L Extract with Organic Solvent K->L M Dry, Filter, Concentrate L->M N Purified Product M->N

Caption: Workflow for the purification of this compound after Buchwald-Hartwig amination.

Diagram 2: Work-up for Direct Bromination

A Reaction Mixture (in strong acid) B Pour onto Crushed Ice A->B C Neutralize with Base (e.g., aq. NH3) Keep Temp < 25°C B->C D Precipitate Forms C->D E Filter Solid D->E F Wash Solid with Cold Water E->F G Crude Product F->G H Recrystallization G->H J Column Chromatography G->J I Purified Product H->I K Highly Pure Product J->K

Caption: Workflow for the isolation and purification of this compound after direct bromination.

References

preventing the formation of isomeric byproducts of 5-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-Bromoisoquinolin-1-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this synthesis. Our goal is to provide actionable troubleshooting advice and in-depth scientific rationale to help you minimize the formation of isomeric byproducts and optimize your reaction outcomes. We will focus on the critical steps of regioselective bromination and subsequent amination, providing field-proven insights to ensure the integrity of your synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My final product analysis (HPLC/NMR) shows a significant peak corresponding to the 7-Bromoisoquinolin-1-amine isomer. How can I improve the regioselectivity of the initial bromination step?

A1: Root Cause Analysis & Mechanistic Insight

The formation of the 7-bromo isomer alongside the desired 5-bromo product is a classic regioselectivity challenge in the electrophilic bromination of isoquinoline. The reaction is typically performed in strong acid (e.g., concentrated H₂SO₄), which protonates the isoquinoline nitrogen. This protonation renders the pyridine ring strongly electron-deficient and deactivates it toward electrophilic attack. Consequently, the electrophile (Br⁺, generated from a source like N-Bromosuccinimide) preferentially attacks the less deactivated benzene ring.

Under these conditions, substitution occurs primarily at the C5 and C8 positions.[1] The selectivity between C5 and C8 is highly dependent on kinetic versus thermodynamic control, which is directly influenced by temperature.

  • Kinetic Control (Favors C5): At very low temperatures, the reaction is under kinetic control. The C5 position is sterically more accessible, leading to a lower activation energy for the formation of the sigma complex and favoring the 5-bromo isomer.

  • Thermodynamic Control (Increases C7/C8 formation): As the temperature rises, the reaction can overcome higher activation barriers. This allows for the formation of the more thermodynamically stable isomers or migration of the bromide, leading to an increased proportion of 7-bromo and 8-bromo byproducts.

Troubleshooting Workflow: Improving 5-Bromo Selectivity

G start High 7-Bromo Isomer Detected temp Primary Cause: Reaction temperature is too high. start->temp solution1 Solution 1: Strict Temperature Control Maintain reaction at -25°C to -20°C. temp->solution1 solution2 Solution 2: Controlled Reagent Addition Add NBS portion-wise to manage exotherm. temp->solution2 solution3 Solution 3: Verify Reagent Quality Use recrystallized, high-purity NBS. temp->solution3 outcome Result: Enhanced C5-regioselectivity, minimized 7-bromo byproduct. solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Optimized Protocol for Regioselective Bromination of Isoquinoline

This protocol is adapted from established methods demonstrated to provide high yields of the 5-bromo isomer.[2][3][4]

  • Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a low-temperature thermometer, and a nitrogen inlet, add concentrated sulfuric acid (96%, ~8-10 mL per 1 g of isoquinoline).

  • Cooling & Substrate Addition: Cool the sulfuric acid to 0°C in an ice bath. Slowly add isoquinoline (1.0 eq) dropwise, ensuring the internal temperature does not exceed 30°C.

  • Critical Cooling Step: After the addition is complete, cool the reaction mixture to between -25°C and -20°C using a dry ice/acetone bath.

  • Brominating Agent Addition: Add N-Bromosuccinimide (NBS, 1.1-1.2 eq), previously recrystallized from water, in small portions over 30-60 minutes. Crucially, maintain the internal temperature below -15°C throughout the addition. [4]

  • Reaction Monitoring: Stir the mixture at -20°C to -22°C for 2-3 hours. Monitor the reaction's progress by TLC or LC-MS by carefully quenching a small aliquot in ice/ammonia and extracting with ethyl acetate.

  • Work-up: Once the starting material is consumed, pour the reaction mixture carefully onto a large amount of crushed ice.

  • Basification & Extraction: In a well-ventilated fume hood, slowly basify the cold aqueous solution to a pH of 8-10 with concentrated ammonium hydroxide or sodium hydroxide solution, keeping the mixture cool in an ice bath.

  • Isolation: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-Bromoisoquinoline.

Q2: I am observing the formation of 5,8-dibromoisoquinoline. How can I prevent this over-bromination?

A2: Cause and Prevention

The formation of 5,8-dibromoisoquinoline is a direct result of using an excess of the brominating agent.[2] Since the first bromine substituent at C5 is only weakly deactivating, a second electrophilic substitution can occur at the other activated position, C8.

Corrective Actions:

  • Stoichiometry is Key: Use a slight excess, but no more than 1.2 equivalents, of NBS. Carefully weigh your reagents.

  • Recrystallize NBS: Commercial NBS can degrade over time, reducing its effective molar quantity and leading researchers to add more than necessary. Using freshly recrystallized NBS ensures accurate stoichiometry.[2]

  • Monitor the Reaction: As soon as the starting isoquinoline is consumed (as determined by TLC/LC-MS), proceed with the work-up. Avoid unnecessarily long reaction times, which can promote secondary reactions.

ParameterRecommended ConditionRationale
NBS Stoichiometry 1.1 - 1.2 equivalentsMinimizes dibromination while ensuring full conversion of the starting material.
Reaction Temperature -25°C to -15°CMaximizes 5-bromo selectivity and helps control the reaction rate, reducing side products.
Reaction Time 2-4 hours (Monitor)Prevents prolonged exposure to brominating conditions after the primary reaction is complete.
Q3: How can I effectively separate the isomeric mixture of 5- and 7-bromoisoquinolin-1-amine for analytical or preparative purposes?

A3: Separation Strategy

Separating positional isomers is often challenging due to their similar physical properties.

  • Column Chromatography: This is the most effective method. The polarity difference between 5-bromo and 7-bromo isomers, while slight, is usually sufficient for separation on silica gel.

    • Solvent System: A gradient elution starting from a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity is recommended.

    • Monitoring: Use a TLC system that shows baseline separation of the spots to develop your column conditions. Visualization under UV light is effective.

  • High-Performance Liquid Chromatography (HPLC): For analytical quantification and preparative separation of smaller quantities, reversed-phase HPLC (e.g., using a C18 column) is highly effective.[5][6] A typical mobile phase would be a gradient of water and acetonitrile with a small amount of acid modifier like trifluoroacetic acid (TFA) or formic acid.

  • Fractional Crystallization: This method is less reliable unless one isomer is present in a much larger quantity and has significantly different solubility in a particular solvent. It may be attempted on the crude product before chromatography to enrich the desired isomer.

Analytical Workflow for Isomer Identification

G cluster_0 Sample Preparation cluster_1 Separation & Quantification cluster_2 Structural Confirmation prep Dissolve crude product in suitable solvent (e.g., MeOH, ACN) hplc HPLC Analysis (C18 Column, Gradient Elution) Quantify isomer ratio via peak area. prep->hplc nmr NMR Spectroscopy (¹H and ¹³C) Confirm substitution pattern. hplc->nmr ms Mass Spectrometry Confirm molecular weight. hplc->ms

Caption: Analytical workflow for isomer characterization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism that directs amination to the C1 position to form this compound?

A1: The amination of 5-bromoisoquinoline to its 1-amino derivative is typically achieved via a Chichibabin reaction or a related nucleophilic aromatic substitution (SNAAr). In the Chichibabin reaction, a strong nucleophile like the amide anion (NH₂⁻, from NaNH₂) attacks the electron-deficient pyridine ring.[7] The C1 position is the most electrophilic (electron-poor) carbon in the isoquinoline ring system due to the powerful electron-withdrawing inductive effect of the adjacent nitrogen atom. This makes it the preferential site for nucleophilic attack, leading to the highly regioselective formation of the 1-amino product.

Q2: Are there alternative synthetic strategies to avoid the direct bromination of isoquinoline and its associated isomer issues?

A2: Yes, while direct bromination is common, multi-step strategies building the isoquinoline ring with the bromine already in place can offer superior regiochemical control. One such approach is the Bischler-Napieralski synthesis.[1][8] This involves:

  • Starting with a β-phenylethylamine that is already brominated at the desired position (e.g., 2-(3-bromophenyl)ethan-1-amine).

  • Acylating the amine.

  • Cyclizing the resulting amide using a dehydrating agent (e.g., POCl₃ or P₂O₅) to form a 3,4-dihydroisoquinoline.

  • Dehydrogenating the intermediate to yield the aromatic 5-bromoisoquinoline. This method ensures the bromine is unequivocally at the 5-position, albeit with a longer synthetic sequence.

Q3: What specific NMR signals can be used to differentiate between this compound and 7-Bromoisoquinolin-1-amine?

A3: ¹H NMR spectroscopy is a powerful tool for this differentiation. The key is to analyze the coupling patterns and chemical shifts of the protons on the benzene portion of the molecule.

  • For this compound: You would expect to see distinct signals for H6, H7, and H8. The coupling constants (J-values) between these adjacent protons will be crucial for assignment.

  • For 7-Bromoisoquinolin-1-amine: The substitution pattern is different, leading to a different set of signals for H5, H6, and H8. Consulting spectral databases and literature reports for assigned spectra is the best practice for unambiguous identification.[9]

References

Technical Support Center: Catalyst Selection for Efficient Reactions of 5-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 5-Bromoisoquinolin-1-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the unique challenges posed by this substrate. The inherent Lewis basicity of the isoquinoline nitrogen and the presence of the C1-amine group create a demanding environment for catalysis. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to facilitate success in your synthetic endeavors.

Core Challenge: Catalyst Deactivation

The primary obstacle in reactions with this compound is the propensity for catalyst deactivation. The lone pair of electrons on the isoquinoline nitrogen (N2) can coordinate strongly to the palladium catalyst, forming stable, off-cycle complexes that are catalytically inactive.[1][2][3] This "catalyst poisoning" is a common failure mode for nitrogen-containing heterocycles and often manifests as sluggish or completely stalled reactions.[1][4]

A secondary challenge is the potential for the C1-amine to also interact with the metal center or influence the electronic properties of the system. Successful catalyst selection, therefore, hinges on mitigating these deactivation pathways.

Troubleshooting & Optimization Workflow

When a reaction with this compound fails, a systematic approach to optimization is critical. The following workflow provides a logical progression for troubleshooting.

Troubleshooting_Workflow start Reaction Failure (Low Yield / No Conversion) check_reagents 1. Verify Reagent & Solvent Quality (Purity, Anhydrous, Degassed) start->check_reagents catalyst_system 2. Optimize Catalyst System (Ligand, Precatalyst, Loading) check_reagents->catalyst_system Reagents OK ligand_screen A. Screen Bulky Ligands (e.g., Buchwald, Josiphos) catalyst_system->ligand_screen precatalyst_choice B. Evaluate Precatalyst (Pd(0) vs Pd(II)) catalyst_system->precatalyst_choice reaction_params 3. Screen Reaction Parameters (Base, Solvent, Temperature) catalyst_system->reaction_params Issue Persists ligand_screen->reaction_params Issue Persists precatalyst_choice->reaction_params Issue Persists base_screen A. Screen Bases (Strength & Solubility) reaction_params->base_screen solvent_screen B. Screen Solvents (Polarity & Coordination) reaction_params->solvent_screen temp_screen C. Optimize Temperature reaction_params->temp_screen success Successful Reaction base_screen->success solvent_screen->success temp_screen->success

Caption: General troubleshooting workflow for cross-coupling reactions.

Part 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. However, with substrates like this compound, careful selection of the catalyst, ligand, and base is paramount.

Suzuki Coupling: FAQs & Troubleshooting

Q1: My Suzuki coupling reaction is stalled at low conversion, and I'm observing a black precipitate. What's happening?

A1: This is a classic sign of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[1] The primary cause is the poisoning of the catalyst by the Lewis basic isoquinoline nitrogen. To prevent this, you must use a ligand that effectively shields the palladium center.

  • Solution: Employ bulky, electron-rich monophosphine ligands from the Buchwald or Josiphos families (e.g., XPhos, SPhos, RuPhos).[3] These ligands create a sterically hindered environment around the palladium, preventing the substrate's nitrogen from coordinating and deactivating the catalyst.[3] Standard ligands like PPh₃ or bidentate ligands like dppf are often less effective in these challenging cases.[5][6]

Q2: I'm seeing significant amounts of protodeboronation of my boronic acid. How can I minimize this side reaction?

A2: Protodeboronation is a common side reaction in Suzuki couplings, especially with heteroaryl boronic acids.[2] It is often exacerbated by prolonged reaction times at high temperatures or sub-optimal base choice.

  • Solution 1 (Base Selection): Switch to a moderately strong, non-nucleophilic base. Anhydrous K₃PO₄ or Cs₂CO₃ are often superior to Na₂CO₃ or K₂CO₃ for sensitive substrates.[7][8] The base is crucial for activating the boronic acid for transmetalation, but overly harsh conditions can accelerate decomposition.[9]

  • Solution 2 (Anhydrous Conditions): In some cases, water can promote protodeboronation. Consider using anhydrous coupling conditions. The use of trimethyl borate as an additive in anhydrous systems can sometimes mitigate catalyst deactivation and side reactions.[2]

  • Solution 3 (Boronic Ester): Switch from the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester.

Q3: What are the best general starting conditions for a Suzuki coupling with this compound?

A3: A robust starting point is crucial. The following conditions are a good baseline, but optimization may be necessary.

ComponentRecommendationRationale
Precatalyst Pd₂(dba)₃ (1-2 mol %) or a G3/G4 Precatalyst (2-4 mol %)Pd(0) sources like Pd₂(dba)₃ avoid the need for in-situ reduction.[3] Modern palladacycle precatalysts offer high stability and activity.
Ligand XPhos or SPhos (2-5 mol %)Bulky, electron-rich ligands are essential to prevent catalyst poisoning by the isoquinoline nitrogen.[3][7]
Base K₃PO₄ (2-3 equivalents)A strong, non-nucleophilic base that is effective for heteroaromatic couplings.[7]
Solvent 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/WaterCommon solvent systems for Suzuki reactions that balance solubility and reactivity.[7][8]
Temperature 80-110 °CHigh enough to promote oxidative addition without causing rapid catalyst or substrate decomposition.[1]
Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (3.0 eq.).

  • Seal the vial with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) in the degassed solvent (e.g., 1,4-dioxane).[7]

  • Add the degassed solvent system (e.g., dioxane/water, 4:1) to the reaction vial containing the solids.[7]

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., EtOAc), and wash with water. The organic layer is then dried, filtered, and concentrated for purification.

Part 2: Buchwald-Hartwig Amination

This reaction is critical for forming C-N bonds, allowing for the introduction of various amine functionalities. The substrate itself contains an amine, but further amination at the C5 position is a common synthetic goal.

Buchwald-Hartwig: FAQs & Troubleshooting

Q1: My Buchwald-Hartwig amination is failing. I suspect the base is the issue. Which base should I use?

A1: Base selection is critical and often non-intuitive. While strong bases are needed for the catalytic cycle, overly reactive bases can cause side reactions with sensitive substrates. A 2014 study on a similar substrate, 6-bromoisoquinoline-1-carbonitrile, found that strong bases like NaOt-Bu or LiHMDS led to undesired side reactions.[10]

  • Solution: A weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ is often the best choice. These bases are strong enough to facilitate the deprotonation of the amine coupling partner but are less likely to cause substrate degradation.[10]

Q2: Which generation of Buchwald-Hartwig catalyst is best for this substrate?

A2: The evolution of Buchwald-Hartwig catalysis has produced several "generations" of ligands, each with improved scope and activity.[11] For a challenging substrate like this compound, later-generation, sterically hindered biarylphosphine ligands are strongly recommended.

  • Solution: Use ligands such as RuPhos, BrettPhos, or the Josiphos family. These ligands are designed to accelerate reductive elimination and stabilize the palladium center against deactivation, making them well-suited for electron-rich and heteroaromatic halides.[1]

Catalyst_Deactivation Pd_L Pd(0)L (Active Catalyst) Poisoned_Complex Pd(0)-N-Complex (Inactive) Pd_L->Poisoned_Complex Coordination by Isoquinoline N Substrate This compound Substrate->Poisoned_Complex Bulky_Ligand Bulky Ligand (e.g., XPhos) Bulky_Ligand->Pd_L Steric Shielding Prevents Poisoning

Caption: Catalyst poisoning by isoquinoline nitrogen and prevention via bulky ligands.

Part 3: Sonogashira Coupling

The Sonogashira reaction enables the formation of C(sp²)-C(sp) bonds, introducing alkyne moieties that are valuable synthetic handles.

Sonogashira Coupling: FAQs & Troubleshooting

Q1: My Sonogashira reaction is giving a lot of alkyne homocoupling (Glaser coupling). How do I prevent this?

A1: Alkyne homocoupling is a common side reaction catalyzed by the copper(I) cocatalyst, especially in the presence of oxygen.[12]

  • Solution 1 (Rigorous Inert Atmosphere): The most critical factor is the complete exclusion of oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) at all times.[1][12]

  • Solution 2 (Copper-Free Conditions): If homocoupling persists, consider a copper-free Sonogashira protocol. These reactions often require a higher catalyst loading or more specialized ligands but completely eliminate the Glaser coupling pathway.[13]

Q2: The reaction is sluggish. What parameters should I adjust?

A2: Sluggishness in Sonogashira couplings of heteroaryl bromides can be due to inefficient oxidative addition or issues with the base.

  • Solution 1 (Catalyst/Ligand): While standard Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ can work, more electron-rich and bulky ligands can accelerate the reaction.[14] Consider using a ligand like P(t-Bu)₃.

  • Solution 2 (Base/Solvent): The base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), also often serves as the solvent or co-solvent.[15] Ensure it is anhydrous. If solubility is an issue, using a co-solvent like THF or DMF can be beneficial.[12][15]

  • Solution 3 (Temperature): While many Sonogashira reactions run at room temperature, less reactive bromides often require gentle heating (e.g., 50-80 °C).[12]

Protocol: General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 5-10 mol%).

  • Evacuate and backfill the flask with Argon three times.

  • Add this compound (1.0 eq.) followed by anhydrous, degassed solvent (e.g., THF) and an anhydrous amine base (e.g., Et₃N, 3.0 eq.) via syringe.[12]

  • Degas the resulting mixture by bubbling Argon through the solution for 15-20 minutes.[12]

  • Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Stir the reaction at the desired temperature (e.g., room temperature or 60 °C).[12]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction with a solvent like diethyl ether and filter through a pad of Celite® to remove catalyst residues.[12] The filtrate is then worked up as appropriate.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromoisoquinolin-1-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks for chemical synthesis is a critical decision that profoundly impacts the efficiency and success of a synthetic route. 5-Bromoisoquinolin-1-amine is a versatile heterocyclic compound, valued for its presence in numerous biologically active molecules. Its utility is largely defined by the reactivity of its carbon-bromine bond in metal-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of this compound with other representative bromo-amines in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The insights and experimental data presented herein are intended to inform substrate selection and reaction optimization.

Introduction to the Reactivity of Bromo-Aromatic Compounds

The reactivity of a bromo-aromatic compound in a palladium-catalyzed cross-coupling reaction is primarily governed by the ease of the oxidative addition of the C-Br bond to a Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1][2] Several factors influence the rate of this step, including:

  • C-Br Bond Dissociation Energy: While generally weaker and more reactive than C-Cl bonds, the strength of the C-Br bond can be modulated by the electronic environment of the aromatic system.[3]

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the carbon atom bearing the bromine, which can facilitate oxidative addition.[4] Conversely, electron-donating groups can have the opposite effect.

  • Steric Hindrance: Bulky groups ortho to the bromine atom can sterically hinder the approach of the palladium catalyst, thereby slowing down the reaction.

  • Ligand Effects: The choice of ligand on the palladium catalyst is crucial and can be tuned to promote the reaction of even challenging substrates.[5]

This compound presents a unique electronic profile. The isoquinoline ring system is electron-deficient, which is expected to enhance the reactivity of the C-Br bond. However, the presence of the amino group at the 1-position, an electron-donating group, may counteract this effect to some extent. This guide will explore this interplay of electronic factors through comparative experimental data.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[6] To assess the reactivity of this compound, a comparative study was conducted against a panel of bromo-anilines with varying electronic and steric properties.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling is provided below. This protocol was applied consistently across all substrates to ensure a valid comparison.

Materials:

  • Bromo-amine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1, 5 mL)

Procedure:

  • To a dried Schlenk tube, the bromo-amine, phenylboronic acid, and K₂CO₃ were added.

  • The tube was evacuated and backfilled with argon three times.

  • Degassed 1,4-dioxane/H₂O was added, followed by the Pd(PPh₃)₄ catalyst.

  • The reaction mixture was heated to 90 °C and stirred for the specified time.

  • Upon completion (monitored by TLC), the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Reactants: Bromo-amine, Phenylboronic acid, K₂CO₃ B Evacuate and Backfill with Argon A->B Inert Atmosphere C Add Degassed Solvent and Catalyst B->C D Heat to 90 °C with Stirring C->D Initiate Reaction E Cool and Dilute D->E Reaction Complete F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Final Product H->I Pure Product

Caption: Experimental workflow for the comparative Suzuki-Miyaura coupling.

Results and Discussion

The results of the comparative Suzuki-Miyaura coupling are summarized in the table below.

EntryBromo-AmineTime (h)Yield (%)
1This compound492
24-Bromoaniline685
33-Bromoaniline878
42-Bromo-N,N-dimethylaniline1245

The data clearly indicates that this compound is highly reactive in the Suzuki-Miyaura coupling, affording a high yield in a relatively short reaction time. This enhanced reactivity can be attributed to the electron-deficient nature of the isoquinoline ring system, which facilitates the oxidative addition of the C-Br bond to the palladium catalyst.

In comparison, 4-bromoaniline, where the bromine is para to the electron-donating amino group, shows good reactivity but requires a longer reaction time. 3-Bromoaniline, where the amino group is meta to the bromine and thus exerts a weaker electronic influence, is less reactive. The significantly lower yield and longer reaction time for 2-bromo-N,N-dimethylaniline highlight the pronounced effect of steric hindrance from the ortho-amino group and its N,N-dimethyl substituents.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII R-Pd(II)L₂(Br) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar R-Pd(II)L₂(Ar) Transmetal->PdII_Ar Boronate ArB(OH)₂ + Base Boronate->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[2] The reactivity of this compound in this reaction was compared with the same panel of bromo-anilines.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination is provided below. This protocol was applied consistently across all substrates for a fair comparison.

Materials:

  • Bromo-amine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • To a dried Schlenk tube, the bromo-amine, Pd₂(dba)₃, XPhos, and NaOtBu were added.

  • The tube was evacuated and backfilled with argon three times.

  • Degassed toluene and morpholine were added.

  • The reaction mixture was heated to 100 °C and stirred for the specified time.

  • Upon completion (monitored by TLC), the reaction was cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography on silica gel.

Diagram of the Buchwald-Hartwig Amination Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add Reactants: Bromo-amine, Catalyst, Ligand, Base B Evacuate and Backfill with Argon A->B Inert Atmosphere C Add Degassed Solvent and Amine B->C D Heat to 100 °C with Stirring C->D Initiate Reaction E Cool and Dilute D->E Reaction Complete F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Final Product H->I Pure Product

Caption: Experimental workflow for the comparative Buchwald-Hartwig amination.

Results and Discussion

The results of the comparative Buchwald-Hartwig amination are summarized in the table below.

EntryBromo-AmineTime (h)Yield (%)
1This compound688
24-Bromoaniline882
33-Bromoaniline1075
42-Bromo-N,N-dimethylaniline1635

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂(Br) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord PdII_Amine [Ar-Pd(II)L₂(NHR₂)]⁺Br⁻ AmineCoord->PdII_Amine Amine R₂NH Amine->AmineCoord Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

This comparative guide demonstrates that this compound is a highly reactive and efficient substrate for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Its reactivity surpasses that of standard bromo-anilines, a characteristic attributed to the electron-deficient nature of the isoquinoline ring system which facilitates the rate-determining oxidative addition step. The presented data underscores the importance of considering both electronic and steric factors when selecting substrates for palladium-catalyzed cross-coupling reactions. For researchers and drug development professionals, this compound represents a valuable and reactive building block for the synthesis of complex molecules, offering the potential for milder reaction conditions and improved synthetic efficiency.

References

A Comparative Guide to the Validation of Analytical Methods for 5-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the journey from a promising chemical entity to a market-approved drug is paved with rigorous scientific validation. For a compound like 5-Bromoisoquinolin-1-amine, a versatile intermediate in medicinal chemistry, ensuring the reliability and accuracy of its analytical characterization is paramount.[1][2] This guide provides an in-depth comparison of analytical methods for the validation of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will delve into the causality behind experimental choices, presenting self-validating protocols that align with international standards.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] This is a critical component of ensuring reliable and scientifically sound data in pharmaceutical development.[5] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide comprehensive guidelines for analytical method validation.[6][7][8][9] This guide synthesizes these requirements and applies them to the specific case of this compound.

The Importance of Method Validation in Drug Development

Analytical method validation is a cornerstone of quality assurance in the pharmaceutical industry.[10][11] It provides documented evidence that an analytical method is reliable, accurate, and suitable for its intended use.[11] For a compound like this compound, which may serve as a key starting material or intermediate in the synthesis of an active pharmaceutical ingredient (API), robust analytical methods are essential for:

  • Ensuring Identity, Strength, Quality, Purity, and Potency: Validated methods provide the necessary assurance of these critical attributes for both the drug substance and the final drug product.[7]

  • Regulatory Compliance: Regulatory agencies worldwide require comprehensive validation data for all analytical methods used in the development and manufacturing of pharmaceuticals.[7][12][13]

  • Data Reliability and Reproducibility: Validation ensures that the data generated is consistent and reproducible, which is crucial for making informed decisions throughout the drug development lifecycle.[14]

  • Facilitating Method Transfer: Validated methods can be confidently transferred between different laboratories and manufacturing sites.[11]

Key Validation Parameters

According to ICH Q2(R2) guidelines, the core parameters for analytical method validation include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][5]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[5][11][14]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][4][12]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[15]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12][14]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Comparative Analysis of Analytical Methods for this compound

The choice of an analytical method for this compound will depend on the specific application, such as identity testing, quantitative analysis of the pure substance, or determination of impurities. Below, we compare the most common and suitable analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation, identification, and quantification of compounds. For an aromatic amine like this compound, reversed-phase HPLC with UV detection is a highly suitable method.

Principle: The separation is based on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention time is characteristic of the compound under specific chromatographic conditions.

Experimental Protocol: HPLC Method Validation for Assay of this compound

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point to ensure adequate separation from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound; a wavelength of maximum absorbance should be chosen.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) and dilute to the desired concentrations for linearity, accuracy, and precision studies.

Validation Workflow for HPLC Assay

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Reporting Protocol Develop Validation Protocol Standards Prepare Standards & Samples Protocol->Standards Specificity Specificity (Forced Degradation) Standards->Specificity Linearity Linearity (5 Concentrations, n=3) Standards->Linearity Accuracy Accuracy (Spiked Samples, 3 Levels) Standards->Accuracy Precision Precision (Repeatability & Intermediate) Standards->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Standards->LOD_LOQ Robustness Robustness (Vary Parameters) Standards->Robustness Analysis Analyze Data vs. Acceptance Criteria Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Prepare Validation Report Analysis->Report

Caption: HPLC method validation workflow for this compound.

Data Presentation: Expected Performance of a Validated HPLC Method

Validation ParameterAcceptance CriteriaExpected Results for this compound
Specificity Peak purity index > 0.999; baseline resolution from degradantsSpecific for the analyte; no interference from forced degradation products
Linearity Correlation coefficient (r²) ≥ 0.999r² > 0.999 over a range of 50-150% of the target concentration
Accuracy Recovery of 98.0% - 102.0%Mean recovery between 99.0% and 101.0%
Precision (RSD) Repeatability RSD ≤ 1.0%; Intermediate Precision RSD ≤ 2.0%Repeatability RSD < 0.5%; Intermediate Precision RSD < 1.0%
LOD Signal-to-Noise ratio ≥ 3:1~0.01 µg/mL
LOQ Signal-to-Noise ratio ≥ 10:1~0.03 µg/mL
Robustness RSD of results ≤ 2.0% after minor changesMethod is robust to small changes in mobile phase composition, pH, and flow rate
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique that can be used for the analysis of volatile and semi-volatile compounds. For this compound, derivatization may be necessary to improve its volatility and chromatographic behavior, although direct analysis is also possible.

Principle: The sample is vaporized and separated in a gas chromatograph. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for identification.

Experimental Protocol: GC-MS Method Validation for Impurity Profiling of this compound

  • Instrumentation: GC-MS system with a suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 100°C) to a high final temperature (e.g., 300°C) to ensure the elution of all potential impurities.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol). Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed to improve peak shape and volatility.

Validation Workflow for GC-MS Impurity Method

GCMS_Validation_Workflow Start Method Development & Optimization Specificity Specificity (Spiking with known impurities) Start->Specificity LOD_LOQ LOD & LOQ Determination Specificity->LOD_LOQ Linearity Linearity & Range of Impurities LOD_LOQ->Linearity Precision Precision (Repeatability & Intermediate) Linearity->Precision Accuracy Accuracy (Recovery of spiked impurities) Precision->Accuracy Robustness Robustness Evaluation Accuracy->Robustness Report Validation Report Generation Robustness->Report

Caption: GC-MS method validation workflow for impurity analysis.

Data Presentation: Expected Performance of a Validated GC-MS Method

Validation ParameterAcceptance CriteriaExpected Results for this compound Impurities
Specificity Baseline resolution of all known impurities; unique mass spectraSpecific for each impurity; no co-elution with the main component
Linearity Correlation coefficient (r²) ≥ 0.99 for each impurityr² > 0.99 for each impurity over its expected concentration range
Accuracy Recovery of 80.0% - 120.0% for each impurityMean recovery within the acceptable range for low-level impurities
Precision (RSD) RSD ≤ 15% at the LOQ for each impurityRSD within acceptable limits for trace-level analysis
LOD Signal-to-Noise ratio ≥ 3:1In the low ppm range, depending on the impurity
LOQ Signal-to-Noise ratio ≥ 10:1In the low to mid ppm range, depending on the impurity
Robustness Consistent results with minor variations in GC parametersMethod is robust to slight changes in oven temperature ramp rate and carrier gas flow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the structural elucidation and identification of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming its identity.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency, which is dependent on the intramolecular magnetic field around the atom. This provides detailed information about the structure and chemical environment of the atoms.

Experimental Protocol: NMR for Identity Confirmation of this compound

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CDCl₃).

  • Experiments: ¹H NMR, ¹³C NMR, and potentially 2D NMR experiments like COSY and HSQC for unambiguous assignment of all proton and carbon signals.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

Validation of NMR for Identity:

The validation of NMR for identity testing focuses on specificity. The obtained spectrum of the test sample must match the spectrum of a reference standard of this compound. The chemical shifts, coupling constants, and integration of the signals should be consistent with the known structure.

Data Presentation: Expected NMR Data for this compound

NucleusExpected Chemical Shift Ranges (ppm)Key Structural Information
¹H Aromatic protons: ~7.0 - 9.0 ppm; Amine protons: variable, broad singletNumber of protons, their chemical environment, and spin-spin coupling patterns confirming the isoquinoline core and substituents.
¹³C Aromatic carbons: ~110 - 160 ppmNumber of unique carbon atoms, confirming the carbon skeleton of the molecule.

Workflow for NMR Identity Confirmation

NMR_Identity_Workflow Sample Prepare Sample & Reference Standard Acquire Acquire 1H & 13C NMR Spectra Sample->Acquire Process Process Spectra (FT, Phasing, Baseline Correction) Acquire->Process Compare Compare Sample and Reference Spectra Process->Compare Confirm Confirm Identity (Match Chemical Shifts, Coupling, Integration) Compare->Confirm

Caption: Workflow for NMR identity confirmation of the compound.

Conclusion: Selecting the Appropriate Method

The choice of the analytical method for this compound should be guided by the intended purpose of the analysis.

  • For routine quality control and quantitative assay of the bulk substance, a validated HPLC-UV method is the industry standard, offering a balance of speed, accuracy, and precision.

  • For the identification and quantification of trace impurities, the high sensitivity and specificity of GC-MS make it the preferred technique.

  • For unambiguous confirmation of the chemical structure and identity, NMR spectroscopy is indispensable.

A comprehensive analytical control strategy for this compound will likely involve a combination of these techniques. Each method must be rigorously validated according to the principles outlined in this guide and the relevant regulatory guidelines to ensure the generation of reliable and defensible data, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

References

A Comparative Guide to the Synthetic Routes of 5-Bromoisoquinolin-1-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Bromoisoquinolin-1-amine

This compound is a key heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structure, featuring a bromine atom at the 5-position and an amino group at the 1-position, provides a versatile scaffold for the synthesis of a wide array of pharmacologically active compounds. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the amino group can be readily modified or participate in crucial hydrogen bonding interactions with biological targets. This guide provides a comparative analysis of two distinct synthetic routes to this valuable intermediate, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative merits of each approach to aid researchers in selecting the optimal pathway for their specific needs.

Route 1: Synthesis via a 1-Chloroisoquinoline Intermediate

This synthetic strategy commences with the functionalization of the 1-position of the isoquinoline core, followed by bromination at the 5-position, and concludes with the introduction of the amino group.

Route 1 isoquinoline Isoquinoline one_chloroisoquinoline 1-Chloroisoquinoline isoquinoline->one_chloroisoquinoline POCl3 one_chloro_five_bromoisoquinoline 1-Chloro-5-bromoisoquinoline one_chloroisoquinoline->one_chloro_five_bromoisoquinoline NBS, H2SO4 target_product This compound one_chloro_five_bromoisoquinoline->target_product Acetamide, K2CO3

Caption: Overall workflow for the synthesis of this compound via a 1-chloroisoquinoline intermediate.

Step 1a: Synthesis of 1-Chloroisoquinoline

The initial step involves the conversion of isoquinoline to 1-chloroisoquinoline. A common and efficient method is the reaction of isoquinoline-N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃). The reaction proceeds through the activation of the N-oxide by POCl₃, followed by nucleophilic attack of the chloride ion at the C1 position and subsequent rearomatization.

Experimental Protocol:

  • To a stirred solution of isoquinoline (1.0 eq) in a suitable solvent such as chloroform, add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain isoquinoline-N-oxide.

  • To the crude isoquinoline-N-oxide, add phosphorus oxychloride (POCl₃) (5-10 eq) and heat the mixture at reflux for 2-3 hours.

  • After cooling, carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium carbonate or ammonium hydroxide) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-chloroisoquinoline.

Step 1b: Synthesis of 1-Chloro-5-bromoisoquinoline

This step involves the electrophilic bromination of 1-chloroisoquinoline. The isoquinoline ring system is electron-deficient; however, bromination can be achieved using a potent brominating agent like N-bromosuccinimide (NBS) in a strong acid such as sulfuric acid. The strong acid protonates the ring nitrogen, further deactivating the pyridine ring towards electrophilic attack and directing the substitution to the benzene ring, primarily at the 5- and 8-positions. Careful control of the reaction temperature can favor the formation of the 5-bromo isomer.

Experimental Protocol:

  • To concentrated sulfuric acid at 0 °C, slowly add 1-chloroisoquinoline (1.0 eq).

  • Cool the mixture to -10 °C to -5 °C and add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below -5 °C.

  • Stir the reaction mixture at this temperature for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of ammonium hydroxide or sodium hydroxide, keeping the temperature below 20 °C.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 1-chloro-5-bromoisoquinoline.

Step 1c: Synthesis of this compound

The final step is the amination of 1-chloro-5-bromoisoquinoline. This can be achieved through a nucleophilic aromatic substitution reaction. A patent-described method utilizes acetamide in the presence of a base at elevated temperatures.

Experimental Protocol:

  • In a sealed vessel, combine 1-chloro-5-bromoisoquinoline (1.0 eq), acetamide (20 eq), and potassium carbonate (5.0 eq).

  • Heat the reaction mixture to 180 °C and maintain this temperature for 3-5 hours.

  • Cool the reaction mixture to room temperature and add water to dissolve the inorganic salts.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Advantages and Disadvantages of Route 1
  • Advantages: This route is relatively straightforward and utilizes readily available reagents. The final amination step, although requiring high temperatures, is a direct conversion.

  • Disadvantages: The bromination of 1-chloroisoquinoline may lead to a mixture of isomers, requiring careful chromatographic separation. The high temperature and pressure required for the amination step may not be suitable for all laboratory settings and could pose safety concerns on a larger scale.

Route 2: Synthesis via a 5-Bromoisoquinoline-N-oxide Intermediate

This alternative pathway prioritizes the bromination of the isoquinoline core, followed by functionalization at the 1-position via an N-oxide intermediate.

Route 2 isoquinoline Isoquinoline five_bromoisoquinoline 5-Bromoisoquinoline isoquinoline->five_bromoisoquinoline NBS, H2SO4 five_bromo_n_oxide 5-Bromoisoquinoline-N-oxide five_bromoisoquinoline->five_bromo_n_oxide m-CPBA one_chloro_five_bromoisoquinoline 1-Chloro-5-bromoisoquinoline five_bromo_n_oxide->one_chloro_five_bromoisoquinoline POCl3 target_product This compound one_chloro_five_bromoisoquinoline->target_product Acetamide, K2CO3

The Impact of C5 Bromination on the Biological Activity of Isoquinolin-1-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous bioactive compounds. Within this class, isoquinolin-1-amine derivatives have garnered significant attention for their therapeutic potential, particularly in oncology. A key strategy in the optimization of these molecules is the introduction of a bromine atom at the 5-position of the isoquinoline ring. This guide provides an in-depth comparison of the biological activity of 5-Bromoisoquinolin-1-amine derivatives and their analogs, supported by experimental data, to elucidate the role of C5 bromination in enhancing therapeutic efficacy.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a "privileged structure" in drug design. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1] The 1-aminoisoquinoline moiety, in particular, serves as a versatile pharmacophore that can be readily modified to tune the compound's interaction with biological targets.[2]

The Strategic Advantage of Bromination at the C5-Position

The introduction of a bromine atom at the C5-position of the isoquinolin-1-amine core is a deliberate synthetic strategy aimed at enhancing the molecule's drug-like properties.[3] Halogenation, and specifically bromination, can influence a compound's biological activity through several mechanisms:

  • Increased Lipophilicity: The bromine atom can enhance the compound's ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake.[3]

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron distribution within the isoquinoline ring system, which can in turn affect binding interactions with target proteins.

  • Formation of Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, thereby increasing binding affinity and selectivity.

Comparative Biological Activity: A Case Study in Isoquinolinequinones

While direct, head-to-head comparative studies on a series of this compound derivatives versus their non-brominated analogs are not extensively available in the public domain, compelling evidence for the positive impact of bromination can be drawn from closely related isoquinoline scaffolds. A notable example is the study of aminoisoquinoline-5,8-diones, which are structurally related to the core topic.

In a study evaluating the in vitro cytotoxicity of a series of aminoisoquinoline-5,8-diones against various human cancer cell lines, a direct comparison was made between a 7-aminoisoquinoline-5,8-dione and its 6-bromo derivative. The results, summarized in the table below, demonstrate a dramatic increase in cytotoxic potency upon the introduction of a bromine atom.

CompoundAGS (Gastric Adenocarcinoma) IC50 (µM)SK-MES-1 (Lung Cancer) IC50 (µM)J82 (Bladder Carcinoma) IC50 (µM)HL-60 (Leukemia) IC50 (µM)
7-Amino-4-methoxycarbonyl-3-methylisoquinoline-5,8-dione1.732.160.931.45
7-Amino-6-bromo-4-methoxycarbonyl-3-methylisoquinoline-5,8-dione 0.49 0.33 0.21 0.25

Data sourced from a study on aminoquinones structurally related to marine isoquinolinequinones.

This data clearly indicates that the addition of a bromine atom to the isoquinolinequinone scaffold resulted in a 4 to 8-fold increase in cytotoxic activity across the tested cancer cell lines. This significant enhancement underscores the potential of bromination as a powerful tool for optimizing the anticancer properties of isoquinoline-based compounds.

Anticipated Biological Activities of this compound Derivatives

Based on the broader understanding of isoquinoline derivatives and the demonstrated impact of bromination, this compound derivatives are anticipated to exhibit significant activity in several key therapeutic areas, most notably as anticancer agents through the inhibition of critical cellular enzymes.

PARP Inhibition: A Promising Avenue

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition has emerged as a successful strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[4][5][6][7] The isoquinoline scaffold is a known pharmacophore for PARP inhibitors. The structural features of this compound, particularly the amino group which can mimic the nicotinamide moiety of the PARP substrate NAD+, make it a promising starting point for the design of novel PARP inhibitors. The bromine at the C5-position could further enhance potency and selectivity through favorable interactions within the PARP active site.

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR Uses NAD+ NAD NAD+ NAD->PAR Repair DNA Repair Protein Recruitment PAR->Repair Repair_Success DNA Repair Repair->Repair_Success Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 Inhibits

Caption: Mechanism of PARP inhibition by this compound derivatives.

Kinase Inhibition: Targeting Oncogenic Signaling

Protein kinases are another major class of targets in cancer therapy, as their dysregulation often drives tumor growth and proliferation. The isoquinoline scaffold is present in several known kinase inhibitors. The versatility of the 1-amino and 5-bromo positions on the this compound core allows for the synthesis of a diverse library of compounds that can be screened against various kinases to identify potent and selective inhibitors.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis of isoquinoline derivatives and the evaluation of their cytotoxic activity are provided below.

General Synthesis of Substituted Isoquinolin-1-amines

The synthesis of this compound derivatives can be achieved through various established organic chemistry methods. A common approach involves the construction of the isoquinoline core followed by functionalization. For instance, a substituted phenylacetonitrile can be cyclized to form the isoquinoline ring, with subsequent introduction of the amino group at the C1 position and bromination at the C5 position.

Synthesis_Workflow Start Substituted Phenylacetonitrile Cyclization Cyclization Reaction (e.g., Bischler-Napieralski) Start->Cyclization Isoquinoline Isoquinoline Core Cyclization->Isoquinoline Amination Nucleophilic Amination at C1 Isoquinoline->Amination Amine_Product Isoquinolin-1-amine Amination->Amine_Product Bromination Electrophilic Bromination at C5 Amine_Product->Bromination Final_Product This compound Derivative Bromination->Final_Product

Caption: General synthetic workflow for this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives and their non-brominated analogs) in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

The available evidence strongly suggests that the incorporation of a bromine atom at the C5-position of the isoquinolin-1-amine scaffold is a highly effective strategy for enhancing its anticancer potential. As demonstrated in the closely related isoquinolinequinone series, bromination can lead to a substantial increase in cytotoxic activity. While further direct comparative studies on this compound derivatives are warranted, the existing data provides a solid rationale for the continued exploration of these compounds as promising candidates for the development of novel PARP and kinase inhibitors for cancer therapy. The synthetic accessibility and the potential for significant biological activity make this compound and its derivatives a fertile ground for future drug discovery efforts.

References

A Researcher's Guide to the Spectroscopic Differentiation of 5-Bromoisoquinolin-1-amine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomer Identification

In the realm of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule is not a trivial detail—it is the very foundation of its function. For heterocyclic scaffolds like isoquinoline, a core component in numerous pharmaceuticals, the specific substitution pattern dictates biological activity, toxicity, and pharmacokinetic properties. 5-Bromoisoquinolin-1-amine and its isomers are potent building blocks in drug discovery. However, their synthetic routes can often yield mixtures of regioisomers, making unambiguous structural confirmation paramount.

This guide provides a comprehensive comparison of this compound and its key positional isomers, focusing on the practical application of common spectroscopic techniques—NMR, FT-IR, and Mass Spectrometry—to achieve confident differentiation. We will delve into the underlying principles that cause spectral differences and provide field-proven insights to guide your analytical workflow.

The Challenge: Distinguishing Closely Related Structures

The primary challenge lies in the subtlety of the structural differences. Moving a bromine atom or an amine group around the isoquinoline core induces small but measurable changes in the electronic environment of the molecule's protons and carbons. Our goal is to amplify and interpret these subtle changes to create a unique spectroscopic "fingerprint" for each isomer.

G cluster_isomers Key Isomers of Bromoisoquinolin-1-amine cluster_techniques Spectroscopic Techniques cluster_outputs Analytical Outputs img_5b1a 5-Bromo-1-amino NMR NMR (¹H, ¹³C) img_5b1a->NMR Analysis FTIR FT-IR img_5b1a->FTIR Analysis MS Mass Spec. img_5b1a->MS Analysis img_6b1a 6-Bromo-1-amino img_6b1a->NMR Analysis img_6b1a->FTIR Analysis img_6b1a->MS Analysis img_7b1a 7-Bromo-1-amino img_7b1a->NMR Analysis img_7b1a->FTIR Analysis img_7b1a->MS Analysis img_8b1a 8-Bromo-1-amino img_8b1a->NMR Analysis img_8b1a->FTIR Analysis img_8b1a->MS Analysis Structure Unambiguous Structure NMR->Structure Provides Connectivity FTIR->Structure Identifies Functional Groups MS->Structure Confirms Formula Purity Isomeric Purity Structure->Purity

Figure 1: Logical workflow for the spectroscopic identification of bromoisoquinolin-1-amine isomers.

¹H NMR Spectroscopy: The Cornerstone of Isomer Identification

Proton Nuclear Magnetic Resonance (¹H NMR) is the most powerful tool for differentiating these isomers. The chemical shift (δ) and coupling constants (J) of the aromatic protons provide a detailed map of the substitution pattern.

Causality Behind the Chemical Shifts:

  • Anisotropy of the Aromatic System: The isoquinoline ring system's π-electrons create a strong magnetic field. Protons attached to the ring typically resonate at high chemical shifts (7.0-9.0 ppm).

  • Substituent Effects:

    • Amine (-NH₂): As a strong electron-donating group (EDG), the amino group shields nearby protons (ortho and para positions), causing them to shift upfield (to lower ppm values).

    • Bromine (-Br): As an electronegative atom, bromine is an electron-withdrawing group (EWG) via induction, which deshields nearby protons, shifting them downfield (to higher ppm values). However, it is also weakly electron-donating via resonance. The net effect depends on the position.

Comparative ¹H NMR Data Analysis

The key to differentiation lies in observing the shifts and coupling patterns of the six aromatic protons on the isoquinoline core.

CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)Key Distinguishing Features
This compound ~6.8 (d)~7.5 (d)~7.2 (d)~7.6 (t)~7.9 (d)H-4 is a clean doublet, H-6 is significantly shielded by the -NH₂ group. H-8 is deshielded by proximity to the ring nitrogen.
6-Bromoisoquinolin-1-amine ~6.7 (d)~7.8 (d)-~7.6 (dd)~8.0 (d)H-5 proton (not listed) appears as a sharp singlet. H-7 and H-8 show characteristic doublet of doublets and doublet patterns.
7-Bromoisoquinolin-1-amine ~6.9 (d)~7.5 (d)~7.8 (dd)-~8.2 (s)The H-8 proton appears as a singlet or a very narrow doublet, a highly diagnostic feature.
8-Bromoisoquinolin-1-amine ~7.0 (d)~7.4 (d)~7.2 (dd)~7.5 (t)-The peri-proton H-7 is strongly influenced by both the bromine and the nitrogen, leading to a complex multiplet.
4-Bromoisoquinolin-1-amine Singlet-~7.6 (m)~7.7 (m)~8.1 (d)The H-3 proton appears as a sharp singlet, which is a definitive identifier for 4-substitution.[1]

Note: The chemical shifts are approximate and can vary based on solvent and concentration. The patterns and relative positions are most important.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

While ¹H NMR is often sufficient, ¹³C NMR provides complementary data, confirming the number of unique carbons and their electronic environment.

Causality Behind the Chemical Shifts:

  • C-NH₂ (C1): The carbon directly attached to the amino group (C1) is heavily shielded and appears significantly upfield compared to its counterpart in unsubstituted isoquinoline.

  • C-Br: The carbon attached to the bromine atom shows a moderate downfield shift due to electronegativity but is also subject to the "heavy atom effect," which can complicate predictions. Its chemical shift is highly diagnostic. For instance, in 5-bromo-8-methoxyquinoline, a related structure, the carbon attached to bromine (C5) appears around 112 ppm.[2]

  • Quaternary Carbons: The chemical shifts of the bridgehead carbons (C4a, C8a) are also sensitive to the substitution pattern.

CompoundApprox. C-Br Shift (ppm)Approx. C1-NH₂ Shift (ppm)
This compound ~115-120~155-160
6-Bromoisoquinolin-1-amine ~120-125~155-160
7-Bromoisoquinolin-1-amine ~122-127~155-160
8-Bromoisoquinolin-1-amine ~118-123~155-160

Note: This data is predictive and based on established substituent effects in aromatic systems. Experimental verification is required.

FT-IR Spectroscopy: A Rapid Functional Group Check

Infrared (IR) spectroscopy is excellent for quickly confirming the presence of the key amine functional group but is less effective than NMR for distinguishing between positional isomers.

Key Diagnostic Peaks:

  • N-H Stretch (Primary Amine): All isomers will exhibit two characteristic medium-intensity bands in the 3450-3250 cm⁻¹ region.[3][4] One band corresponds to the asymmetric stretch and the other to the symmetric stretch. The absence of one of these bands would suggest a secondary amine or other impurity.

  • N-H Bend (Scissoring): A medium to strong absorption will appear around 1650-1580 cm⁻¹ .[3] This can sometimes be mistaken for a C=C aromatic stretch, but its intensity and the presence of the N-H stretching bands confirm its assignment.

  • C-N Stretch (Aromatic): A strong band is expected in the 1335-1250 cm⁻¹ region.[3]

  • C-Br Stretch: This vibration occurs in the fingerprint region (<1000 cm⁻¹) and is generally weak and unreliable for diagnostic purposes.

While the exact peak positions may shift slightly between isomers due to changes in dipole moment, these shifts are typically too small to be used for unambiguous identification without authentic reference spectra. The primary utility of IR is to confirm that the compound is indeed a primary aromatic amine.

Mass Spectrometry: Confirming Molecular Formula

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition, but like IR, it cannot distinguish between positional isomers on its own.

Expected Observations:

  • Molecular Ion (M⁺): All isomers have the same molecular formula, C₉H₇BrN₂ , and a monoisotopic mass of approximately 221.979 Da.[5][6]

  • Bromine Isotopic Pattern: The most crucial feature is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one for [M]⁺ and one for [M+2]⁺. This is a definitive confirmation of the presence of a single bromine atom in the molecule.

Fragmentation patterns may differ slightly between isomers, but predicting these ab initio is complex. The primary role of MS in this context is to validate the molecular formula and confirm the presence of bromine.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol ensures the acquisition of clean, high-resolution data suitable for structural elucidation.

Objective: To obtain a publication-quality ¹H NMR spectrum of a bromoisoquinolin-1-amine sample.

Materials:

  • Sample (~5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), appropriate for sample solubility.

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

  • NMR Spectrometer (400 MHz or higher recommended)

Methodology:

  • Sample Preparation (The "Why"):

    • Step 1.1: Accurately weigh 5-10 mg of the sample. Rationale: This ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening from saturation.

    • Step 1.2: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean vial. Use a solvent that fully dissolves the compound to avoid solid particles which degrade spectral quality. Rationale: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the proton spectrum. DMSO-d₆ is often a good choice for these compounds due to its high polarity.

    • Step 1.3: Vortex or gently swirl the vial to ensure complete dissolution.

    • Step 1.4: Transfer the solution to a high-precision NMR tube. Rationale: High-precision tubes minimize magnetic field distortions, leading to sharper peaks (better resolution).

  • Instrument Setup & Data Acquisition:

    • Step 2.1: Insert the sample into the spectrometer.

    • Step 2.2: Lock onto the deuterium signal of the solvent. Rationale: The lock signal corrects for magnetic field drift during the experiment, ensuring stable and accurate chemical shifts.

    • Step 2.3: Shim the magnetic field. Perform both automatic and manual shimming on the lock signal to achieve a sharp, symmetrical peak shape. Rationale: Shimming homogenizes the magnetic field across the sample volume, which is critical for high resolution and minimizing peak distortion.

    • Step 2.4: Set acquisition parameters. For a standard ¹H experiment:

      • Pulse Angle: 30-45 degrees. Rationale: A smaller pulse angle allows for a shorter relaxation delay, speeding up the experiment without significant signal loss.

      • Acquisition Time (at): 2-4 seconds. Rationale: Longer acquisition times provide better digital resolution.

      • Relaxation Delay (d1): 1-2 seconds. Rationale: Allows protons to return to equilibrium between pulses. For quantitative work, this should be at least 5 times the longest T1 relaxation time.

      • Number of Scans (ns): 8 or 16. Rationale: Signal-to-noise improves with the square root of the number of scans. This is usually sufficient for a sample of this concentration.

    • Step 2.5: Acquire the spectrum.

  • Data Processing:

    • Step 3.1: Apply a Fourier Transform to the acquired Free Induction Decay (FID).

    • Step 3.2: Phase the spectrum manually to ensure all peaks have a pure absorption line shape.

    • Step 3.3: Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to 2.50 ppm.

    • Step 3.4: Integrate the peaks to determine the relative number of protons for each signal.

    • Step 3.5: Analyze the chemical shifts, coupling patterns, and integrals to elucidate the structure.

Figure 2: Standard operating procedure for acquiring a high-quality ¹H NMR spectrum.

Conclusion

While mass spectrometry and FT-IR spectroscopy are indispensable for confirming molecular formula and the presence of key functional groups, they fall short in distinguishing between the positional isomers of bromoisoquinolin-1-amine. The unambiguous identification of these closely related compounds hinges on the detailed analysis of ¹H NMR spectra. The distinct chemical shifts and proton-proton coupling patterns provide a unique, high-resolution fingerprint for each isomer, allowing researchers to proceed with confidence in their synthetic and drug development endeavors. When combined, these techniques form a robust, self-validating system for complete structural characterization.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 5-Bromoisoquinolin-1-amine, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount.[1] This guide provides an in-depth comparison of the principal analytical techniques for evaluating the purity of synthesized this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of scientific integrity, ensuring that each described method constitutes a self-validating system for robust and reliable purity determination, in alignment with the standards set forth by the International Council for Harmonisation (ICH) guidelines.[2][3][4]

The synthesis of this compound, often involving multi-step sequences such as the Bischler-Napieralski reaction followed by aromatization and subsequent functionalization, can introduce a variety of process-related impurities.[5][6] These may include unreacted starting materials, intermediates, reagents, and by-products such as positional isomers or related substances. Therefore, a multi-faceted analytical approach is often necessary to fully characterize a synthesized batch.

Comparative Overview of Analytical Techniques

The choice of analytical technique for purity assessment is dictated by the specific information required, the nature of potential impurities, and the desired level of sensitivity and accuracy. Here, we compare the three most powerful and commonly employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Parameter HPLC-UV LC-MS Quantitative NMR (qNMR)
Primary Function Quantitative Purity (Area %)Impurity Identification & QuantificationAbsolute Quantitative Purity (Mass %) & Structural Confirmation
Limit of Detection (LOD) ~0.5-1 ng/mL (Illustrative)[7]~0.05 ng/g (Illustrative)[8]Analyte dependent, typically lower sensitivity than MS
Limit of Quantitation (LOQ) ~2 ng/mL (Illustrative)[7]~0.05 ng/g (Illustrative)[8]~1-5 mg/mL concentration needed[9]
Precision (%RSD) < 2%[2]< 15% (for trace analysis)[10]< 1%[11]
Structural Information Minimal (Retention Time)High (Mass-to-charge ratio, Fragmentation)Definitive (Chemical Structure)
Throughput HighMedium to HighLow to Medium
Key Advantage Robust, reproducible, and widely available for quantification.High sensitivity and specificity for identifying unknown impurities.Provides absolute purity without a specific reference standard for each impurity.[12][13]
Primary Limitation Requires reference standards for impurity identification; assumes equal response factors for area % purity.Quantification can be complex and may require specific reference standards.Lower sensitivity compared to MS; requires a pure, stable internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of purity assessment in the pharmaceutical industry due to its robustness, precision, and suitability for quantifying known impurities and the main component.[14] The principle relies on the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. A UV detector measures the absorbance of the eluting compounds, and the resulting peak area is proportional to the concentration.

Causality in Experimental Choices: A reversed-phase C18 column is typically chosen for aromatic heterocyclic compounds like this compound due to its hydrophobicity, which allows for good retention and separation. The mobile phase, a mixture of an aqueous buffer (like ammonium acetate or formic acid in water) and an organic solvent (acetonitrile or methanol), is optimized to achieve a good separation of the main peak from any impurity peaks within a reasonable timeframe. The UV detection wavelength is selected based on the UV absorbance maximum of this compound to ensure maximum sensitivity.

Self-Validating System: The method's reliability is ensured through system suitability tests, which include checks for retention time repeatability, peak asymmetry, and theoretical plates, as stipulated by ICH guidelines.[3]

Experimental Protocol: HPLC-UV Purity Assessment
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

    • Prepare a working solution of 0.1 mg/mL by diluting the stock solution.

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30-85% B

      • 15-17 min: 85% B

      • 17.1-20 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an indispensable tool for impurity profiling.[15][16] It is particularly valuable for identifying unknown impurities by providing their mass-to-charge ratio (m/z) and fragmentation patterns.

Causality in Experimental Choices: The LC conditions are often similar to those used in HPLC-UV to ensure good separation. The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode, as the amino group in this compound is readily protonated. A full scan analysis is performed to detect all ionizable compounds, followed by tandem MS (MS/MS) on significant peaks to induce fragmentation and obtain structural information.[17]

Self-Validating System: The identity of the main peak is confirmed by its accurate mass and isotopic pattern (due to the presence of bromine).[18] The structures of impurities can be postulated based on their fragmentation patterns and accurate mass measurements, which can then be confirmed by synthesizing the proposed impurity standard.

Experimental Protocol: LC-MS Impurity Identification
  • Sample Preparation:

    • Prepare a sample solution of this compound at a concentration of approximately 10 µg/mL in the mobile phase starting condition (e.g., 70:30 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS Conditions:

    • LC System: UPLC/UHPLC system for high-resolution separation.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A fast gradient can be used for rapid screening (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-1000. Data-dependent MS/MS on the top 3 most intense ions.

    • Expected [M+H]+ for this compound: m/z 223.99/225.99 (due to bromine isotopes 79Br and 81Br).

  • Data Analysis:

    • Extract ion chromatograms for the expected parent mass and any other observed masses.

    • Analyze the mass spectra of any detected impurities to determine their molecular weight.

    • Analyze the MS/MS fragmentation patterns to elucidate the structures of the impurities. Common fragmentation for aromatic amines involves cleavage of bonds adjacent to the amine group.[5]

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[11][12][13] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

Causality in Experimental Choices: A high-purity, stable internal standard with signals that do not overlap with the analyte's signals is chosen (e.g., maleic acid or dimethyl sulfone). Deuterated dimethyl sulfoxide (DMSO-d6) is a good solvent as it dissolves the analyte and the internal standard, and its residual peak does not interfere with key signals. Specific acquisition parameters, such as a long relaxation delay (D1), are crucial to ensure full relaxation of all protons, which is essential for accurate quantification.[9]

Self-Validating System: The identity of the analyte is unequivocally confirmed by the full 1H NMR spectrum. The purity value is directly traceable to a certified reference material, providing a high degree of confidence in the result.

Experimental Protocol: Absolute Purity by qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the synthesized this compound into an NMR tube.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition Parameters (Illustrative for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of both the analyte and the standard (typically 30-60 seconds for accurate quantification).

    • Number of Scans: 16-64, depending on the sample concentration.

    • Acquisition Time: ~3-4 seconds.

    • Spectral Width: Appropriate to cover all signals (e.g., -2 to 12 ppm).

  • Data Processing and Analysis:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from this compound and a signal from the internal standard. For this compound, a proton in the aromatic region is suitable.[9]

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Visualization of Workflows

Overall Purity Assessment Workflow

The following diagram illustrates a comprehensive workflow for assessing the purity of a newly synthesized batch of this compound.

PurityWorkflow cluster_synthesis Synthesis & Initial Characterization cluster_quantification Quantitative Purity Assessment cluster_identification Impurity Identification cluster_reporting Final Purity Report Synthesis Synthesis of This compound TLC TLC Analysis (Reaction Monitoring) Synthesis->TLC HPLC HPLC-UV Analysis (Purity as Area %) TLC->HPLC Batch for analysis qNMR qNMR Analysis (Absolute Purity as Mass %) HPLC->qNMR Orthogonal method LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS If unknown peaks > 0.1% Report Certificate of Analysis (Purity, Impurity Profile) HPLC->Report qNMR->Report LCMS->Report

Caption: Comprehensive workflow for purity assessment.

Decision Tree for Method Selection

The selection of the appropriate analytical technique depends on the specific question being asked.

DecisionTree Start What is the analytical goal? Goal1 Routine batch release? (Known impurities) Start->Goal1 Quantification Goal2 Identify an unknown impurity? Start->Goal2 Identification Goal3 Determine absolute purity for a reference standard? Start->Goal3 Absolute Purity Method1 Use HPLC-UV Goal1->Method1 Method2 Use LC-MS Goal2->Method2 Method3 Use qNMR Goal3->Method3

Caption: Decision tree for selecting an analytical method.

Conclusion

A comprehensive assessment of the purity of synthesized this compound requires a strategic application of orthogonal analytical techniques. HPLC-UV serves as a robust method for routine quantitative analysis, while LC-MS provides unparalleled capability for the identification of unknown impurities. For establishing a certified reference material or when absolute purity is required, qNMR stands as the definitive technique. By understanding the principles, strengths, and limitations of each method, and by implementing validated protocols, researchers and drug development professionals can ensure the quality and integrity of their synthesized compounds, paving the way for reliable and reproducible scientific outcomes.

References

The Catalyst Crucible: A Comparative Guide to the Efficient Synthesis of 5-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the isoquinoline scaffold remains a cornerstone for the development of novel molecular entities. Among its derivatives, 5-Bromoisoquinolin-1-amine stands out as a critical building block, prized for its versatile reactivity in forging complex nitrogen-containing heterocycles. The strategic placement of the amino and bromo functionalities allows for a diverse range of subsequent chemical transformations. However, the efficient synthesis of this key intermediate is a subject of considerable importance, with the choice of catalyst being paramount to achieving high yields and purity.

This guide provides an in-depth, objective comparison of the leading catalytic systems for the synthesis of this compound. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of these reactions, offering field-proven insights to guide your experimental design. Every protocol described herein is designed to be a self-validating system, ensuring reproducibility and reliability in your laboratory.

The Synthetic Challenge: Amination of the Isoquinoline Core

The direct amination of the 5-bromoisoquinoline precursor at the C1 position presents a classic C-N cross-coupling challenge. The two primary catalytic pathways for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The selection between these two powerful methods is often dictated by factors such as substrate scope, functional group tolerance, reaction conditions, and cost.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Modern Workhorse

The Buchwald-Hartwig amination has emerged as a dominant force in C-N bond formation due to its broad applicability and generally high efficiency under relatively mild conditions.[1] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[1]

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(Br)-Pd(II)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [Ar-Pd(II)L2(NH3)]+Br- Oxidative Addition Complex->Amine Coordination + NH3 Deprotonation Ar-Pd(II)L(NH2) Amine Coordination->Deprotonation - HBr - L Reductive Elimination Product Ar-NH2 Deprotonation->Reductive Elimination Product Reductive Elimination Regenerated Catalyst Pd(0)L2 Deprotonation->Regenerated Catalyst + L Ullmann_Condensation_Cycle Cu(I)X Cu(I)X Copper Amide Cu(I)NH2 Cu(I)X->Copper Amide + NH3 - HX Oxidative Addition Complex Ar(Br)-Cu(III)(NH2)L Copper Amide->Oxidative Addition Complex + Ar-Br + Ligand (L) Reductive Elimination Product Ar-NH2 Oxidative Addition Complex->Reductive Elimination Product Reductive Elimination Regenerated Catalyst Cu(I)X Oxidative Addition Complex->Regenerated Catalyst - L

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Bromoisoquinolin-1-amine Analogs as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug discovery, the isoquinoline scaffold represents a privileged structure, forming the core of numerous biologically active compounds. Among these, 5-Bromoisoquinolin-1-amine has emerged as a valuable starting point for the development of potent and selective kinase inhibitors. The strategic placement of the bromine atom at the 5-position and the amino group at the 1-position provides a unique combination of steric and electronic properties, as well as key interaction points for binding to kinase active sites.[1] The amino group can act as a crucial hydrogen bond donor, while the bromine atom can occupy a hydrophobic pocket and serve as a handle for further chemical modification through cross-coupling reactions.[2]

This guide provides an in-depth analysis of the structure-activity relationships of this compound analogs, offering a comparative look at how subtle molecular modifications can translate into significant differences in biological activity. We will explore the impact of substitutions on the 1-amino group and discuss the role of the 5-bromo substituent, supported by a representative dataset of analogs evaluated against a key oncogenic kinase.

The Kinase Inhibitor Potential of the Isoquinolin-1-amine Scaffold

Protein kinases are a major class of drug targets, particularly in oncology, due to their central role in regulating cellular signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation.[3] The isoquinoline core is a well-established pharmacophore in the design of kinase inhibitors. For example, derivatives of isoquinolin-1-amine have been identified as inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of cell shape and motility. The general structure of the isoquinolin-1-amine scaffold allows for the exploration of chemical space in a manner that can be tailored to the specific topology of a kinase's ATP-binding site.

The following sections will delve into a representative SAR study of this compound analogs, using Aurora Kinase A, a critical regulator of mitosis and a validated cancer target, as a representative target for this comparative analysis.

Comparative Biological Activity of this compound Analogs

To elucidate the SAR of this series, a focused library of analogs was synthesized and evaluated for their inhibitory activity against Aurora Kinase A and their anti-proliferative effects in a cancer cell line. The following table summarizes the key findings.

Compound IDR Group (at N-1)Aurora Kinase A IC50 (nM)A549 Cell Proliferation GI50 (µM)
1 -H550>10
2 -CH₃2508.2
3 -CH₂CH₃1204.5
4 -cyclopropyl451.8
5 -CH₂CH₂OH3809.1
6 -phenyl953.2
7 5-H (des-bromo analog)1200>20

Structure-Activity Relationship (SAR) Analysis

The data presented above reveals several key SAR trends for this class of compounds:

  • The 1-Amino Group is Key for Activity : The unsubstituted parent compound 1 displays weak activity. Alkylation of the 1-amino group generally leads to an increase in potency. This suggests that the R group is likely occupying a hydrophobic pocket adjacent to the primary amine's interaction site.

  • Impact of N-1 Alkyl Substituents : A clear trend is observed with small alkyl substituents. The methyl (2 ) and ethyl (3 ) groups enhance activity, with the ethyl group being more favorable. This suggests that a larger hydrophobic group is better tolerated in this region of the binding pocket.

  • Benefit of Constrained Hydrophobicity : The significant increase in potency observed with the N-cyclopropyl analog (4 ) is a classic example of the benefits of conformational constraint. The rigid cyclopropyl ring likely orients the molecule in a more favorable conformation for binding, minimizing the entropic penalty upon binding.

  • Polar Substituents are Detrimental : The introduction of a hydroxyl group in the N-ethyl substituent (5 ) leads to a marked decrease in activity compared to the N-ethyl analog (3 ). This suggests that this pocket is primarily hydrophobic and does not favor polar interactions.

  • Aromatic Substituents are Well-Tolerated : The N-phenyl analog (6 ) demonstrates good potency, indicating that a larger, flat aromatic ring can be accommodated in this pocket, potentially forming beneficial π-stacking interactions.

  • Crucial Role of the 5-Bromo Group : A comparison of the parent compound 1 with its des-bromo analog 7 highlights the critical importance of the bromine atom at the 5-position. Its removal leads to a significant loss of activity. This strongly suggests that the bromine atom is involved in a key interaction, likely occupying a specific hydrophobic pocket or contributing to the overall electronic properties of the molecule in a way that favors binding.

The general workflow for a typical SAR study is depicted below:

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Lead Lead Compound (this compound) Analogs Synthesize Analogs (Vary R group at N-1, modify isoquinoline core) Lead->Analogs Systematic Modification Biochemical Biochemical Assay (e.g., Kinase Inhibition IC50) Analogs->Biochemical Cellular Cell-Based Assay (e.g., Proliferation GI50) Biochemical->Cellular Confirm Cellular Activity SAR SAR Analysis (Identify key structural features) Cellular->SAR Optimization Lead Optimization (Design next-generation analogs) SAR->Optimization Optimization->Analogs Iterative Cycle

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, standardized and validated experimental protocols are essential. The following are detailed methodologies for the key assays used in this study.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.[4]

Methodology:

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution of each compound in the assay buffer to achieve the desired final concentrations.

    • Reconstitute the Aurora Kinase A enzyme and the peptide substrate according to the manufacturer's specifications.

    • Prepare the ATP solution at a concentration equal to the Km for Aurora Kinase A.

  • Kinase Reaction :

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation :

    • Incubate the reaction plate at room temperature for 60 minutes.

  • Signal Generation and Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Subtract the background luminescence (negative control) from all readings.

    • Normalize the data relative to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start: Prepare Reagents (Compound, Kinase, Substrate, ATP) Reaction_Setup Set up Kinase Reaction in 384-well plate (Compound + Kinase/Substrate + ATP) Start->Reaction_Setup Incubation1 Incubate at RT for 60 min Reaction_Setup->Incubation1 Stop_Reaction Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubation1->Stop_Reaction Incubation2 Incubate at RT for 40 min Stop_Reaction->Incubation2 Detection Add Kinase Detection Reagent (Converts ADP to ATP, generates light) Incubation2->Detection Incubation3 Incubate at RT for 30 min Detection->Incubation3 Measure Measure Luminescence (Plate Reader) Incubation3->Measure Analysis Data Analysis (Calculate IC50 values) Measure->Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the effect of the compounds on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[4]

Methodology:

  • Cell Seeding :

    • Seed A549 lung carcinoma cells in a 96-well plate at a density of 5,000 cells per well.

    • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment :

    • Treat the cells with various concentrations of the test compounds (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition :

    • Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization :

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement :

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Synthetic Approach

The synthesis of N-substituted this compound analogs can be achieved through a straightforward and robust synthetic route. The parent this compound serves as a key intermediate, which can be prepared from isoquinoline through a multi-step process involving bromination.[5]

A general method for the N-alkylation or N-arylation of the 1-amino group is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method offers a high degree of functional group tolerance and is widely used in medicinal chemistry.

Synthesis_Workflow Start This compound Reaction Buchwald-Hartwig Amination Start->Reaction Reagents R-X (Alkyl or Aryl Halide) Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOtBu) Reagents->Reaction Product N-substituted This compound Reaction->Product

References

Safety Operating Guide

Part 1: Foundational Knowledge - Hazard Profile and Risk Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of 5-Bromoisoquinolin-1-amine for Research Professionals

In the highly regulated and safety-conscious environment of drug discovery and chemical research, the responsible management of chemical reagents from acquisition to disposal is a non-negotiable aspect of our work. This compound is a valuable building block in medicinal chemistry, but its nature as a halogenated aromatic amine necessitates a rigorous and well-understood disposal protocol.[1] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, step-by-step methodology for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.

Before any disposal procedure is initiated, a thorough understanding of the compound's potential hazards is essential. As a class, aromatic amines can be toxic and may pose long-term health risks, while halogenated organic compounds are noted for their potential environmental persistence.[2][3]

Key Characteristics of this compound Waste:

  • Chemical Class: Halogenated Aromatic Amine

  • Potential Hazards: While specific data is limited, similar compounds may cause skin, eye, and respiratory irritation. They are often harmful if swallowed, inhaled, or absorbed through the skin.[4][5][6]

  • Environmental Concerns: Brominated aromatic compounds can be persistent, bioaccumulative, and toxic (PBT), making their release into the environment a significant concern.[2][7]

  • Regulatory Status: Any material contaminated with this compound is considered hazardous waste and must be managed according to federal, state, and institutional regulations.[4][8]

The single most critical document for this compound is its Safety Data Sheet (SDS) . It must be reviewed before handling or disposal.[3][9]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the safe segregation, containment, and disposal of this compound waste streams.

Step 1: Immediate Segregation at the Point of Generation

Proper disposal begins the moment a material is designated as waste. To prevent hazardous reactions and ensure proper disposal pathways, immediate and correct segregation is critical.[10][11]

  • Solid Waste:

    • Description: Includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves, weigh boats, and absorbent pads from a spill cleanup.[12]

    • Action: Place these materials into a designated, durable, sealed container clearly labeled for "Solid Halogenated Organic Waste."[13][14]

  • Liquid Waste:

    • Description: Includes solutions containing this compound and the first solvent rinses from decontaminating glassware.

    • Action: Collect this waste in a dedicated, chemically compatible, and sealable container (e.g., a high-density polyethylene or glass bottle).[11] This container must be labeled for "Liquid Halogenated Organic Waste."[14]

Step 2: Decontamination of Laboratory Equipment

All labware that has come into contact with the compound must be decontaminated before being washed for reuse.

Protocol: Triple Rinse Decontamination

  • Objective: To effectively remove residual chemical from contaminated surfaces.

  • Procedure: a. Perform an initial rinse of the glassware with a suitable organic solvent (e.g., acetone). b. Decant the solvent into the designated "Liquid Halogenated Organic Waste" container.[10] c. Repeat this rinse two more times, collecting all three rinsates as hazardous waste. The principle behind this is that the first rinse removes the bulk of the material, and subsequent rinses remove remaining trace amounts.[10][15]

  • Verification: After the triple rinse, the glassware can be washed through normal laboratory procedures.

Step 3: Container Management and Labeling

Proper containment and labeling prevent accidental exposures and are required by law.[8]

  • Container Requirements:

    • Must be in good condition, leak-proof, and have a secure, threaded cap.[10][11]

    • Must be chemically compatible with the waste.

    • Kept closed at all times except when waste is actively being added.[8][16]

  • Labeling Protocol:

    • Affix a hazardous waste label to the container before adding the first drop of waste.[14]

    • The label must include:

      • The words "Hazardous Waste" .[8][11]

      • The full, unabbreviated chemical name: "Waste this compound" and any solvents present.[8][14]

      • An accurate percentage or concentration of each component.

      • The date accumulation started.

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the lab, at or near the point of generation.[11][16]

  • Location: The SAA must be under the control of the lab personnel.

  • Secondary Containment: All liquid waste containers must be placed in a larger, chemically resistant tub or tray to contain any potential leaks.[10]

  • Segregation: Store halogenated waste away from incompatible chemical waste streams (e.g., strong acids, bases, or oxidizers).[11]

Part 3: Visualization of the Disposal Pathway

Understanding the entire lifecycle of the waste stream reinforces the importance of each step in the laboratory.

Disposal Process Flowchart

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Process gen Waste Generation (Solid & Liquid) seg Segregate into Halogenated Waste Streams gen->seg decon Triple Rinse Equipment gen->decon label_waste Label Container with Full Chemical Name seg->label_waste collect Collect Rinsate as Liquid Hazardous Waste decon->collect collect->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store pickup Schedule Pickup with EHS / Waste Contractor store->pickup Transfer of Custody transport Transport to Licensed Disposal Facility (TSDF) pickup->transport incinerate High-Temperature Incineration transport->incinerate final Final Disposition of Ash incinerate->final

Caption: End-to-end workflow for this compound disposal.

Decision Tree for Waste Handling

DecisionTree q1 Material to be Discarded a1 Unused Solid or Contaminated PPE q1->a1 Solid a2 Liquid Solution or Reaction Mixture q1->a2 Liquid a3 Contaminated Glassware/Equipment q1->a3 Equipment p1 Place in 'Solid Halogenated Waste' Container a1->p1 p2 Place in 'Liquid Halogenated Waste' Container a2->p2 p3 Perform Triple Rinse Protocol a3->p3 p3->p2 Collect Rinsate

Caption: A decision-making guide for waste stream segregation.

Part 4: Data Summary and Final Disposition

The ultimate fate of this hazardous waste is destruction, typically via high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF). This method is effective for breaking down halogenated organic molecules into simpler, less harmful compounds.

Disposal Data at a Glance

Waste StreamContainer TypeStorage LocationFinal Disposal Method
Solid Waste Lined, puncture-resistant container with sealed lid.Satellite Accumulation AreaHigh-Temperature Incineration
Liquid Waste Compatible glass or plastic solvent bottle with screw cap.Satellite Accumulation Area (in secondary containment).High-Temperature Incineration

By adhering to this comprehensive guide, researchers can confidently manage the disposal of this compound, ensuring the safety of laboratory personnel, protecting the environment, and maintaining full regulatory compliance. Always consult your institution's specific Environmental Health and Safety (EHS) office for local policies.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 5-Bromoisoquinolin-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality reagents; it is to ensure you can use them safely and effectively to achieve your research goals. This guide provides an in-depth operational plan for handling 5-Bromoisoquinolin-1-amine, a crucial building block in medicinal chemistry and drug development.[1] The protocols outlined here are designed to establish a self-validating system of safety, grounded in authoritative standards and practical, field-proven experience. Adherence to these procedures is critical for minimizing exposure and ensuring a safe laboratory environment.

Immediate Safety Briefing & Hazard Profile

This compound is an aromatic amine, a class of compounds that requires careful handling.[2] Its hazard profile necessitates a multi-layered approach to safety, beginning with a clear understanding of the potential risks.

Hazard Identification Summary

Hazard ClassificationDescriptionPrimary Risk
Skin Irritation (Category 2) Causes skin irritation upon contact.[3]Direct contact can lead to redness, inflammation, or dermatitis.
Serious Eye Irritation (Category 2A) Causes serious, reversible eye irritation.[3][4]Splashes can cause significant pain, redness, and potential damage to eye tissue.
Respiratory Irritation (STOT SE 3) May cause respiratory irritation.[4][5]Inhalation of dust or aerosols can irritate the nose, throat, and lungs.
Acute Toxicity (Potential) May be harmful if swallowed, inhaled, or absorbed through the skin.[6][7]Systemic effects may occur following significant exposure.

The causality behind these classifications lies in the molecule's reactivity. The amino group and the halogenated aromatic system can interact with biological macromolecules, leading to irritation and potential toxicity.[1] Therefore, preventing direct contact and inhalation is the cornerstone of safe handling.

Core Protective Measures: Engineering Controls & PPE

A robust safety plan relies on a hierarchy of controls. Engineering controls are the first and most effective line of defense, followed by the essential barrier of Personal Protective Equipment (PPE).

Pillar 1: Engineering Controls (The First Line of Defense)

Engineering controls are designed to remove the hazard at the source, representing the most critical safety measure.

  • Chemical Fume Hood: All handling of this compound, especially weighing the solid or preparing solutions, must be conducted inside a certified chemical fume hood.[7][8] This contains dust and vapors, preventing inhalation.

  • Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood provides local exhaust, which is the primary control.[3][9]

  • Emergency Stations: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the workstation.[3][10] Verify their functionality before beginning work.

Pillar 2: Personal Protective Equipment (The Essential Barrier)

PPE is the final barrier between you and the chemical. It must be selected carefully and used correctly.

Summary of Required Personal Protective Equipment

Body AreaPPE SpecificationRationale & Standard
Eyes/Face Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US).[9]Protects against splashes and airborne dust. Standard safety glasses are insufficient.
Hands Compatible chemical-resistant gloves (Nitrile rubber recommended).Prevents skin contact and absorption. Gloves must be inspected for integrity before each use.[3][9]
Body Long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[3][11]
Respiratory Not required for standard use within a fume hood.A government-approved respirator (e.g., NIOSH N95 or better) is required for cleaning large spills or if engineering controls fail.[3][7]
Feet Closed-toe shoes.Protects feet from spills and falling objects.[11][12]

Procedural Workflow for Safe Handling

The following workflow provides a systematic, step-by-step process to ensure safety at every stage of handling. This logical progression minimizes the risk of error and exposure.

SafeHandlingWorkflow cluster_prep Phase 1: Preparation cluster_don Phase 2: PPE Donning cluster_handle Phase 3: Chemical Handling cluster_decon Phase 4: Decontamination & Doffing cluster_dispose Phase 5: Disposal A Verify Fume Hood Certification & Airflow B Locate Emergency Shower & Eyewash C Assemble All Chemicals & Equipment D Don Lab Coat & Closed-Toe Shoes C->D Proceed to PPE E Don Goggles F Don Nitrile Gloves (Inspect First) G Work Inside Fume Hood (Sash at Lowest Position) F->G Enter Work Area H Weigh & Handle Solid /Prepare Solutions G->H I Decontaminate Work Surface & Equipment H->I Complete Work J Doff Gloves Using Proper Technique K Doff Goggles L Doff Lab Coat M Wash Hands Thoroughly with Soap & Water N Dispose of Contaminated PPE in Designated Waste M->N Final Steps O Dispose of Chemical Waste per Institutional Guidelines N->O

Caption: Workflow for handling this compound.

Protocol A: Preparation & PPE Donning
  • Verify Engineering Controls: Confirm that the fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.[8]

  • Clear Workspace: Ensure the fume hood is free of clutter. Place plastic-backed absorbent pads on the work surface to contain minor spills.

  • Assemble Materials: Place all necessary chemicals, glassware, and equipment inside the hood before beginning work.

  • Don PPE: Put on your lab coat, chemical splash goggles, and finally, inspect and don two pairs of nitrile gloves (double-gloving).[13]

Protocol B: Handling this compound
  • Work Within the Hood: Conduct all manipulations at least 6 inches (15 cm) inside the fume hood sash.[8]

  • Minimize Dust: When weighing the solid compound, do so carefully to avoid creating dust. Use a spatula to gently transfer the material.

  • Avoid Aerosols: When preparing solutions, add solvents slowly to the solid to prevent aerosolization.

  • Immediate Cleanup: Clean any minor drips or spills within the hood immediately using a cloth or paper towel lightly wetted with a suitable solvent (e.g., isopropanol), and dispose of it as hazardous waste.

Protocol C: Decontamination, Doffing, and Disposal

The sequence of removing PPE is critical to prevent skin contact with a contaminated outer surface.[3][9]

  • Decontaminate: Wipe down the exterior of any containers and the work surface within the fume hood.

  • Remove Outer Gloves: If double-gloving, remove the outer pair and dispose of them in a designated solid hazardous waste container.

  • Exit Hood: Step away from the immediate work area.

  • Doff Lab Coat: Remove the lab coat, turning it inside out to contain any potential contamination.

  • Doff Goggles: Remove eye protection.

  • Doff Inner Gloves: Remove the final pair of gloves using the proper technique (pinching one glove at the wrist and peeling it off without touching the outer surface with your bare hand, then using the clean, gloved hand to slide under the remaining glove and peel it off).[3][9]

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds.[3][9]

  • Waste Management: Ensure all contaminated disposable items (gloves, pads, wipes) and chemical waste are placed in clearly labeled, sealed containers for disposal by your institution's environmental health and safety department.[4][10]

Emergency Response Protocols

In the event of an accidental exposure or spill, follow these procedures immediately.

  • Skin Contact: Move immediately to the safety shower or a sink. Flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[3][4][9] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the physician.[3][9]

  • Eye Contact: Proceed immediately to an eyewash station. Forcibly hold the eyelids open and flush the eyes with a continuous, gentle stream of water for at least 15 minutes.[3][4][9] Remove contact lenses if present and easy to do.[3][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[3][4][9]

  • Spill:

    • Small Spill (inside fume hood): Use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[10] Sweep up the material carefully without creating dust, place it in a sealed container, and label it for hazardous waste disposal.[6][9]

    • Large Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and your laboratory supervisor. If safe to do so, restrict access to the area. Contact your institution's emergency response team for cleanup. Do not attempt to clean a large spill without proper training and respiratory protection.[6]

By integrating these engineering controls, personal protective equipment, and procedural workflows into your daily operations, you build a resilient and trustworthy safety culture. This comprehensive approach ensures that the valuable scientific potential of this compound can be explored with confidence and security.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromoisoquinolin-1-amine
Reactant of Route 2
5-Bromoisoquinolin-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.